1,1-Dimethylguanidine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,1-dimethylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQBOPZIKWTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |
| Record name | N,N-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60878702 | |
| Record name | DIMETHYLGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3324-71-8, 6145-42-2 | |
| Record name | 1,3-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1-Dimethylguanidine: Properties, Structure, and Applications
Introduction: The Significance of the Guanidinyl Moiety in Modern Chemistry
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in contemporary chemical and pharmaceutical sciences. Its remarkable basicity, stemming from the resonance stabilization of its protonated form, the guanidinium cation, underpins its diverse applications. This unique electronic structure allows for potent interactions with biological macromolecules through hydrogen bonding and electrostatic interactions, making it a "privileged scaffold" in drug design. Among the myriad of guanidine derivatives, 1,1-dimethylguanidine stands out as a versatile building block and a subject of significant research interest. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical properties, intricate structure, synthesis, reactivity, and pivotal role in the development of novel therapeutics and other industrial applications.
I. Core Chemical and Physical Properties of this compound
This compound is a strongly basic organic compound that is typically encountered as a white to light yellow solid. Its physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior in various chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉N₃ | |
| Molecular Weight | 87.12 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 105 °C | |
| Boiling Point | 104.7 ± 23.0 °C (Predicted) | |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |
| pKa (of conjugate acid) | 14.54 ± 0.70 (Predicted) | |
| Solubility | Highly soluble in water and polar organic solvents like alcohols. |
The high pKa value underscores the exceptional basicity of this compound, a direct consequence of the resonance delocalization of the positive charge in its conjugate acid. This strong basicity is a defining feature that dictates its reactivity and utility in organic synthesis.
II. Elucidating the Structure of this compound
The structure of this compound features a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. One of these single-bonded nitrogen atoms is asymmetrically substituted with two methyl groups.
Caption: 2D structure of this compound.
The planarity of the guanidine core is a subject of interest, with resonance contributing to a significant degree of delocalization of the pi electrons across the C-N bonds. This delocalization is further enhanced upon protonation, leading to a highly symmetrical and stable guanidinium cation.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and characterization in reaction mixtures and final products.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The six protons of the two equivalent methyl groups would appear as a sharp singlet. The chemical shift of this singlet would be influenced by the solvent and the protonation state of the molecule. The protons on the unsubstituted nitrogen atoms would likely appear as a broad signal due to quadrupole broadening and exchange with the solvent. In D₂O, this signal would disappear due to deuterium exchange.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would exhibit two distinct signals. The carbon atom of the two equivalent methyl groups would appear in the aliphatic region of the spectrum. The central carbon of the guanidine core would appear significantly downfield due to its attachment to three electronegative nitrogen atoms. The precise chemical shifts would be dependent on the solvent and pH.
-
FTIR Spectroscopy: The infrared spectrum of this compound would display characteristic absorption bands for the N-H and C=N stretching vibrations. N-H stretching vibrations typically appear as a series of bands in the high-frequency region of the spectrum, while the C=N stretching vibration is a key indicator of the guanidine group and is expected in the range of 1600-1700 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and other characteristic cleavages of the guanidine core. Alpha-cleavage, a common fragmentation pathway for amines, would be expected, leading to the loss of a methyl radical.
III. Synthesis and Reactivity
The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dimethylguanidine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-Dimethylguanidine, a compound of significant interest in synthetic chemistry and drug development. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed structural elucidation. This document is intended for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying principles, experimental protocols, and data interpretation. Our approach emphasizes the integration of multiple spectroscopic techniques to build a self-validating and authoritative structural confirmation.
Introduction: The Chemical Identity of this compound
This compound (IUPAC name: this compound) is a small organic molecule featuring a central guanidine core substituted with two methyl groups on a single nitrogen atom.[1] Guanidines are highly basic compounds due to the significant resonance stabilization of their conjugate acids, the guanidinium ions. Consequently, this compound is typically supplied and handled as a salt, most commonly the sulfate salt.[2] This is a critical consideration for spectroscopic analysis, as the protonation state profoundly influences the resulting spectra. The data presented and interpreted in this guide primarily pertains to the protonated form, the 1,1-dimethylguanidinium cation, which is the experimentally relevant species under most analytical conditions.
The molecular formula of the free base is C₃H₉N₃ with a molecular weight of 87.12 g/mol .[1] Its structure is foundational to its chemical reactivity and biological activity, making unambiguous spectroscopic characterization an essential first step in any research or development endeavor.[3]
Molecular Structure and Spectroscopic Correlation
A logical starting point for any spectroscopic analysis is a clear representation of the molecular structure. The diagram below illustrates the 1,1-dimethylguanidinium cation, the form most commonly analyzed. The numbering is provided to facilitate the assignment of signals in the subsequent NMR analysis.
Caption: Structure of the 1,1-Dimethylguanidinium cation with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule. In the protonated state, two main signals are expected: one for the methyl protons and another for the protons attached to the other two nitrogen atoms.
Table 1: ¹H NMR Spectral Data for 1,1-Dimethylguanidinium Ion
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -N(CH₃)₂ | ~2.7 - 2.9 | Singlet (s) | 6H |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | 4H |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values provided are typical ranges.
Interpretation and Causality:
-
Methyl Protons (6H): The six protons of the two methyl groups are chemically and magnetically equivalent due to free rotation around the C(2)-N(1) bond. This equivalence results in a single, sharp signal (a singlet) in the spectrum, integrating to six protons.
-
Amine Protons (4H): The four protons on N(3) and N(4) are also equivalent due to resonance delocalization of the positive charge across the C-N₃ framework. These protons are subject to chemical exchange with the solvent and with each other, and they also experience quadrupolar broadening from the ¹⁴N nuclei. This combination of factors leads to a broad singlet that integrates to four protons. The signal's disappearance upon adding a drop of D₂O to the sample confirms its assignment as exchangeable N-H protons.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound sulfate salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.[6] The choice of solvent is critical; D₂O is excellent for solubility, but the N-H protons will exchange and not be visible. DMSO-d₆ is often preferred as it slows this exchange, allowing for the observation of N-H signals.[7][8]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., TSP for D₂O) should be added.[9]
-
-
Instrument Setup:
-
The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum using a standard water suppression pulse sequence if using a protic solvent.[10]
-
Key parameters to optimize include the relaxation delay (D1), which should be set to at least 5 times the longest T₁ relaxation time of the protons of interest for accurate integration (typically 2-5 seconds for small molecules).[9]
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or the internal standard.[7]
-
Integrate all signals to determine the relative ratio of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Given the symmetry of this compound, the spectrum is expected to be very simple.
Table 2: ¹³C NMR Spectral Data for 1,1-Dimethylguanidinium Ion
| Signal Assignment | Chemical Shift (δ) ppm |
| -N(C H₃)₂ | ~39 - 41 |
| -N₂C =N⁺- | ~160 - 170 |
Note: Chemical shifts are referenced from online spectral databases.[11][12]
Interpretation and Causality:
-
Methyl Carbons: The two methyl carbons are equivalent, giving rise to a single signal in the aliphatic region of the spectrum (~40 ppm).[12]
-
Guanidinium Carbon: The central sp²-hybridized carbon (C2) is significantly deshielded due to its attachment to three electronegative nitrogen atoms and its involvement in the delocalized π-system. This results in a signal far downfield, typically in the 160-170 ppm range, which is characteristic of guanidinium and similar functional groups.[12]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For the 1,1-dimethylguanidinium cation, the key features arise from the N-H and C-N bonds.
Table 3: Key IR Absorption Bands for 1,1-Dimethylguanidinium Sulfate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3400 | Strong, Broad | N-H stretching vibrations (from -NH₂) |
| ~1650 - 1680 | Strong | C=N stretching (guanidinium C=N⁺) |
| ~1550 - 1600 | Medium | N-H bending vibrations |
| ~1000 - 1250 | Strong | C-N stretching vibrations |
Note: Data compiled from typical values for amines and guanidinium salts and available library spectra.[11][13]
Interpretation and Causality:
-
N-H Stretching: The most prominent feature is a very broad and strong absorption in the 3100-3400 cm⁻¹ region. This is characteristic of the N-H stretching modes of the protonated amine groups.[14][15] The broadening is due to extensive hydrogen bonding in the solid state (as a salt).
-
C=N Stretching: A strong, sharp peak around 1660 cm⁻¹ is indicative of the C=N double bond stretch of the guanidinium group. The position and intensity are classic indicators of this functional group.
-
N-H Bending: The scissoring or bending vibration of the -NH₂ groups appears in the 1550-1600 cm⁻¹ region.[13]
-
C-N Stretching: Strong absorptions in the fingerprint region (1000-1250 cm⁻¹) correspond to the C-N single bond stretching vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a modern, convenient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sulfate salt directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The result should be a flat line.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues about its structure. For a volatile, small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The analysis is performed on the neutral free base, not the salt.
Table 4: GC-MS (EI) Data for this compound (Free Base)
| m/z | Proposed Fragment | Identity |
| 87 | [C₃H₉N₃]⁺˙ | Molecular Ion (M⁺˙) |
| 44 | [C₂H₆N]⁺ | [CH₃-N=CH₂]⁺ or [(CH₃)₂N]⁺ |
| 43 | [CH₃N₂]⁺ | [H₂N-C=NH]⁺ |
Note: Fragmentation data is based on NIST library spectra for this compound.[1]
Interpretation and Fragmentation Pathway:
The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound (M⁺˙ at m/z 87).[16]
Caption: Key fragmentation pathways for this compound in EI-MS.
-
Molecular Ion (m/z 87): The peak at m/z 87 corresponds to the intact molecule after losing one electron.[1]
-
Base Peak (m/z 44): The most abundant fragment is typically observed at m/z 44. This stable fragment can be formed by the cleavage of the C(2)-N(1) bond, losing a methylnitrene radical (CH₃N₂˙) to form the dimethyliminium ion or a related stable structure.[1][17]
-
Fragment (m/z 43): Loss of the dimethylamino radical ((CH₃)₂N˙) from the molecular ion results in the fragment at m/z 43, corresponding to the methanimidamide cation.[1]
Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. The true power of spectroscopy lies in the synergistic integration of data from multiple methods.
-
MS establishes the molecular weight of the free base as 87 amu and the molecular formula as C₃H₉N₃, consistent with the Nitrogen Rule.
-
¹H NMR confirms the presence of 6 equivalent methyl protons and 4 exchangeable amine protons, matching the expected 6H:4H ratio.
-
¹³C NMR shows two distinct carbon environments: one for the two equivalent methyl groups and one for the unique, deshielded guanidinium carbon.
-
IR confirms the key functional groups: the N-H bonds of the primary amine groups and the characteristic C=N bond of the guanidinium core, while also indicating strong intermolecular hydrogen bonding.
Together, these pieces of evidence converge to unambiguously confirm the structure of this compound, primarily observed as its protonated guanidinium cation.
Conclusion
The spectroscopic characterization of this compound is straightforward and illustrative of fundamental analytical principles. The molecule's symmetry is clearly reflected in the simplicity of its NMR spectra. IR spectroscopy provides a definitive fingerprint for the protonated guanidinium functional group, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important chemical building block in their own work.
References
- 1. Dimethylguanidine | C3H9N3 | CID 14461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility of 1,1-Dimethylguanidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've witnessed firsthand the critical role that understanding a compound's solubility plays in the journey from laboratory discovery to impactful application. For 1,1-Dimethylguanidine, a compound of growing interest in organic synthesis and pharmaceutical development, this understanding is paramount. This guide is crafted not as a rigid set of instructions, but as a comprehensive resource to empower researchers with the foundational knowledge and practical insights needed to effectively work with this versatile molecule. We will delve into the theoretical underpinnings of its solubility, provide practical experimental protocols, and present the available data to inform your experimental design and accelerate your research.
Introduction to this compound: A Molecule of Interest
This compound is a substituted guanidine, a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The presence of two methyl groups on one of the nitrogen atoms significantly influences its physicochemical properties, including its basicity and, most importantly for this guide, its solubility.[1] This compound and its derivatives are utilized in a variety of applications, from organic synthesis to the development of therapeutic agents.[1] A thorough grasp of its behavior in different solvent systems is a cornerstone of its effective application.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₃H₉N₃ | PubChem |
| Molecular Weight | 87.13 g/mol | [1] |
| Appearance | White crystalline powder or colorless solid/liquid | [1] |
| State at Room Temperature | Typically a solid | [1] |
The Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which in chemical terms, relates to the polarity of the solute and the solvent.[2] The solubility of this compound is primarily dictated by its molecular structure, which allows for a range of intermolecular interactions.
The Role of Polarity and Hydrogen Bonding
The guanidinium group in this compound is highly polar and capable of forming strong hydrogen bonds due to the presence of N-H protons and the lone pairs on the nitrogen atoms. This inherent polarity is the primary driver of its solubility in polar solvents.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. This compound is highly soluble in polar solvents like water and alcohols due to its hydrophilic nature.[1] The strong hydrogen bonding between the guanidinium group and the solvent molecules overcomes the crystal lattice energy of the solid, leading to dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess polar functional groups but lack acidic protons. While they can act as hydrogen bond acceptors, they cannot donate hydrogen bonds. The solubility of this compound in these solvents is expected to be significant, driven by dipole-dipole interactions and hydrogen bonding with the N-H protons of the guanidine.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. Consequently, the solubility of highly polar compounds like this compound in non-polar solvents is generally very low.[3] One supplier of this compound sulfate notes that it is insoluble in organic solvents, which likely refers to non-polar organic solvents.
The Influence of the Methyl Groups
The two methyl groups in this compound introduce a degree of non-polar character to the molecule. While the polar guanidinium group dominates, these methyl groups can influence the solubility profile. It is suggested that the presence of these two methyl groups contributes to its stabilization in solution, making it readily soluble in various polar organic solvents.[1]
Temperature Effects
The solubility of most solid compounds in liquid solvents increases with temperature.[1][2] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. An increase in temperature provides this energy, favoring the dissolution process.
Quantitative Solubility Data: An Illustrative Approach
A 2021 study in the Journal of Molecular Liquids provides detailed solubility data for Guanidine Hydrochloride in eleven different organic solvents at 298.15 K (25 °C). This data is presented below as mole fraction solubility.
Mole Fraction Solubility of Guanidine Hydrochloride in Various Organic Solvents at 298.15 K
| Solvent | Solvent Type | Mole Fraction Solubility (x₁) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.4017 |
| N,N-Dimethylacetamide (DMAC) | Polar Aprotic | 0.3400 |
| 2-Methoxyethanol | Polar Protic | 0.3330 |
| 2-Ethoxyethanol | Polar Protic | 0.2963 |
| 2-Propoxyethanol | Polar Protic | 0.2158 |
| Methanol | Polar Protic | 0.2017 |
| N-Methylpyrrolidone (NMP) | Polar Aprotic | 0.1704 |
| 2-Butoxyethanol | Polar Protic | 0.1531 |
| Ethanol | Polar Protic | 0.1174 |
| Isopropanol | Polar Protic | 0.08857 |
| n-Propanol | Polar Protic | 0.06604 |
Source: Journal of Molecular Liquids, 2021.
Interpretation and Extrapolation for this compound:
From this data, we can infer several key trends that are likely to be applicable to this compound:
-
High Solubility in Polar Aprotic Solvents: The high solubility of GuHCl in DMF and DMAC suggests that this compound will also be highly soluble in these types of solvents.
-
Good Solubility in Alcohols: The data shows good solubility in methanol and ethanol, which aligns with the qualitative descriptions of this compound being soluble in alcohols.[1] The decreasing solubility with increasing alkyl chain length of the alcohol (methanol > ethanol > propanols) is a common trend and is likely to be observed for this compound as well.
-
Impact of Molecular Structure: The presence of the two methyl groups in this compound may slightly increase its affinity for less polar solvents compared to the unsubstituted guanidine hydrochloride. However, the overall trend of high solubility in polar solvents and low solubility in non-polar solvents will remain.
Experimental Protocol for Solubility Determination
A robust and reproducible experimental protocol is essential for determining the solubility of this compound in your specific solvent systems. The following is a generalized isothermal shake-flask method, which is a reliable and widely used technique.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A period of 24-48 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Factors Influencing Solubility
The interplay of solute and solvent properties determines the extent of solubility. The following diagram illustrates the key molecular interactions at play.
Caption: Key intermolecular forces governing the solubility of this compound.
Conclusion and Future Outlook
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in the principles of physical chemistry and supplemented with practical experimental guidance. While a lack of direct quantitative data necessitates an illustrative approach using a related compound, the theoretical framework and experimental protocols outlined herein equip researchers with the necessary tools to confidently and accurately determine the solubility of this compound in their systems of interest. As the applications of this compound continue to expand, the generation and publication of a comprehensive, quantitative solubility database for this compound in a wide array of organic solvents would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to 1,1-Dimethylguanidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1-Dimethylguanidine, a versatile molecule with significant applications in organic synthesis and potential pharmacological relevance. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical behavior, practical applications, and biological interactions, grounded in authoritative scientific literature.
Core Compound Identification and Properties
This compound is a substituted guanidine that is commonly handled in the laboratory as a salt, most frequently the sulfate or hydrochloride salt, due to the high basicity of the free form.
This compound (Free Base)
This compound Sulfate
This compound Hydrochloride
-
Molecular Weight: 123.58 g/mol [6]
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound (Free Base) | This compound Sulfate | This compound Hydrochloride |
| Physical State | Solid | White crystalline powder | Solid |
| Solubility | Highly soluble in polar solvents | Soluble in water | Soluble in water |
| Storage Temperature | 2-8°C, under inert gas | Room temperature | Room temperature |
Synthesis of this compound Salts
The synthesis of this compound salts is typically achieved through the reaction of a suitable dimethylamine salt with a cyanating agent. A common and effective method involves the reaction of dimethylammonium chloride with dicyandiamide.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is based on the general principles of guanidine synthesis from amines and dicyandiamide.
Materials:
-
Dimethylammonium chloride
-
Dicyandiamide
-
Glycerol (as a high-boiling solvent/heating bath)
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of dicyandiamide and a molar excess of dimethylammonium chloride is heated in a glycerol bath.
-
The reaction mixture is maintained at a temperature of approximately 180°C for three hours to ensure the completion of the reaction.
-
After cooling, the product is extracted with hot ethanol.
-
The ethanolic solution is filtered to remove any unreacted starting material or byproducts.
-
The filtrate is concentrated under reduced pressure to yield crude this compound hydrochloride.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Diagram 1: Proposed Synthesis of this compound Hydrochloride
Caption: Synthetic route to this compound hydrochloride.
Applications in Organic Synthesis
This compound, owing to its strong basicity and nucleophilic character, is a valuable reagent and catalyst in a variety of organic transformations. It is particularly effective in reactions requiring a strong, non-nucleophilic base.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. 1,1,3,3-Tetramethylguanidine (TMG), a related guanidine derivative, has been shown to be an effective catalyst for this reaction, and by extension, this compound can be expected to exhibit similar catalytic activity.
Diagram 2: Knoevenagel Condensation Catalyzed by a Guanidine Base
Caption: Mechanism of guanidine-catalyzed Knoevenagel condensation.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. Guanidine and its derivatives can be employed as catalysts in this reaction.
Experimental Protocol: Guanidine-Catalyzed Biginelli Reaction
This is a generalized protocol based on the principles of the Biginelli reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
This compound salt (as catalyst)
-
Ethanol
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of this compound salt (e.g., 10 mol%) in ethanol is stirred at reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to afford the dihydropyrimidinone.
Biological Activity and Pharmacological Potential
Recent research has highlighted the potential of guanidine derivatives as modulators of key biological targets, suggesting a role for this compound in drug discovery.
Inhibition of Nitric Oxide Synthase (NOS) Isoforms
Nitric oxide (NO) is a critical signaling molecule synthesized by three nitric oxide synthase (NOS) isoforms. Studies have shown that this compound exhibits a reversible inhibition pattern against all three NOS isoforms (nNOS, iNOS, and eNOS).[7] Unlike some other guanidine derivatives that cause time- and concentration-dependent inactivation, the inhibition by this compound is not mechanism-based and does not show significant isoform selectivity.[7] This reversible inhibition suggests that this compound could serve as a scaffold for the development of more potent and selective NOS inhibitors.
Diagram 3: Role of NOS in Nitric Oxide Production and Inhibition by this compound
Caption: this compound reversibly inhibits NOS.
Potential as an Arginase Inhibitor
Arginase is an enzyme that competes with NOS for their common substrate, L-arginine. By hydrolyzing L-arginine to ornithine and urea, arginase can limit the production of nitric oxide. The structural similarity of this compound to arginine suggests its potential as an arginase inhibitor. While direct studies on this compound as an arginase inhibitor are not extensively reported in the readily available literature, its guanidino moiety is a key pharmacophore in many known arginase inhibitors. Further investigation into the arginase inhibitory activity of this compound is warranted.
Safety and Handling
This compound sulfate is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its utility as a strong base and catalyst is well-established, with applications in fundamental carbon-carbon bond-forming reactions. Furthermore, its interaction with key enzymes in the nitric oxide pathway suggests a promising starting point for the design of novel therapeutic agents. As with any reactive chemical, appropriate safety precautions must be observed during its handling and use. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their work.
References
- 1. 3-(Diaminomethylidene)-1,1-dimethylguanidine;hydron;chloride | C4H12ClN5 | CID 53630812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylguanidine | C3H9N3 | CID 14461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tnsroindia.org.in [tnsroindia.org.in]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. CID 22317501 | C3H9N3O4S-2 | CID 22317501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of 1,1-Dimethylguanidine Derivatives: A Technical Guide for Drug Discovery
Foreword: Beyond Metformin - Unveiling the Therapeutic Potential of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex world of medicinal chemistry, this guide offers an in-depth exploration of the 1,1-dimethylguanidine scaffold. While the blockbuster drug metformin has rightfully cemented the importance of this chemical entity in the treatment of type 2 diabetes, its therapeutic potential extends far beyond glycemic control. This document serves as a technical resource, moving beyond a superficial overview to provide a deeper understanding of the diverse biological activities, mechanisms of action, and structure-activity relationships inherent to this compound derivatives. We will delve into their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory molecules, providing not just the "what," but the critical "why" and "how" that drives innovation in drug discovery.
I. The this compound Core: A Foundation for Diverse Biological Activity
The this compound moiety, characterized by a guanidine group with two methyl substituents on the same nitrogen atom, possesses a unique combination of structural and electronic features that underpin its versatile biological activities. Its basicity, planarity, and ability to engage in multiple hydrogen bonding interactions allow for effective binding to a variety of biological targets.
A. Physicochemical Properties and Their Biological Implications
The presence of the dimethylated nitrogen atom enhances the lipophilicity of the guanidine headgroup, influencing its solubility and ability to cross biological membranes.[1] This subtle modification distinguishes this compound from its parent compound, guanidine, and contributes to the diverse pharmacological profiles of its derivatives.
II. Antidiabetic Activity: The Metformin Paradigm and Beyond
The most prominent application of a this compound derivative is unquestionably metformin, a cornerstone in the management of type 2 diabetes.[2][3] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[4]
A. Mechanism of Action: AMPK Activation
Metformin's activation of AMPK is a complex process that is not fully elucidated, with several proposed mechanisms. A leading hypothesis suggests that metformin inhibits mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[2] This shift in cellular energy status allosterically activates AMPK.[5][6] Activated AMPK then phosphorylates downstream targets, leading to:
-
Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes.[7]
-
Increased glucose uptake in muscle: AMPK promotes the translocation of GLUT4 glucose transporters to the cell surface.[2]
-
Modulation of lipid metabolism: AMPK activation leads to the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation.[6]
dot graph AMPK_Activation_Pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Metformin [label="Metformin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nRespiratory Chain\n(Complex I)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_decrease [label="Cellular ATP↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP_ATP_ratio [label="AMP:ATP Ratio↑", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Hepatic\nGluconeogenesis↓", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="Muscle Glucose\nUptake↑", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Metabolism [label="Modulation of\nLipid Metabolism", fillcolor="#F1F3F4", fontcolor="#202124"];
Metformin -> Mitochondria [label="Inhibits"]; Mitochondria -> ATP_decrease; ATP_decrease -> AMP_ATP_ratio; AMP_ATP_ratio -> AMPK [label="Activates"]; AMPK -> Gluconeogenesis; AMPK -> Glucose_Uptake; AMPK -> Lipid_Metabolism; }
Caption: Metformin's primary mechanism of antidiabetic action.
B. Experimental Protocol: Synthesis of Metformin Hydrochloride
A common laboratory-scale synthesis of metformin hydrochloride involves the reaction of dicyandiamide with dimethylamine hydrochloride.[8]
Materials:
-
Dicyandiamide
-
Dimethylamine hydrochloride
-
Ethanol
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Preparative TLC plates
-
Iodine chamber
-
Rotary evaporator
Procedure:
-
Prepare a solution of dicyandiamide (0.42 g) and dimethylamine hydrochloride (0.4 g) in 5 ml of ethanol.
-
Spot the solution onto a TLC plate and subject it to microwave irradiation at 540 W for 5 minutes, with intermittent cooling every 40 seconds.
-
Develop the TLC plate in an appropriate solvent system to confirm the formation of metformin hydrochloride by comparing the Rf value with a standard sample.
-
For preparative scale, apply an array of spots of the reactant solution onto a preparative TLC plate.
-
Irradiate the preparative plate under the same microwave conditions.
-
Visualize the product band using an iodine chamber.
-
Scrape the silica gel corresponding to the product band.
-
Extract the product from the silica gel using ethanol.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain metformin hydrochloride.
C. Experimental Protocol: In Vitro AMPK Activation Assay
The activation of AMPK in response to a this compound derivative can be assessed in primary hepatocytes or cell lines like HepG2.
Materials:
-
Hepatocytes (primary or cell line)
-
Cell culture medium
-
Test compound (this compound derivative)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC
-
Western blotting apparatus and reagents
Procedure:
-
Culture hepatocytes to the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies against the phosphorylated (active) and total forms of AMPK and its downstream target, ACC.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of AMPK activation.[5][6]
III. Antimicrobial Activity: A Renewed Frontier
The guanidine group is a key pharmacophore in a number of antimicrobial agents due to its ability to interact with and disrupt microbial cell membranes. This compound derivatives are being explored as novel antimicrobial agents, particularly against drug-resistant pathogens.
A. Mechanism of Action: Membrane Disruption
The cationic nature of the guanidinium headgroup allows these derivatives to interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.[9]
dot graph Antimicrobial_Mechanism { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Derivative [label="Cationic this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Negatively Charged\nBacterial Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Interaction [label="Electrostatic Interaction", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Membrane Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Permeability [label="Increased Permeability", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#202124", fontcolor="#FFFFFF"];
Derivative -> Interaction; Membrane -> Interaction; Interaction -> Disruption; Disruption -> Permeability; Permeability -> Lysis; }
Caption: Proposed mechanism of antimicrobial action.
B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.[10][11]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Emerging evidence suggests that this compound derivatives possess anti-inflammatory properties. This activity may be linked to the modulation of key inflammatory pathways.
A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of some guanidine-containing compounds have been attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.[4]
B. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production.[12]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (this compound derivative)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
V. Structure-Activity Relationships (SAR) and Future Directions
The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the guanidine core. Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of these derivatives with their biological activities, providing a rational basis for the design of more potent and selective compounds.[7][13][14]
Key SAR observations for biguanides and related compounds include the importance of lipophilicity for antimicrobial activity.[7] Future research will likely focus on synthesizing and evaluating novel this compound derivatives with diverse substitution patterns to explore their potential as selective enzyme inhibitors, novel antibiotics against resistant strains, and potent anti-inflammatory agents.
VI. Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, with a proven track record in the form of metformin and vast untapped potential. By understanding the fundamental principles governing its biological activities and employing robust experimental methodologies, researchers can continue to unlock the therapeutic promise of this versatile chemical entity. This guide provides a foundational framework for such endeavors, encouraging the scientific community to look beyond the established and explore the full spectrum of possibilities offered by this compound derivatives.
References
- 1. CN105968032A - Synthetic method of metformin hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis method of metformin hydrochloride (2017) | Mo Qianqian [scispace.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis [mdpi.com]
- 9. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. fiveable.me [fiveable.me]
An In-depth Technical Guide to 1,1-Dimethylguanidine: From Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 1,1-dimethylguanidine, a molecule of significant historical and contemporary interest in chemical synthesis and drug discovery. From its first description in the early 20th century to its modern applications as a versatile reagent and a pharmacologically active compound, this document delves into the core aspects of its chemistry, synthesis, biological activity, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important guanidine derivative.
Introduction: The Emergence of a Versatile Guanidine
This compound, a substituted guanidine with the chemical formula (CH₃)₂NC(NH)NH₂, has a rich history intertwined with the development of synthetic organic chemistry and pharmacology. First described in 1922 by Emil Werner and James Bell, it emerged from early investigations into the reactivity of cyanamide derivatives. While initially a curiosity of academic research, its unique structural features—a strongly basic guanidinium core with asymmetric N,N-dimethyl substitution—have led to its enduring relevance in various scientific domains.
This guide will explore the journey of this compound, from its initial discovery to its current standing as a valuable tool in the synthesis of complex molecules and as a modulator of biological pathways. We will examine the evolution of its synthesis, its key physicochemical properties, its pharmacological profile, and the analytical techniques employed for its characterization.
Physicochemical Properties of this compound
This compound is typically available as its more stable salt forms, most commonly as the sulfate or hydrochloride salt. The free base is a strong organic base. Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉N₃ | [1][2] |
| Molecular Weight | 87.12 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder (sulfate salt) | [1][3] |
| Melting Point | >300 °C (decomposes) (sulfate salt) | [3][4][5] |
| Solubility | Highly soluble in water; soluble in polar organic solvents like alcohol. Insoluble in nonpolar organic solvents. | [1] |
| pKa | (of the conjugate acid) ~13.5 (estimated for guanidines) | |
| CAS Number | 6145-42-2 (free base), 598-65-2 (sulfate salt) | [4][6] |
Table 1: Physicochemical properties of this compound and its sulfate salt.
The Journey of Synthesis: From Historical Discovery to Modern Methods
The synthesis of this compound has evolved from its initial description to more refined and versatile methods employed today. Understanding this evolution provides valuable insights into the advancements in synthetic organic chemistry.
The Pioneering Synthesis by Werner and Bell (1922)
The first documented synthesis of this compound (referred to as ββ-dimethylguanidine in their publication) was achieved by Emil Werner and James Bell through the reaction of dicyandiamide with dimethylammonium chloride. Their work laid the foundation for the preparation of asymmetrically substituted guanidines.
Reaction Scheme:
Experimental Protocol (Re-interpreted from Werner and Bell, 1922):
-
A mixture of dicyandiamide and two molecular equivalents of dimethylammonium chloride is heated in a suitable vessel.
-
The reaction mixture is heated to a temperature sufficient to induce fusion and reaction, typically around 150-160°C.
-
The reaction is allowed to proceed for several hours.
-
Upon cooling, the solidified product is dissolved in a minimal amount of hot ethanol.
-
The solution is filtered to remove any insoluble by-products.
-
Upon cooling the filtrate, this compound hydrochloride crystallizes out and can be collected by filtration.
This original method, while historically significant, often required high temperatures and could lead to the formation of by-products.
Modern Synthetic Approaches
Contemporary methods for the synthesis of this compound and other guanidines offer improved yields, milder reaction conditions, and greater substrate scope. These methods often employ different guanylating agents.
A Common Modern Synthesis:
A widely used modern approach involves the reaction of a dimethylamine salt with a cyanamide derivative, often in the presence of a suitable solvent. For instance, the reaction of dimethylamine hydrochloride with dicyandiamide in a solvent like toluene or n-butanol with heating provides a straightforward route to this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine.
-
Solvent Addition: Add a suitable solvent, such as toluene, to the flask.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrochloride, will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or by-products. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Caption: Modern synthesis workflow for this compound hydrochloride.
Biological Activity and Applications in Drug Development
The rigid, basic structure of the guanidinium group in this compound makes it an interesting scaffold for interacting with biological targets. Its primary recognized biological activity is the inhibition of nitric oxide (NO) synthesis.
Inhibition of Nitric Oxide Synthase and Arginase
This compound is recognized as an endogenous inhibitor of nitric oxide (NO) synthesis.[7] It is believed to exert this effect, at least in part, through the inhibition of arginase, the enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, more L-arginine is available for NOS to produce NO. However, direct inhibition of NOS isoforms by guanidine derivatives has also been reported. The cardiovascular effects of this compound have been studied, showing that it can induce dose-dependent increases in mean blood pressure in animal models.[7]
Role in Drug Discovery
The guanidine moiety is a common feature in many biologically active molecules and approved drugs. The ability of this compound to serve as a building block for more complex molecules makes it a valuable tool in medicinal chemistry. Its applications include:
-
Scaffold for Bioactive Molecules: It can be incorporated into larger molecules to introduce a basic, positively charged group that can interact with negatively charged residues in biological targets such as enzymes and receptors.
-
Intermediate in Pharmaceutical Synthesis: this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5][10]
Caption: Applications of this compound in research and development.
Analytical Characterization
The robust characterization of this compound is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is relatively simple. The methyl protons typically appear as a singlet in the range of 2.5-3.0 ppm. The chemical shift can be influenced by the solvent and the salt form. The protons on the unsubstituted nitrogen atoms are often broad and may exchange with solvent protons, making them difficult to observe.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons and a distinct signal for the guanidinium carbon further downfield, typically in the range of 160-170 ppm.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound salts displays characteristic absorption bands that are indicative of the guanidinium group.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | N-H stretching vibrations (often broad due to hydrogen bonding) |
| ~1650 | C=N stretching vibration |
| ~1600 | N-H bending vibration |
Table 2: Characteristic IR absorption bands for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a standard solution of this compound sulfate in the mobile phase at a known concentration. Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile. The gradient or isocratic conditions will depend on the specific separation required.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine the purity of the sample.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound and its salts.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][12][13]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Conclusion
From its humble beginnings in a 1922 publication, this compound has proven to be a molecule of lasting importance. Its straightforward synthesis, coupled with its potent basicity and biological activity, has secured its place in the toolbox of synthetic chemists and pharmacologists. As research into the therapeutic potential of modulating nitric oxide pathways and the demand for novel molecular scaffolds continues, it is likely that the story of this compound is far from over. This guide has aimed to provide a thorough technical overview to aid researchers in their exploration and application of this versatile compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Guanidine, N,N-dimethyl- [webbook.nist.gov]
- 3. myuchem.com [myuchem.com]
- 4. This compound 97 598-65-2 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Arginase inhibitor 1 | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound SULFATE(598-65-2) 13C NMR spectrum [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. This compound [myskinrecipes.com]
- 15. chemscene.com [chemscene.com]
The Versatile Role of 1,1-Dimethylguanidine in Advanced Materials Science: A Technical Guide
Abstract
1,1-Dimethylguanidine, a structurally simple yet functionally rich organic compound, is emerging as a molecule of significant interest in the field of materials science. Its unique combination of high basicity, nucleophilicity, and the ability to form stable cationic species (the 1,1-dimethylguanidinium ion) makes it a versatile building block, catalyst, and functional additive. This technical guide provides an in-depth exploration of the current and potential applications of this compound in the design and synthesis of advanced materials, including high-performance polymers, ionic liquids, and as a curing agent for thermosetting resins. We will delve into the underlying chemical principles, provide exemplary experimental protocols, and discuss the structure-property relationships of the resulting materials, offering a comprehensive resource for researchers and professionals in materials science and drug development.
Introduction: Unveiling the Potential of a Multifaceted Molecule
Guanidine and its derivatives have long been recognized for their diverse roles in biological systems and organic synthesis.[1] The guanidinium cation, characterized by its delocalized positive charge across one carbon and three nitrogen atoms, imparts unique properties to molecules and materials that incorporate this moiety. This compound, with its two methyl groups on one of the terminal nitrogen atoms, presents a fascinating case for materials science applications.[2] Its structure allows for enhanced reactivity and solubility in various organic solvents, making it a valuable component in a multitude of synthetic processes.[2][3]
This guide will navigate the landscape of this compound's applications in materials science, focusing on three key areas: its role as a monomer or functionalizing agent in polymer synthesis, its utility as a precursor for novel ionic liquids, and its function as a potent catalyst and curing agent.
This compound in Polymer Science: From Functional Monomers to High-Performance Materials
The incorporation of the guanidinium group into polymer structures can impart a range of desirable properties, including antimicrobial activity, enhanced thermal stability, and specific binding capabilities.[4] While direct polymerization of this compound as a primary monomer is not extensively documented, its derivatives and the broader class of guanidinium-functionalized polymers offer significant insights into its potential.
Synthesis of Guanidinium-Functionalized Polymers
A common and effective strategy for incorporating guanidinium functionality into polymers is through post-polymerization modification. This approach allows for the synthesis of a well-defined polymer backbone with subsequent introduction of the guanidinium group.
Experimental Protocol: Post-Polymerization Guanidinylation of an Amine-Containing Polymer
This protocol describes a general method for the guanidinylation of a polymer containing primary or secondary amine side chains using a suitable guanylating agent.
Materials:
-
Amine-functionalized polymer (e.g., poly(allylamine) or a custom synthesized polymer)
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (Guanylating Agent)
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Trifluoroacetic acid (TFA) for deprotection
-
Diethyl ether
Procedure:
-
Guanidinylation: Dissolve the amine-functionalized polymer in the chosen solvent. To this solution, add an equimolar amount of 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea. Stir the reaction mixture at room temperature overnight. The reaction proceeds with the elimination of methanethiol.[5]
-
Purification: Precipitate the Boc-protected guanidinium-functionalized polymer by adding the reaction mixture to a non-solvent like diethyl ether. Filter and dry the polymer.
-
Deprotection: Dissolve the purified polymer in DCM and add an excess of TFA. Stir the solution at room temperature for 4-6 hours to remove the Boc protecting groups.[5]
-
Final Product Isolation: Precipitate the final guanidinium-functionalized polymer by adding the solution to cold diethyl ether. Filter, wash with diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
The use of a Boc-protected guanylating agent ensures a clean reaction and prevents side reactions.
-
TFA is a strong acid that effectively cleaves the Boc protecting groups without degrading the polymer backbone.
-
Precipitation is a straightforward method for purifying the polymer at each stage.
Data Presentation: Characterization of Guanidinium-Functionalized Polymers
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the guanidinium protons and disappearance of the Boc-protons after deprotection. |
| FT-IR | Appearance of a strong absorption band around 1650 cm⁻¹ corresponding to the C=N stretching of the guanidinium group. |
| SEC/GPC | To determine the molecular weight and polydispersity index (PDI) of the polymer before and after modification. |
Visualization: Workflow for Post-Polymerization Guanidinylation
Caption: General workflow for the synthesis of guanidinium-functionalized polymers.
This compound as a Catalyst in Polymerization
The strong basicity of guanidines makes them excellent candidates as catalysts for various polymerization reactions, particularly ring-opening polymerization (ROP).[3] While specific examples using this compound are sparse, the catalytic activity of structurally similar guanidines like 1,1,3,3-tetramethylguanidine (TMG) provides a strong indication of its potential. TMG has been shown to be an effective catalyst for the ROP of N-thiocarboxyanhydrides to produce polysarcosine.[6]
Logical Relationship: Guanidine-Catalyzed Ring-Opening Polymerization
Caption: Simplified mechanism of guanidine-catalyzed ring-opening polymerization.
Guanidinium-Based Ionic Liquids: A New Frontier in Materials Chemistry
Ionic liquids (ILs), salts with melting points below 100 °C, have garnered significant attention as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable properties.[7][8] Guanidinium-based ILs are a promising subclass, and this compound can serve as a precursor for their synthesis.
Synthesis of 1,1-Dimethylguanidinium-Based Ionic Liquids
The synthesis of guanidinium ILs typically involves a neutralization reaction between the guanidine base and a suitable acid.
Experimental Protocol: Synthesis of a 1,1-Dimethylguanidinium-Based Ionic Liquid
This protocol outlines the synthesis of 1,1-dimethylguanidinium trifluoroacetate.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent like ethanol. Cool the solution in an ice bath.
-
Acid Addition: Slowly add an equimolar amount of trifluoroacetic acid dropwise to the cooled guanidine solution with constant stirring. The reaction is exothermic.
-
Solvent Removal: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Remove the solvent under reduced pressure.
-
Purification: Wash the resulting ionic liquid with diethyl ether to remove any unreacted starting materials. Dry the ionic liquid under high vacuum to remove any residual solvent and moisture.
Trustworthiness of the Protocol: This is a standard acid-base neutralization reaction, which is generally high-yielding and produces the desired salt with high purity after simple purification steps. The progress of the reaction can be monitored by the disappearance of the starting materials using techniques like TLC or NMR.
Data Presentation: Physicochemical Properties of Guanidinium Ionic Liquids
| Property | Typical Range/Characteristics |
| Melting Point | < 100 °C (often room temperature) |
| Thermal Stability (Tdec) | Generally > 200 °C |
| Viscosity | Highly dependent on cation/anion combination |
| Ionic Conductivity | Moderate to high |
| Solubility | Tunable based on the anion |
This compound Derivatives as Curing Agents for Epoxy Resins
A significant and practical application of this compound derivatives lies in their use as accelerators for the curing of epoxy resins.[2][5] Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and composites. The curing process, which involves the cross-linking of the epoxy prepolymer, can be accelerated by the addition of a catalyst.
Mechanism of Guanidine-Accelerated Epoxy Curing
Guanidine derivatives, owing to their strong basicity, can catalyze the ring-opening of the epoxide ring, initiating the polymerization and cross-linking process. The mechanism typically involves the deprotonation of a co-curing agent (like an amine or a phenol) or direct interaction with the epoxy group.
Logical Relationship: Epoxy Curing Accelerated by Guanidine Derivatives
Caption: Role of guanidine derivatives as accelerators in epoxy resin curing.
Application in Cold-Curing Epoxy Systems
A notable application is the use of 2-cyano-1,1-dimethylguanidine as a curing accelerator in cold-curing epoxy resin compositions.[2] This allows for the rapid curing of epoxy systems at ambient temperatures, which is highly desirable in many industrial applications where heat curing is not feasible or economical.
Conclusion and Future Outlook
This compound, though a simple molecule, holds considerable promise for the development of advanced materials. Its ability to act as a precursor for functional polymers and ionic liquids, and its demonstrated efficacy as a curing accelerator for epoxy resins, underscores its versatility. While direct applications of this compound as a monomer are still an area for further exploration, the broader field of guanidinium-containing materials provides a rich source of inspiration and established synthetic methodologies.
Future research should focus on the direct polymerization of this compound-containing monomers to create novel polymers with tailored properties. The exploration of a wider range of anions to form 1,1-dimethylguanidinium-based ionic liquids will undoubtedly lead to new materials with unique physicochemical characteristics. Furthermore, a deeper investigation into the catalytic activity of this compound in various polymerization reactions could unlock new synthetic pathways for sustainable and high-performance materials. The continued exploration of this multifaceted molecule is set to open new avenues in materials science, with potential impacts ranging from biomedical devices to advanced engineering materials.
References
- 1. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20120208925A1 - Use of guanidine derivatives as curing accelerators for epoxy resins - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. DE102006056311A1 - Use of guanidine derivatives as accelerators in the curing of epoxy resin systems - Google Patents [patents.google.com]
- 6. This compound SULFATE | 598-65-2 [chemicalbook.com]
- 7. EP1453838B1 - Production of ionic liquids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1,1-Dimethylguanidine-Catalyzed Condensation Reactions
Introduction: The Strategic Advantage of 1,1-Dimethylguanidine in Catalysis
In the landscape of modern organic synthesis, the strategic selection of a catalyst is paramount to achieving high efficiency, selectivity, and yield. This compound, a strong organic base, has emerged as a catalyst of significant interest for a variety of condensation reactions, including the Knoevenagel and Henry (nitroaldol) reactions. Its utility is rooted in its high basicity, coupled with a sterically accessible yet functionally potent guanidinium core that facilitates key proton transfer steps. Unlike its more sterically hindered counterpart, 1,1,3,3-tetramethylguanidine (TMG), this compound offers a unique profile of reactivity and steric influence that can be advantageous for specific substrate combinations.
This guide provides an in-depth exploration of the mechanistic underpinnings of this compound catalysis and offers detailed, field-proven protocols for its application in key condensation reactions. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the catalytic prowess of this compound in their synthetic endeavors.
Mechanistic Insights: The Principle of Bifunctional Catalysis
The catalytic efficacy of this compound in condensation reactions is largely attributed to its ability to act as a bifunctional catalyst.[1][2][3] Upon deprotonation of the active methylene compound (in Knoevenagel condensation) or the nitroalkane (in Henry reaction), the resulting protonated 1,1-dimethylguanidinium ion does not merely act as a spectator cation. Instead, it actively participates in the reaction mechanism by forming hydrogen bonds with the carbonyl electrophile, thereby activating it towards nucleophilic attack. This simultaneous activation of both the nucleophile (via deprotonation) and the electrophile (via hydrogen bonding) is the hallmark of bifunctional catalysis and is key to the high reaction rates observed.[1][2]
The catalytic cycle can be visualized as a three-step process:
-
Deprotonation: The guanidine base abstracts an acidic proton from the pronucleophile (e.g., malononitrile or nitromethane) to generate a nucleophilic enolate or nitronate anion and the protonated guanidinium cation.
-
Carbon-Carbon Bond Formation: The guanidinium ion, through hydrogen bonding, coordinates with the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The generated nucleophile then attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
Catalyst Regeneration: A proton transfer from the guanidinium ion to the oxygen of the tetrahedral intermediate, followed by elimination of a water molecule (in the case of Knoevenagel condensation), yields the final product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.
Below is a generalized schematic of the catalytic cycle for a Knoevenagel condensation.
Caption: Catalytic cycle for the this compound-catalyzed Knoevenagel condensation.
Experimental Protocols
Safety Precautions: this compound and its salts can be irritating to the skin, eyes, and respiratory system. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Note on Catalyst Preparation: Commercial this compound is often supplied as a salt (e.g., sulfate). The free base can be generated by treating an aqueous solution of the salt with a strong base like sodium hydroxide, followed by extraction into an organic solvent and drying. However, for many applications, the use of the commercially available free base is more convenient. The following protocols assume the use of the free base form of this compound.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol is adapted from established procedures for guanidine-catalyzed Knoevenagel condensations.[4] It describes the synthesis of benzylidenemalononitrile, a common intermediate in organic synthesis.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Malononitrile (1.0 mmol, 66 mg)
-
This compound (0.1 mmol, 10 mol%, 8.7 mg, ~9 µL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask and stir the mixture at room temperature until all the solids have dissolved.
-
Catalyst Addition: To the stirred solution, add this compound (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate may form. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system).
-
Work-up and Purification: Upon completion of the reaction (typically within 30-60 minutes), add 10 mL of deionized water to the reaction mixture to induce further precipitation of the product.
-
Cool the mixture in an ice bath for 15 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol (2 x 2 mL).
-
Dry the product under vacuum to obtain benzylidenemalononitrile as a white to pale yellow solid. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (µL) | Molar Equiv. |
| Benzaldehyde | 106.12 | 1.0 | 106 | 102 | 1.0 |
| Malononitrile | 66.06 | 1.0 | 66 | - | 1.0 |
| This compound | 87.12 | 0.1 | 8.7 | ~9 | 0.1 |
| Ethanol | - | - | - | 5 mL | - |
Table 1: Reagents for the Knoevenagel condensation of benzaldehyde and malononitrile.
Protocol 2: Henry (Nitroaldol) Reaction of 4-Nitrobenzaldehyde with Nitromethane
This protocol provides a general procedure for the this compound-catalyzed Henry reaction, a powerful method for the formation of β-nitro alcohols.[5][6] This protocol is an adaptation from similar base-catalyzed procedures.
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151 mg)
-
Nitromethane (2.0 mmol, 122 mg, 108 µL)
-
This compound (0.1 mmol, 10 mol%, 8.7 mg, ~9 µL)
-
Isopropanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask containing a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL).
-
Reagent Addition: Add nitromethane (2.0 mmol) to the solution.
-
Catalyst Addition: To the stirred mixture, add this compound (0.1 mmol, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (µL) | Molar Equiv. |
| 4-Nitrobenzaldehyde | 151.12 | 1.0 | 151 | - | 1.0 |
| Nitromethane | 61.04 | 2.0 | 122 | 108 | 2.0 |
| This compound | 87.12 | 0.1 | 8.7 | ~9 | 0.1 |
| Isopropanol | - | - | - | 5 mL | - |
Table 2: Reagents for the Henry reaction of 4-nitrobenzaldehyde and nitromethane.
Troubleshooting and Best Practices
-
Reaction Stalls or is Sluggish:
-
Catalyst Purity: Ensure the this compound is of high purity and, if generated from a salt, is free of residual inorganic bases or water.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. For Knoevenagel condensations, polar protic solvents like ethanol are often effective. For Henry reactions, a range of solvents can be screened.
-
Temperature: While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.
-
-
Side Product Formation:
-
Self-Condensation: In the Knoevenagel reaction, using a strong base can sometimes lead to the self-condensation of the aldehyde. Using the recommended catalytic amount of this compound helps to minimize this.[7]
-
Dehydration in Henry Reaction: The β-nitro alcohol product of the Henry reaction can sometimes undergo dehydration to form a nitroalkene.[6] To minimize this, use mild reaction conditions and a careful workup.
-
-
Work-up Issues:
-
Emulsion Formation: During extraction, emulsions may form. The addition of brine can help to break up emulsions.
-
Product Isolation: If the product is highly soluble in the reaction solvent, removal of the solvent under reduced pressure followed by purification by column chromatography is recommended.
-
Conclusion
This compound is a versatile and effective catalyst for promoting condensation reactions that are central to organic synthesis. Its ability to act as a bifunctional catalyst, activating both the nucleophile and the electrophile, makes it a powerful tool for the construction of carbon-carbon bonds. The protocols provided in this guide offer a solid starting point for researchers looking to employ this catalyst in their synthetic workflows. By understanding the underlying mechanistic principles and following best practices, scientists can effectively harness the catalytic potential of this compound to achieve their synthetic goals.
References
- 1. Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential catalytic role of bifunctional bicyclic guanidine in asymmetric phospha-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
1,1-Dimethylguanidine for the guanylation of primary and secondary amines
Application Note & Protocol Guide
Topic: Advanced Guanylation Strategies: Synthesis of Substituted Guanidines from Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Guanidinium Moiety
The guanidinium group is a structural motif of profound importance in the life sciences. As the functional component of the amino acid arginine, it is fundamental to protein structure and function, participating in hydrogen bonding, salt bridges, and enzymatic catalysis. Beyond this native role, the guanidine core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs, including the anti-diabetic agent metformin and the antiviral Zanamivir. Its enduring prevalence stems from its unique properties: it is a strong organic base that is typically protonated under physiological conditions, allowing it to engage in multidentate interactions with biological targets.
The chemical synthesis of guanidines—a process known as guanylation—is therefore a critical transformation in drug discovery and development. This process involves the reaction of an amine with a suitable "guanylating agent" to form the C-N3 core. While simple guanidines like 1,1-dimethylguanidine serve as valuable chemical intermediates and catalysts, the focus of modern synthetic chemistry is on the controlled and efficient construction of complex, multi-substituted guanidines.[1][2]
This guide provides a senior scientist's perspective on contemporary guanylation methods. It moves beyond a single reagent to explain the mechanistic principles, strategic choices, and detailed protocols necessary for the successful guanylation of diverse primary and secondary amines, empowering researchers to confidently incorporate this vital functional group into their molecular designs.
Section 1: The Guanylation Reaction: A Mechanistic Overview
At its core, the guanylation of an amine is a nucleophilic addition reaction. The amine (R¹R²NH) acts as the nucleophile, attacking an electrophilic carbon atom provided by the guanylating agent. The efficacy of the reaction depends on the balance between the nucleophilicity of the amine and the electrophilicity of the agent. Many modern guanylating agents are designed to be highly electrophilic and possess good leaving groups to drive the reaction to completion.
A common and highly effective class of reagents is the pyrazole-based carboxamidines, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . The mechanism proceeds as follows:
-
Nucleophilic Attack: The primary or secondary amine attacks the electrophilic carbon of the carboxamidine.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Proton Transfer & Elimination: A proton transfer occurs, followed by the collapse of the intermediate and elimination of the stable pyrazole leaving group. This step is often facilitated by a mild base.
-
Product Formation: The resulting product is a protected guanidine. The Boc (tert-butyloxycarbonyl) groups are crucial as they moderate the extreme basicity of the guanidine, facilitating purification and handling.[3]
This general pathway underscores the importance of the guanylating agent's architecture: an electrophilic core and a good leaving group are paramount.
References
Application Notes & Protocols: The Henry Reaction Catalyzed by 1,1-Dimethylguanidine
Introduction: The Strategic Value of the Henry Reaction
The Henry, or nitroaldol, reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[1][2] First reported by Louis Henry in 1895, this transformation yields β-nitro alcohols, which are exceptionally versatile synthetic intermediates.[3] These products serve as precursors to critical functionalities, including 1,2-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes, all of which are prevalent motifs in pharmaceuticals and natural products.[3][4][5]
The advent of organocatalysis has revolutionized modern synthesis by offering metal-free, often milder, and highly selective reaction pathways.[6][7] Within this field, guanidines have emerged as powerful "superbases" capable of facilitating a wide range of transformations.[8] Their strong Brønsted basicity, coupled with their ability to act as hydrogen-bond donors when protonated, makes them ideal catalysts for reactions requiring proton transfer.[9][10]
While complex chiral guanidines are renowned for their application in asymmetric synthesis[7][10][11][12], the simple, achiral, and cost-effective catalyst 1,1-Dimethylguanidine provides an efficient and practical solution for general applications where stereocontrol is not the primary objective. This guide provides a detailed examination of its mechanism and a robust protocol for its use in laboratory settings.
Catalytic Mechanism: The Role of the Guanidine
The efficacy of this compound in the Henry reaction stems from its high basicity (the pKa of its conjugate acid is ~13.6), which is sufficient to deprotonate the α-carbon of the nitroalkane without requiring harsh conditions. The catalytic cycle is a classic example of Brønsted base catalysis.
The process unfolds in three reversible steps:
-
Deprotonation: The this compound base abstracts an acidic α-proton from the nitroalkane, generating a resonance-stabilized nitronate anion and a protonated guanidinium cation.[13]
-
C-C Bond Formation: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[3][13]
-
Protonation & Catalyst Regeneration: The β-nitro alkoxide is protonated by the guanidinium ion, yielding the final β-nitro alcohol product and regenerating the neutral this compound catalyst, allowing it to re-enter the catalytic cycle.[3][9]
The guanidinium ion, formed in the first step, is not merely a spectator. It can stabilize the transition state through hydrogen bonding, a feature that is extensively exploited in more complex bifunctional guanidine catalysts.[8][11][12]
Caption: Catalytic cycle of the this compound-catalyzed Henry reaction.
Experimental Guide and Protocols
Materials and Equipment
-
Catalyst: this compound (handle as a corrosive base).
-
Substrates: Various aldehydes (aromatic, aliphatic) and nitroalkanes (e.g., nitromethane, nitroethane).
-
Solvents: Anhydrous Ethanol (EtOH), Tetrahydrofuran (THF), or Dichloromethane (DCM).
-
Glassware: Round-bottom flasks, magnetic stir bars, septa, needles/syringes.
-
Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel), UV lamp.
-
Purification: Silica gel for column chromatography, appropriate eluents (e.g., Hexanes/Ethyl Acetate mixtures).
-
Safety: Safety glasses, lab coat, nitrile gloves. All operations must be conducted in a well-ventilated chemical fume hood.
Safety Precautions
-
This compound: Is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Nitroalkanes: Nitromethane and other low-molecular-weight nitroalkanes are flammable, toxic, and can be explosive under specific conditions (e.g., confinement at high temperatures, or in the presence of certain initiators). Handle with care and avoid heating neat.
-
Aldehydes: Many aldehydes are irritants and sensitizers.
General Protocol: Synthesis of 2-Nitro-1-phenylethan-1-ol
This protocol describes a model reaction between benzaldehyde and nitromethane.
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg, 102 µL).
-
Solvent and Reagent Addition: Dissolve the aldehyde in ethanol (5 mL). Add nitromethane (1.5 mmol, 91.5 mg, 81 µL) to the solution.
-
Causality Note: A slight excess of the nitroalkane is often used to ensure complete consumption of the more valuable aldehyde. Ethanol is a good solvent choice as it effectively solvates the intermediates.
-
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%, 11.5 mg) to the stirring solution. Seal the flask (e.g., with a septum).
-
Reaction Execution: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes/Ethyl Acetate eluent). Spot the starting material (benzaldehyde) and the reaction mixture. The reaction is complete when the benzaldehyde spot has disappeared (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to quench the reaction and remove the guanidine catalyst.
-
Wash with brine (1 x 15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate, e.g., from 9:1 to 4:1) to afford the pure β-nitro alcohol product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS).
Substrate Scope and Optimization
The this compound-catalyzed Henry reaction is applicable to a range of substrates. Below is a table of representative examples.
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | EtOH | 18 | ~90 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 10 | THF | 12 | >95 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 10 | EtOH | 24 | ~85 |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 20 | THF | 24 | ~75 |
| 5 | Benzaldehyde | Nitroethane | 15 | EtOH | 24 | ~88 (as a mixture of diastereomers) |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Optimization Considerations:
-
Catalyst Loading: Typically, 5-20 mol% is effective. Higher loadings can accelerate the reaction but may complicate purification.
-
Solvent: While polar protic solvents like ethanol work well, aprotic solvents like THF or DCM can also be used and may be preferable for sensitive substrates.
-
Temperature: Most reactions proceed efficiently at room temperature. Gentle heating (40 °C) can be used to accelerate slow reactions, but this may also promote the elimination of water from the product to form a nitroalkene side product.
Experimental Workflow Diagram
Caption: General laboratory workflow for the Henry reaction.
Conclusion and Applications
The use of this compound as a catalyst for the Henry reaction represents a highly practical, efficient, and scalable method for the synthesis of β-nitro alcohols. The operational simplicity, mild conditions, and use of an inexpensive catalyst make this protocol well-suited for both academic research and process development in the pharmaceutical industry. The resulting products are key building blocks for synthesizing complex molecules, including bioactive compounds like the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir, underscoring the reaction's enduring importance in drug discovery and development.[3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Organocatalytic asymmetric nitroaldol reaction: cooperative effects of guanidine and thiourea functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
The Role of 1,1-Dimethylguanidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the strategic use of reagents to construct complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of synthetic tools available, guanidine derivatives have carved a niche as exceptionally potent organic bases and versatile building blocks.[2][3] This guide focuses on a specific, yet powerful, member of this family: 1,1-dimethylguanidine.
This compound, with its strong basicity and readily available nitrogen-rich structure, serves as a valuable reagent in the synthesis of a variety of heterocyclic systems. Its utility stems from its dual role as both a potent, non-nucleophilic base and as a synthon, directly incorporating its N-C-N fragment into the final heterocyclic ring. This document provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
This compound is a strong organic base, a characteristic attributed to the resonance stabilization of its protonated form, the guanidinium cation. The presence of two methyl groups on one of the nitrogen atoms enhances its solubility in organic solvents and modulates its reactivity.[4] It is typically handled as a salt, such as the sulfate or hydrochloride salt, to improve its stability and ease of handling.[5]
Table 1: Physicochemical Properties of this compound Sulfate
| Property | Value | Reference |
| Molecular Formula | C₃H₉N₃·0.5H₂SO₄ | |
| Molecular Weight | 136.17 g/mol (for the half sulfate) | [5] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C (decomposes) |
The reactivity of this compound is primarily governed by its basicity and the nucleophilicity of its nitrogen atoms. In many applications, it functions as a strong base to deprotonate weakly acidic protons, facilitating condensation and cyclization reactions.[6] In other instances, it acts as a binucleophile, where the terminal -NH₂ and the central imine nitrogen participate in ring-forming reactions with suitable electrophiles.
Application in the Synthesis of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, being a core component of nucleobases and numerous therapeutic agents.[7][8][9] this compound is a highly effective reagent for the construction of the pyrimidine ring through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents.
Mechanistic Rationale: The Role of this compound as a Binucleophile
The synthesis of pyrimidines using this compound typically proceeds through a condensation-cyclization sequence. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of this compound on a carbonyl group of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. The strong basicity of the guanidine moiety itself can often catalyze the reaction, although external bases or acids may also be employed.
Caption: Generalized workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of a Substituted 2-Aminopyrimidine
This protocol is adapted from established methods for guanidine-based pyrimidine synthesis.[8][10]
Materials:
-
This compound sulfate
-
1,3-Diketone (e.g., acetylacetone)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol) in a round-bottom flask, add this compound sulfate (1.36 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to liberate the free base.
-
To this suspension, add the 1,3-diketone (10 mmol) dropwise with continuous stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-(dimethylamino)pyrimidine derivative.
Self-Validation: The identity and purity of the synthesized pyrimidine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts and coupling patterns in the NMR spectra, along with the molecular ion peak in the mass spectrum, will validate the structure of the product.
Application in the Synthesis of 1,3,5-Triazine Derivatives
1,3,5-Triazines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities and applications in materials science.[11][12] this compound can be utilized in the construction of substituted 1,3,5-triazines, often through cyclocondensation reactions with reagents providing the remaining carbon and nitrogen atoms.
Mechanistic Pathway: Cyclotrimerization and Condensation Approaches
The synthesis of 1,3,5-triazines can be achieved through various routes. One common method involves the cyclotrimerization of nitriles, a reaction that can be catalyzed by strong bases. Alternatively, stepwise condensation reactions involving amidines (which can be derived from guanidines) and other building blocks are frequently employed. This compound can act as a precursor to a substituted amidine or participate directly in a multi-component reaction to form the triazine ring.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CID 22317501 | C3H9N3O4S-2 | CID 22317501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. mdpi.com [mdpi.com]
The Untapped Potential of 1,1-Dimethylguanidine in Peptide Chemistry: An Application and Protocol Guide
For the modern peptide chemist, the choice of an appropriate organic base is a critical decision that profoundly influences reaction efficiency, yield, and the chiral integrity of the final peptide product. Among the diverse array of available bases, guanidines are a class of exceptionally strong, non-nucleophilic bases that have carved out a significant niche in organic synthesis. This guide delves into the application of 1,1-Dimethylguanidine in the intricate world of peptide chemistry. While its direct applications are not as extensively documented as some of its structural relatives, by understanding its properties and drawing parallels with well-characterized analogues, we can unlock its potential as a valuable tool in the peptide chemist's arsenal.
The Role of Guanidine Bases in Peptide Synthesis
Peptide synthesis, at its core, is a series of amide bond formations between amino acid monomers. The formation of this peptide bond requires the activation of a carboxylic acid group, which then reacts with the amino group of the next amino acid. This process is often facilitated by a basic catalyst. Guanidine bases are particularly well-suited for this role due to their high basicity, which is a result of the resonance stabilization of their protonated form, the guanidinium cation.
In the context of peptide chemistry, a strong, non-nucleophilic base is desirable to:
-
Deprotonate the α-amino group of the incoming amino acid: This is crucial for its nucleophilic attack on the activated carboxyl group of the growing peptide chain.
-
Neutralize acidic byproducts: Many coupling reactions generate acidic species that can hinder the reaction progress.
-
Minimize side reactions: A non-nucleophilic base is less likely to compete with the amino group of the amino acid in reacting with the activated carboxyl group.
This compound: A Profile
This compound, also known as N,N-Dimethylguanidine, is a strong organic base with the chemical formula C₃H₉N₃. Its structure features a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms, one of which is substituted with two methyl groups.
While specific, detailed protocols for the use of this compound in peptide synthesis are not widely reported in peer-reviewed literature, its general properties suggest its utility in this field. It is known to be a strong base soluble in common organic solvents, making it a viable candidate for use in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Its applications in broader organic synthesis include acting as a catalyst in condensation and esterification reactions.[1]
A Case Study: The Application of 1,1,3,3-Tetramethylguanidine (TMG) in Peptide Chemistry
To illustrate the potential applications of this compound, we turn to its close and well-documented analogue, 1,1,3,3-Tetramethylguanidine (TMG). TMG is a widely used, strong, non-nucleophilic base in organic synthesis and offers a valuable model for how this compound might be employed.
Comparative Basicity of Guanidine Bases
The effectiveness of a base in peptide synthesis is closely linked to its pKa value. A higher pKa indicates a stronger base. The table below provides a comparison of the pKa values of TMG and other commonly used bases in peptide synthesis.
| Base | pKa (in Acetonitrile) | Key Features |
| 1,1,3,3-Tetramethylguanidine (TMG) | ~23.3 | Strong, non-nucleophilic, sterically hindered. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~24.3 | Strong, non-nucleophilic, bicyclic amidine. |
| N,N-Diisopropylethylamine (DIPEA) | ~18.5 | Hindered, non-nucleophilic amine, commonly used in SPPS. |
| Triethylamine (TEA) | ~18.8 | Common, less hindered amine base. |
Note: The pKa of this compound is expected to be high, characteristic of guanidine bases, though less sterically hindered than TMG.
Mechanism of Action in Peptide Coupling
Guanidine bases like TMG facilitate peptide bond formation by deprotonating the incoming N-protected amino acid's amine group, thereby increasing its nucleophilicity. This allows for an efficient attack on the activated carboxylic acid of the peptide chain.
References
1,1-Dimethylguanidine: A Versatile Reagent in the Synthesis of Modern Agrochemicals
Introduction: 1,1-Dimethylguanidine, a readily available and highly reactive organic base, serves as a critical building block in the synthesis of a diverse range of agrochemicals. Its unique structural features, combining the strong basicity of the guanidine moiety with the steric and electronic effects of the two methyl groups, make it a versatile reagent for constructing key heterocyclic and acyclic scaffolds found in modern insecticides and fungicides. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and practical guidance for researchers and development professionals in the field.
Core Physicochemical Properties of this compound Salts
This compound is typically handled in its more stable salt forms, such as the sulfate or hydrochloride salt. These salts are white to off-white crystalline solids with good solubility in polar solvents.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula (Sulfate) | C₆H₂₀N₆O₄S | [2] |
| Molecular Weight (Sulfate) | 272.33 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility | Soluble in water | [1] |
Application in Insecticide Synthesis: Building Blocks for Pyrimidine Insecticides
The guanidine functional group is a cornerstone in the synthesis of numerous bioactive heterocyclic compounds. One prominent application is in the construction of the pyrimidine ring, a core structure in a class of insecticides that includes pirimicarb and dimethirimol. The synthesis typically involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound.[4][5]
Representative Protocol: Synthesis of a 2-(Dimethylamino)pyrimidine Intermediate
This protocol details the synthesis of 2-(dimethylamino)-4,6-dimethylpyrimidine, a key intermediate that demonstrates the utility of a dimethylguanidine moiety in pyrimidine ring formation. The reaction proceeds via a condensation reaction between a this compound salt and acetylacetone (a 1,3-dicarbonyl compound).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound sulfate (1 equivalent), acetylacetone (1.2 equivalents), and sodium carbonate (2.5 equivalents) in an aqueous solution.
-
Reaction Execution: Heat the reaction mixture to 60-80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product, being less soluble in cold water, will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2-(dimethylamino)-4,6-dimethylpyrimidine as a crystalline solid.[6]
-
Expected Yield: 70-85%
Underlying Causality: The Mechanism of Pyrimidine Ring Formation
The synthesis of the pyrimidine ring from a guanidine and a 1,3-dicarbonyl compound is a classic example of a condensation reaction followed by cyclization and dehydration. The strong basicity of the guanidine is crucial for the initial nucleophilic attack, while the acidic work-up (or heating) facilitates the final dehydration to the aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Application in Fungicide Synthesis: The Guanidine Pharmacophore
The guanidine moiety itself is a recognized pharmacophore in a class of fungicides known as guanidinofungicides.[4][5] Dodine (n-dodecylguanidine acetate) is a classic example of a fungicide where the guanidinium group is essential for its biological activity. While the commercial synthesis of dodine often starts from guanidine or cyanamide, this compound can be used as a precursor to synthesize novel N,N-dimethyl analogues with potentially modulated fungicidal properties.
Representative Protocol: Synthesis of an N,N-Dimethyl Dodine Analogue
This protocol outlines a representative synthesis of an N,N-dimethyl dodine analogue, demonstrating the role of this compound as a direct precursor.
Experimental Protocol:
-
Reaction Setup: In a pressure vessel, combine this compound hydrochloride (1 equivalent) and 1-chlorododecane (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. The reaction progress can be monitored by analyzing aliquots by GC-MS to observe the consumption of starting materials.
-
Work-up and Purification:
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is then treated with a strong base, such as sodium hydroxide solution, to neutralize the hydrochloride salt.
-
The free base is extracted with an organic solvent like diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be further purified by column chromatography on silica gel to yield the N-dodecyl-N',N'-dimethylguanidine.[7]
-
Mechanistic Rationale: Nucleophilic Substitution
The synthesis of the dodine analogue proceeds via a nucleophilic substitution reaction. The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of 1-chlorododecane and displacing the chloride leaving group.
Caption: Nucleophilic substitution in dodine analogue synthesis.
Role in Neonicotinoid Insecticide Chemistry
While direct, one-step syntheses of commercial neonicotinoid insecticides like imidacloprid or clothianidin from this compound are not the primary industrial routes, the N,N-dimethylguanidine moiety is a key structural feature or a precursor to the core guanidine scaffold in these molecules. For instance, N,N-dimethyl-N'-cyanoguanidine can be a crucial intermediate.[4][8] This intermediate can then undergo further reactions, such as condensation with 2-chloro-5-chloromethylpyridine, to form the final neonicotinoid structure. The dimethylamino group can influence the electronic properties and bioavailability of the final insecticide.
Safety and Handling
This compound and its salts are irritants to the skin, eyes, and respiratory system.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of agrochemicals. Its ability to participate in the formation of key heterocyclic structures like pyrimidines and to act as a direct precursor for guanidine-containing fungicides highlights its importance in the development of modern crop protection agents. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this compound in the discovery and synthesis of novel agrochemicals.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Michael addition reactions catalyzed by 1,1-Dimethylguanidine
An In-Depth Guide to 1,1-Dimethylguanidine Catalyzed Michael Addition Reactions
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Its reliability and versatility have made it indispensable in the construction of complex molecular architectures, particularly within pharmaceutical and materials science research.[4] In recent decades, the field of organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and unique reactivity profiles.
Within this domain, guanidines have been recognized as exceptionally strong organic superbases, a property stemming from the significant resonance stabilization of their protonated (guanidinium) form.[5] This high basicity, coupled with their typically non-nucleophilic nature, makes them ideal catalysts for reactions requiring deprotonation without unwanted side reactions.[6][7]
This compound (DMG): A Profile of the Catalyst
This compound is a readily available, solid organic compound featuring the characteristic guanidine functional group.[8] It is highly soluble in polar solvents such as water and alcohols, a feature that simplifies its removal during aqueous work-up procedures.[9] Its primary application in synthesis is as a strong base catalyst for a variety of transformations, including condensations and, most notably, Michael addition reactions.[8][10]
Section 1: The Catalytic Mechanism
The efficacy of this compound as a catalyst for the Michael addition lies in its ability to function as a potent Brønsted base. The catalytic cycle proceeds through three key steps, analogous to the mechanism of the closely related 1,1,3,3-tetramethylguanidine (TMG).[6]
-
Deprotonation of the Michael Donor: The cycle begins with the deprotonation of the acidic proton (α-proton) of the Michael donor by this compound. This generates a resonance-stabilized nucleophile (e.g., an enolate or a nitronate anion) and the protonated catalyst, the 1,1-dimethylguanidinium ion.[1][6]
-
Conjugate Addition (Nucleophilic Attack): The newly formed, highly nucleophilic species attacks the electrophilic β-carbon of the Michael acceptor (the α,β-unsaturated compound) in a conjugate fashion. This is the key C-C bond-forming step and results in the formation of a new, resonance-stabilized enolate intermediate.[2][6]
-
Protonation and Catalyst Regeneration: The enolate intermediate is then protonated by the 1,1-dimethylguanidinium ion. This step yields the final Michael adduct and, crucially, regenerates the neutral this compound catalyst, allowing it to re-enter the catalytic cycle.[6]
The ability of the guanidine moiety to delocalize the positive charge in its protonated state makes it a highly effective proton donor in the final step, driving the turnover of the catalyst.
Section 2: Application Notes & Substrate Scope
This compound is an effective catalyst for the Michael addition of a wide range of donors to various acceptors. Its utility is particularly pronounced in reactions involving acidic pronucleophiles.
-
Michael Donors: The most common Michael donors are compounds with activated methylene groups. These include:
-
Michael Acceptors: A broad spectrum of electron-deficient olefins can serve as Michael acceptors:
Data Presentation: Representative Michael Additions
The following table summarizes the scope of guanidine-catalyzed Michael additions, demonstrating the versatility of this catalytic system. While many examples use the related TMG, the reactivity is analogous for this compound.
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | Nitromethane | Chalcone | NaOH (aq) / DMF | RT, in situ reduction | High | [13] |
| 2 | Malononitrile | Benzaldehyde | TMG (10) | EtOH, RT, 10-30 min | High | [7] |
| 3 | Dimethyl Malonate | Cyclopentenone | PS-TMG (25) | DCM, 30 °C | ~95% | [14] |
| 4 | Nitroalkanes | (E)-enones | TMG | CH₂Cl₂ | 95% | [12] |
Note: TMG (1,1,3,3-tetramethylguanidine) and PS-TMG (polystyrene-supported TMG) are used here as close analogs to demonstrate the general reactivity of the guanidine catalyst class. DMG is expected to afford similar results.
Advantages of this compound Catalysis
-
High Efficiency: Often requires only catalytic amounts (e.g., 10 mol%).
-
Mild Conditions: Reactions typically proceed at room temperature.
-
Simplified Purification: The catalyst and its protonated form are soluble in water and can be easily removed from organic reaction mixtures via a simple aqueous wash.[9]
-
Broad Applicability: Effective for a wide range of substrates, particularly for the addition of nitroalkanes.[11][12]
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for this compound Catalyzed Michael Addition
This protocol provides a self-validating framework for performing a Michael addition using this compound as the catalyst.
Materials and Reagents:
-
Michael Donor (e.g., Nitroalkane, 1.2 mmol, 1.2 equiv)
-
Michael Acceptor (e.g., α,β-Unsaturated Ketone, 1.0 mmol, 1.0 equiv)
-
This compound sulfate salt (0.1 mmol, 10 mol%)
-
Suitable anhydrous solvent (e.g., Ethanol, THF, Dichloromethane, 5-10 mL)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or other suitable extraction solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions:
-
This compound is an irritant and corrosive to the skin and eyes.[8][15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the Michael acceptor (1.0 mmol) and the chosen solvent (5 mL). Stir until the acceptor is fully dissolved.
-
Addition of Reagents: Add the Michael donor (1.2 mmol) to the solution, followed by the this compound sulfate salt (0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the limiting reactant (typically the Michael acceptor). Reactions are often complete within a few hours to 24 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) to remove the catalyst. Follow with a wash of brine (15 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Michael adduct.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Conclusion
This compound is a powerful, practical, and cost-effective organocatalyst for promoting Michael addition reactions. Its strong basicity, non-nucleophilic character, and ease of removal make it an attractive choice for researchers in both academic and industrial settings. The protocols and guidelines presented here offer a comprehensive framework for leveraging this versatile catalyst in the synthesis of valuable chemical entities.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N,N-DIMETHYL-GUANIDINE [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound [myskinrecipes.com]
- 11. sctunisie.org [sctunisie.org]
- 12. The Nitro Group in Organic Synthesis - Стр 14 [studfile.net]
- 13. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1,1-Dimethylguanidine in Advanced Polymer Synthesis and Modification
Foreword: Unlocking Polymer Potential with a Versatile Guanidine
Welcome to a comprehensive guide dedicated to the multifaceted applications of 1,1-Dimethylguanidine (DMG) in polymer science. As researchers and drug development professionals, our quest for materials with precisely controlled architectures and novel functionalities is perpetual. Guanidines, a class of strongly basic and weakly nucleophilic compounds, have carved a significant niche as powerful organocatalysts and functional monomers. Within this class, this compound offers a unique combination of reactivity, solubility, and structural attributes that make it an invaluable tool.[1]
This document moves beyond a mere listing of facts. It is designed to provide you with the foundational knowledge, field-proven insights, and detailed protocols necessary to effectively leverage DMG in your work. We will delve into the causality behind experimental choices, from catalyst selection in ring-opening polymerizations to the strategic incorporation of the guanidinium moiety for creating functional materials. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction to this compound: A Profile
This compound is an organic compound featuring a central carbon atom bonded to three nitrogen atoms, with two methyl groups attached to one of the terminal nitrogens.[1][2] This asymmetric substitution is key to its chemical behavior.
Key Physicochemical Properties:
| Property | Value / Description | Source(s) |
| Chemical Formula | C₃H₉N₃ | [1][2] |
| Molar Mass | 87.12 g/mol | [1] |
| Appearance | White crystalline powder or colorless solid/liquid. | [1] |
| pKa (Predicted) | ~14.54 | [2] |
| Solubility | Highly soluble in polar solvents such as water and alcohols. | [1] |
| State | Typically a solid at room temperature. | [1] |
The high basicity of DMG, comparable to other well-known organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), stems from the extensive resonance stabilization of its protonated form, the guanidinium cation. This strong basicity, combined with its relatively low nucleophilicity due to steric hindrance from the methyl groups, makes it an excellent candidate for promoting reactions that require deprotonation without unwanted side reactions.[3][4]
Core Application: DMG as an Organocatalyst for Ring-Opening Polymerization (ROP)
Ring-Opening Polymerization (ROP) is a cornerstone technique for synthesizing biodegradable and biocompatible polyesters, such as poly(lactic acid) (PLA) and polycaprolactone (PCL).[5][6][7] Guanidines, including DMG and its close analog 1,1,3,3-tetramethylguanidine (TMG), have emerged as highly efficient organocatalysts for these transformations, offering a metal-free alternative to traditional tin-based catalysts.[3][8]
The Bifunctional Catalytic Mechanism
The efficacy of guanidines in ROP is attributed to a bifunctional activation mechanism. The guanidine base activates both the initiating alcohol and the monomer simultaneously, facilitating rapid and controlled polymerization.
-
Initiator Activation: The strongly basic nitrogen of DMG deprotonates the hydroxyl group of an initiator (e.g., benzyl alcohol), significantly increasing its nucleophilicity.
-
Monomer Activation: Simultaneously, the protonated guanidinium cation forms a hydrogen bond with the carbonyl oxygen of the cyclic ester monomer (e.g., lactide). This hydrogen bonding polarizes the carbonyl group, rendering the acyl-carbon more electrophilic and susceptible to nucleophilic attack.
This dual activation pathway lowers the activation energy of the ring-opening step, leading to fast and controlled polymer chain growth.[8]
Protocol: DMG-Catalyzed ROP of L-Lactide for PLA Synthesis
This protocol describes the synthesis of poly(L-lactic acid) (PLLA) using this compound as a catalyst and benzyl alcohol as an initiator. The procedure is adapted from established methods for guanidine-catalyzed ROP.[3]
Materials:
-
L-Lactide (recrystallized from dry toluene and dried under vacuum)
-
This compound (DMG) sulfate salt (or free base if available, handle under inert gas)
-
Benzyl alcohol (distilled over CaH₂ and stored under nitrogen)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Methanol (for precipitation)
-
Standard Schlenk line or glovebox equipment
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation: All glassware must be rigorously flame-dried under vacuum and backfilled with dry nitrogen. All subsequent steps should be performed under an inert atmosphere. This is critical because water can act as an initiator, leading to poor control over molecular weight and broader polydispersity.
-
Monomer Dissolution: In a Schlenk flask, add L-Lactide (e.g., 1.0 g, 6.94 mmol) and anhydrous THF (e.g., 7 mL). Stir until the monomer is fully dissolved.
-
Stock Solutions: Prepare stock solutions of the initiator (benzyl alcohol, e.g., 0.1 M in THF) and the catalyst (DMG, e.g., 0.1 M in THF).
-
Initiation: Add the required volume of the benzyl alcohol stock solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., for [M]₀/[I]₀ = 50, add 1.39 mL of 0.1 M solution).
-
Catalysis: Add the DMG stock solution to the reaction mixture to achieve the desired initiator-to-catalyst ratio (e.g., [I]₀/[DMG] = 1:1, add 1.39 mL of 0.1 M solution).
-
Polymerization: Allow the reaction to stir at room temperature. The progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.
-
Isolation: Upon reaching the desired conversion (typically >95%), the polymerization can be terminated by adding a small amount of a weak acid (e.g., benzoic acid). The polymer is then isolated by precipitating the viscous solution into a large volume of cold methanol (e.g., 200 mL).
-
Purification and Drying: The white, fibrous PLLA precipitate is collected by filtration, washed with additional methanol, and dried in a vacuum oven at 40°C to a constant weight.
Expected Results & Quantitative Data
The control over the polymerization can be assessed by comparing the theoretical molecular weight (Mₙ,th) with the experimentally determined value (Mₙ,exp) from Gel Permeation Chromatography (GPC) and by the Polydispersity Index (Đ = Mₙ/Mₙ). For a well-controlled "living" polymerization, Mₙ should increase linearly with conversion, and Đ should remain low (typically < 1.2).
Table of Representative ROP Data (Adapted from TMG-catalyzed systems): [3]
| Entry | [M]₀:[I]₀:[Cat]₀ | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 50:1:0.5 | RT | 2.5 | >95 | 9.9 | 1.05 |
| 2 | 100:1:1 | RT | 4.0 | >95 | 18.2 | 1.08 |
| 3 | 200:1:1 | RT | 8.0 | >95 | 35.1 | 1.12 |
Note: [M]₀ = Monomer, [I]₀ = Initiator, [Cat]₀ = Catalyst. Data is illustrative of typical results for guanidine-catalyzed ROPs.
DMG in the Synthesis of Functional Guanidinium Polymers
Beyond catalysis, the guanidine moiety itself can be incorporated into polymer structures, either as a monomer or through post-polymerization modification.[9] The resulting polyguanidiniums are cationic polymers that often exhibit potent antimicrobial properties, making them highly valuable for biomedical applications and hygiene products.[10][11][12]
Synthesis of Guanidine-Modified Polymers
A common strategy involves reacting a prepolymer containing amine groups with a guanidinylating agent. Alternatively, guanidine-containing monomers can be synthesized and subsequently polymerized. For instance, modified polyhexamethylene guanidine (PHMG) polymers can be created by reacting a prepolymer with agents like epichlorohydrin.[9][10] This cross-linking step can increase molecular weight and charge density, enhancing the polymer's antimicrobial efficacy.[12]
The antimicrobial mechanism is believed to involve the electrostatic interaction of the cationic guanidinium groups with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.[9][12]
Role in Polyurethane Synthesis
This compound can also serve as a catalyst in the synthesis of polyurethanes, which are formed by the reaction of diisocyanates with polyols.[13] In this context, DMG acts as a strong base catalyst, activating the polyol's hydroxyl groups for nucleophilic attack on the isocyanate.
Guanidines can also be used to create "blocked" or "latent" catalysts. They can react with isocyanates to form stable heterocyclic adducts. These adducts are inactive at room temperature but dissociate upon heating to release the active guanidine catalyst, providing temporal control over the polyurethane curing process.[13] This is highly desirable in industrial applications where a long pot life followed by rapid curing is needed.
Safety and Handling
This compound and its salts are classified as irritants.[14] Proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[14][16] Avoid contact with skin and eyes.[16]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[14]
-
Skin: Wash off with soap and plenty of water.[14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry place. The material can be hygroscopic.[16] Keep away from strong oxidizing agents and strong acids.[16]
Conclusion
This compound is a powerful and versatile tool in the arsenal of the polymer chemist. Its utility as a metal-free organocatalyst for controlled ring-opening polymerization enables the synthesis of well-defined biodegradable polyesters with high precision. Furthermore, its role as a key building block for functional cationic polymers opens avenues for developing advanced materials with tailored properties, such as potent antimicrobial activity. By understanding the underlying mechanisms and adhering to rigorous protocols, researchers can effectively harness the potential of DMG to drive innovation in materials science and drug development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Guanidine and amidine organocatalysts for ring-opening polymerization of cyclic esters for Macromolecules - IBM Research [research.ibm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Guanidine Derivative Polymers as Novel Functional Additives for Value-Added Hygiene Paper | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: Safe Handling and Disposal of 1,1-Dimethylguanidine
Abstract
1,1-Dimethylguanidine is a strongly basic, hygroscopic organic compound with significant utility in pharmaceutical synthesis and other industrial applications. Its high pKa confers a corrosive nature, necessitating stringent safety protocols to prevent chemical burns, eye damage, and respiratory irritation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, spill management, and disposal of this compound. The protocols herein are grounded in established chemical safety principles and are designed to be self-validating by explaining the scientific rationale behind each procedural step, fostering a culture of safety and technical proficiency.
Hazard Profile and Chemical Causality
A foundational understanding of the chemical properties of this compound is critical to appreciating its associated risks. As a guanidine derivative, its hazardous nature is primarily dictated by its strong basicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₉N₃ | [1] |
| Molar Mass | 87.13 g/mol | [1] |
| Appearance | White crystalline powder or colorless solid/liquid | [1] |
| Melting Point | ~300 °C (decomposes) (for sulfate salt) | [2] |
| pKa | ~13.8 (estimated for the free base) | N/A |
| Solubility | Highly soluble in water and other polar solvents | [1] |
The high pKa value, comparable to that of sodium hydroxide, is the source of its corrosivity. In aqueous environments, it readily abstracts a proton, creating a high concentration of hydroxide ions, leading to conditions that can cause severe tissue damage upon contact. This strong basicity also drives its incompatibility with acids, resulting in vigorous, exothermic neutralization reactions.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-tiered approach, starting with engineering controls and supplemented by rigorous PPE usage, is essential for safe handling.
Engineering Controls
-
Ventilation: All handling of this compound, especially the weighing and transfer of the solid or liquid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Safety Stations: Ensure unobstructed access to an emergency eyewash station and a safety shower.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE must be deliberate and based on a risk assessment of the planned procedure.
Diagram 1: PPE Selection and Usage Workflow
Caption: A systematic workflow for PPE management.
Protocol 2.2.1: Mandatory PPE Ensemble
-
Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[4] A full-face shield must be worn over the goggles during procedures with a high risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for defects before each use. For prolonged contact or immersion, consult a glove compatibility chart.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
-
Respiratory Protection: For situations where dust or aerosol generation cannot be fully controlled within a fume hood, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[2]
Safe Storage and Handling Procedures
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container to prevent absorption of atmospheric moisture and carbon dioxide, which can degrade the material.
-
Location: Keep in a cool, dry, well-ventilated area designated for corrosive materials.
-
Segregation: Crucially, store this compound separately from incompatible materials.
Diagram 2: Chemical Incompatibility Chart
Caption: Key incompatibilities for this compound.
Handling Protocol
-
Pre-Handling: Before use, consult the Safety Data Sheet (SDS).[2] Ensure all necessary equipment and emergency supplies are readily available.
-
Dispensing: Use spark-proof tools and equipment. Avoid creating dust when handling the solid form.
-
Reaction Quenching: When quenching reactions containing this compound, add the quenching agent slowly and with adequate cooling, as the neutralization is exothermic.
Emergency Procedures: Spill and Exposure Management
A prepared response is critical to mitigating the consequences of a spill or exposure.
Spill Neutralization and Cleanup Protocol
This protocol applies to small spills (<100 mL or 100g) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact institutional emergency response.
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear a full ensemble of PPE as described in section 2.2.1, including a face shield.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Neutralization (The Causality Principle): Direct neutralization of a strong base with a strong acid is highly exothermic and dangerous. Therefore, a weak acid must be used for a more controlled reaction. Citric acid or a 5% acetic acid solution are suitable choices.
-
Procedure: Cautiously and slowly add the weak acid solution to the spill from the outer edges inward.
-
Verification: Use pH paper to test the spilled material. Continue adding the neutralizing agent until the pH is between 6 and 8.
-
-
Absorption and Collection: Once neutralized, absorb the material with an inert absorbent. Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with soap and water.[5] Place all cleaning materials into the hazardous waste container.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention.
Waste Disposal Protocol
Disposal of this compound and associated contaminated materials must comply with federal, state, and local regulations. Sewer disposal is strictly prohibited.[7][8]
Diagram 3: Hazardous Waste Disposal Workflow
Caption: A compliant workflow for hazardous waste disposal.
Protocol 5.1: Waste Management
-
Classification: Due to its high basicity (pH > 12.5 in solution), this compound waste is classified as a corrosive hazardous waste under EPA regulations (Waste Code D002).[6]
-
Collection:
-
Collect all waste containing this compound, including spill cleanup materials and contaminated disposable PPE, in a designated, robust, and compatible container (e.g., high-density polyethylene).
-
Never mix this waste with acidic or other incompatible waste streams.
-
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the hazard characteristic "Corrosive."
-
Disposal: Arrange for collection and disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management company.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound 97 598-65-2 [sigmaaldrich.com]
- 3. rossdd.org [rossdd.org]
- 4. Recommendations for Disinfection and Sterilization in Healthcare Facilities | Infection Control | CDC [cdc.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pwaste.com [pwaste.com]
- 7. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 8. ahe.org [ahe.org]
Troubleshooting & Optimization
Common side reactions and byproducts in 1,1-Dimethylguanidine catalyzed reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 1,1-Dimethylguanidine in their synthetic endeavors. As a strong, non-nucleophilic base, this compound is a powerful organocatalyst for a variety of chemical transformations. However, like any catalyst, its application can present challenges, leading to unexpected side reactions and byproducts. This guide is designed to provide in-depth technical assistance, offering troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying causes and actionable, step-by-step protocols for resolution.
Issue 1: Formation of an Unexpected Adduct with Michael Acceptors
Question: I am performing a Michael addition using this compound as a catalyst with an acrylate substrate. Alongside my desired product, I am observing a significant byproduct with a mass corresponding to the addition of the catalyst to my starting material. What is happening and how can I prevent this?
Answer:
This is a classic case of a common side reaction in guanidine catalysis known as an aza-Michael addition .[1][2] In this scenario, the this compound, acting as a nucleophile, adds to the electron-deficient alkene of your acrylate Michael acceptor. This reaction is often reversible but can compete significantly with your desired transformation, reducing your overall yield.
Causality: The nucleophilicity of the guanidine nitrogen atoms, while generally lower than their basicity, is sufficient to attack highly activated Michael acceptors like acrylates. This is particularly prevalent at higher catalyst loadings and elevated temperatures.
-
Confirmation of the Aza-Michael Adduct:
-
Isolate the byproduct using column chromatography.
-
Characterize the isolated compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the covalent attachment of a dimethylguanidinyl moiety to your substrate.
-
-
Strategies to Mitigate Aza-Michael Addition:
-
Reduce Catalyst Loading: High concentrations of the guanidine catalyst can favor the bimolecular aza-Michael addition. Systematically decrease the catalyst loading (e.g., from 10 mol% to 5 mol%, then to 1 mol%) to find the optimal concentration that promotes your desired reaction without significant byproduct formation.
-
Lower the Reaction Temperature: The aza-Michael addition often has a higher activation energy than the desired catalytic cycle. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly disfavor the formation of the adduct.[1]
-
Slow Addition of the Michael Acceptor: If your protocol involves adding the Michael acceptor to a mixture of the donor and the catalyst, consider adding the acceptor slowly over an extended period using a syringe pump. This maintains a low instantaneous concentration of the electrophile, minimizing the opportunity for the catalyst to act as a nucleophile.
-
Choice of Solvent: The polarity of the solvent can influence the relative rates of the desired reaction and the aza-Michael addition. Experiment with less polar solvents to potentially disfavor the formation of the charged intermediate in the aza-Michael pathway.
-
Caption: Troubleshooting workflow for aza-Michael addition.
Issue 2: Inconsistent Reaction Rates and Formation of a White Precipitate
Question: My this compound-catalyzed reaction is sluggish and I've noticed a white, insoluble material forming in the reaction flask. What could be the cause?
Answer:
This issue likely stems from two related side reactions involving atmospheric components: hydrolysis of the this compound and its reaction with carbon dioxide .
-
Hydrolysis: this compound is hygroscopic and can react with trace amounts of water in your solvents or reagents. This hydrolysis reaction produces N,N-dimethylurea, which is often a solid at room temperature and possesses no catalytic activity. This depletes the active catalyst, leading to a decrease in the reaction rate.
-
Reaction with Carbon Dioxide: As a strong base, this compound readily reacts with atmospheric CO₂ to form a carbamate salt. This salt is often insoluble in common organic solvents and, like the hydrolysis product, is catalytically inactive.
Causality: The high basicity of this compound makes it susceptible to protonation by even weak acids like water and subsequent reaction with CO₂. These deactivation pathways are exacerbated by improper handling and storage of the catalyst and the use of non-anhydrous solvents.
-
Characterization of the Precipitate:
-
Isolate the white solid by filtration.
-
Analyze the solid by IR spectroscopy. The presence of a strong carbonyl stretch (around 1650-1680 cm⁻¹) could indicate the formation of N,N-dimethylurea (from hydrolysis) or a carbamate salt.
-
-
Preventative Measures:
-
Use Anhydrous Conditions: Employ freshly distilled, anhydrous solvents. If possible, dry your reagents before use. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and handle it in a glovebox or with Schlenk techniques.
-
Inert Atmosphere: Purge your reaction vessel with an inert gas before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Fresh Catalyst: If you suspect your stock of this compound has been compromised, use a fresh, unopened bottle or purify the existing stock by distillation under reduced pressure.
-
Caption: Key elements for preventing catalyst deactivation.
Issue 3: Polymerization of the Substrate in Michael Additions or Henry Reactions
Question: I am attempting a Michael addition with a highly reactive acceptor (e.g., an acrylate) or a Henry reaction, and I am observing the formation of a significant amount of polymer. How can I suppress this polymerization?
Answer:
Polymerization is a common side reaction when using strong bases like this compound with substrates that are prone to anionic polymerization, such as acrylates, or in reactions that generate reactive intermediates, as in the Henry reaction.
Causality: this compound, by deprotonating the Michael donor or the nitroalkane, generates an anionic intermediate. This anion can initiate the polymerization of the Michael acceptor or the aldehyde in a chain-reaction fashion. This is especially problematic at higher catalyst concentrations and temperatures.
-
Confirmation of Polymerization:
-
The formation of an insoluble, sticky, or high-molecular-weight residue is a strong indication of polymerization.
-
Attempt to dissolve a small amount of the residue in various solvents. Polymers will often show limited solubility.
-
-
Strategies to Minimize Polymerization:
-
Drastically Reduce Catalyst Loading: High concentrations of the initiator (the deprotonated substrate) will lead to faster polymerization. Use the minimum effective amount of this compound (start as low as 0.1-1 mol%).
-
Control the Rate of Addition: As with the aza-Michael addition, slow addition of the monomer (the Michael acceptor or aldehyde) to a solution of the other reactant and the catalyst will keep its instantaneous concentration low, disfavoring polymerization.
-
Lower the Reaction Temperature: Polymerization is often an exothermic process that can accelerate at higher temperatures. Conducting the reaction at lower temperatures will slow down the rate of both the desired reaction and the polymerization, often favoring the former.
-
Introduce a Radical Inhibitor (for acrylate polymerization): While the primary polymerization pathway is likely anionic, radical polymerization can also occur. Adding a small amount of a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene) can sometimes suppress this side reaction.
-
| Parameter | Standard Condition | Optimized Condition for Polymerizable Substrates | Rationale |
| Catalyst Loading | 5-10 mol% | 0.1-2 mol% | Reduces the concentration of the initiating species. |
| Temperature | Room Temperature or elevated | 0 °C to -78 °C | Slows the rate of polymerization more than the desired reaction. |
| Reagent Addition | All at once | Slow addition of the monomer | Keeps the instantaneous monomer concentration low. |
Table 1: Recommended Adjustments to Reaction Parameters to Mitigate Polymerization.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound compare to other common guanidine bases like TMG and TBD, and how does this affect its reactivity?
A1: this compound is an acyclic guanidine, similar to 1,1,3,3-tetramethylguanidine (TMG). Its basicity is comparable to TMG. However, it is less sterically hindered around the unsubstituted -NH₂ group, which can make it slightly more prone to acting as a nucleophile (e.g., in aza-Michael additions) compared to the more sterically encumbered TMG. Compared to bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), this compound is less basic. The rigid bicyclic structure of TBD results in a pre-organized geometry that enhances the stability of its conjugate acid, making it a stronger base.[3]
Q2: What are the typical byproducts in a this compound-catalyzed Henry (nitroaldol) reaction?
A2: Besides the potential for polymerization as discussed above, the most common byproduct in a Henry reaction is the dehydrated nitroalkene, which is formed by the elimination of water from the initial β-nitro alcohol product.[4][5] This elimination is also base-catalyzed and is favored by higher temperatures and longer reaction times. To favor the formation of the β-nitro alcohol, it is advisable to use lower temperatures and carefully monitor the reaction to stop it once the starting materials are consumed.
Q3: How can I effectively remove this compound from my reaction mixture after the reaction is complete?
A3: this compound is highly soluble in water, especially in its protonated (salt) form.[6] The most common and effective method for its removal is an acidic aqueous workup.
-
Procedure: Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). The this compound will be protonated to form its water-soluble salt and will partition into the aqueous layer. The organic layer containing your product can then be separated, washed with brine, dried, and concentrated.
-
For Acid-Sensitive Products: If your product is sensitive to acid, you can perform a workup with water alone, although the extraction of the guanidine may be less efficient. Alternatively, stirring the reaction mixture with an acidic ion-exchange resin can effectively scavenge the catalyst without introducing aqueous acid.
References
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Guanylation Reactions with 1,1-Dimethylguanidine
Welcome to the technical support center for improving the yield of guanylation reactions utilizing 1,1-Dimethylguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of guanidine-containing molecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Understanding the Core Reaction: The "Why" Behind Guanylation
Guanylation is a critical transformation in medicinal chemistry and natural product synthesis, installing the highly basic guanidinium group which is often crucial for biological activity.[1][2] this compound is a readily available and effective guanylating agent. The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on a suitable electrophilic guanylating precursor derived from this compound.
The success of this reaction hinges on several key factors: the nucleophilicity of the amine, the reactivity of the guanylating agent, and the careful control of reaction conditions to prevent side reactions and decomposition.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your guanylation experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I'm seeing very low conversion of my starting amine. What are the most likely causes and how can I address them?
A1: Low yield is a frequent challenge in guanylation reactions and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3]
-
Reagent Quality:
-
This compound: Ensure the purity of your this compound, which is often supplied as a hydrochloride salt.[5][6][7][8] If you are preparing the free base, ensure complete conversion and removal of any residual salts.
-
Amine Substrate: The purity of your amine is critical. Impurities can compete in the reaction or inhibit the desired transformation. Ensure your amine is dry, as water can lead to unwanted side reactions.[3]
-
Solvents and Bases: Always use anhydrous solvents.[3] Residual moisture can hydrolyze reactive intermediates. If a base is used to deprotonate the this compound hydrochloride or the amine, its quality and stoichiometry must be precise.
-
-
Reaction Conditions:
-
Temperature: Guanylation reactions can be sensitive to temperature.[3] If the reaction is sluggish at room temperature, gentle heating may be necessary to increase the reaction rate.[9][10] However, excessive heat can cause decomposition of reagents or the desired product.[3] It's a delicate balance that often requires empirical optimization.
-
Reaction Time: It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][11][12] Insufficient reaction time will lead to incomplete conversion, while extended times can promote the formation of byproducts.[3]
-
Solvent Choice: The solvent plays a pivotal role in solubilizing the reactants and influencing the reaction rate.[13][14] Polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2) are commonly used.[3][15] The optimal solvent will depend on the specific properties of your amine substrate.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Issue 2: Formation of Multiple Products or Side Reactions
Q2: My reaction mixture is showing multiple spots on TLC, and purification is difficult. What are the likely side products and how can I suppress their formation?
A2: The formation of multiple products is often due to the high reactivity of the guanidinylating agent or the presence of multiple reactive sites on your substrate.
-
Over-Guanylation: If your substrate has multiple amine groups, you may see a mixture of mono- and di-guanylated products. To favor mono-guanylation, you can try:
-
Stoichiometry Control: Use a limited amount of this compound (e.g., 1.0-1.2 equivalents).
-
Slow Addition: Add the guanylating agent slowly to the reaction mixture to maintain a low concentration.[3]
-
-
Reaction with Other Functional Groups: The basicity of guanidines can sometimes catalyze unwanted side reactions if other sensitive functional groups are present in your molecule. Careful planning of your synthetic route and the use of protecting groups may be necessary.
-
Decomposition: As mentioned, high temperatures can lead to the decomposition of your starting materials or product, resulting in a complex reaction mixture.[3]
Issue 3: Difficulty in Product Purification
Q3: My product is difficult to purify. What are some effective purification strategies for guanidines?
A3: The high basicity of guanidines can make them challenging to purify by standard silica gel chromatography.
-
Aqueous Workup: A common initial purification step involves an aqueous workup to remove salts and other water-soluble impurities. This typically includes washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then brine.[3][16]
-
Flash Column Chromatography:
-
Silica Gel: While challenging, it is often possible to purify guanidines on silica gel. It may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent streaking and improve resolution.
-
Reverse-Phase Chromatography: For highly polar guanidines, reverse-phase HPLC can be a very effective purification method.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method to obtain highly pure material.
-
Ion Exchange Chromatography: A purification method using a resin, such as Amberlite CG II, can be employed to isolate guanidine compounds as their hydrochloride salts.[17]
Frequently Asked Questions (FAQs)
Q: What is the best way to activate the amine for guanylation?
A: For weakly nucleophilic or sterically hindered amines, activation may be necessary. While there are numerous activating agents for guanylation in general, such as Mukaiyama's reagent or the use of metal salts like Hg(II) or Ag(I) with thiourea derivatives, a simpler approach when using this compound is to ensure the reaction conditions are optimized to favor the reaction.[18][19][20] This includes choosing an appropriate solvent and potentially increasing the reaction temperature.[3] For particularly challenging substrates, exploring alternative, more reactive guanylating agents might be necessary.[18][21]
Q: How does the choice of solvent affect the reaction yield?
A: The solvent can significantly impact both the reaction kinetics and the overall yield.[13][22] An ideal solvent should fully dissolve both the amine and the guanylating agent.[3] Polar aprotic solvents are generally a good starting point. In some cases, a solvent can also act as a catalyst.[13] It is often beneficial to screen a few different solvents to find the optimal one for your specific substrate.
Q: What is a general, reliable protocol for a guanylation reaction with this compound hydrochloride?
A: The following is a general protocol that can be adapted and optimized for your specific needs.
General Experimental Protocol for Guanylation
Caption: A typical workflow for a guanylation reaction.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your amine (1 equivalent) and this compound hydrochloride (1.2 equivalents) in an anhydrous solvent (e.g., THF, CH2Cl2).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[3][12]
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO3.[3][16] Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.[3][16]
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired guanidine.[3][16]
Q: What are the key parameters to consider for reaction optimization?
A: The table below summarizes the key parameters and their potential impact on the reaction outcome.
Table 1: Key Parameters for Optimizing Guanylation Reactions
| Parameter | Typical Range/Options | Rationale and Potential Impact |
| Temperature | Room Temperature to 50 °C | Higher temperatures increase reaction rates but can also lead to decomposition.[3][9][10][23] |
| Solvent | THF, CH2Cl2, DMF, Acetonitrile | Affects solubility of reactants and can influence reaction kinetics.[13][14][22] |
| Base | Triethylamine, DIPEA, DBU | Used to deprotonate the hydrochloride salt and/or the amine. The choice of base can be critical.[15] |
| Concentration | 0.1 M to 1 M | Higher concentrations can increase the reaction rate but may also promote side reactions.[9][10] |
| Stoichiometry | 1.0 - 1.5 eq. of Guanylating Agent | A slight excess of the guanylating agent can drive the reaction to completion, but a large excess can lead to over-guanylation.[3] |
References
- 1. Guanylation of Amines [sigmaaldrich.com]
- 2. Guanylation of Amines [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(Diaminomethylidene)-1,1-dimethylguanidine;hydron;chloride|lookchem [lookchem.com]
- 6. Guanidines | Fisher Scientific [fishersci.com]
- 7. This compound hydrochloride (22583-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 3-(Diaminomethylidene)-1,1-dimethylguanidine;hydron;chloride | C4H12ClN5 | CID 53630812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 18. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Guanidine synthesis by guanylation [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,1-Dimethylguanidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address low conversion rates in chemical reactions involving 1,1-Dimethylguanidine. As a versatile and potent organic base and nucleophile, this compound is instrumental in a variety of synthetic transformations, most notably in guanylation reactions.[1][2] However, achieving high conversion rates can be challenging. This resource is designed to help you diagnose and resolve common issues encountered during your experiments, ensuring the efficiency and success of your synthetic endeavors.
The Critical Role of Reaction Monitoring
Before delving into troubleshooting, it is paramount to emphasize the importance of accurate reaction monitoring. A low isolated yield might not always stem from a failed reaction but could be a result of product loss during workup or purification.[3] Implementing appropriate analytical techniques is the first step in diagnosing the root cause of low conversion.
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): An indispensable tool for qualitative monitoring of reaction progress. It allows for a quick assessment of the consumption of starting materials and the formation of products and byproducts.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of reactants to products and can help identify potential side products by their mass-to-charge ratio.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the yield of a reaction in the crude mixture by using an internal standard.[6][7] This method provides a true measure of the reaction's conversion before any potential losses during purification.
A systematic approach to troubleshooting, guided by reliable analytical data, will enable you to efficiently identify and address the factors limiting your reaction's success.
Troubleshooting Framework for Low Conversion Rates
Low conversion in this compound reactions can often be traced back to a few key areas. The following framework provides a logical workflow to diagnose and resolve these issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Step 1: Verify Reagent Quality and Stoichiometry
The quality and accurate measurement of your starting materials are foundational to a successful reaction.
-
Purity of this compound: Ensure the purity of your this compound. It is often supplied as a salt (e.g., sulfate), which may require neutralization before use.[8][9] The free base can be hygroscopic and may absorb atmospheric CO₂. Store it under an inert atmosphere and handle it with care.
-
Substrate Purity: Impurities in your substrate can lead to unwanted side reactions, consuming your reagents and lowering the yield of the desired product.[10]
-
Solvent and Additive Quality: Use anhydrous solvents, especially in reactions sensitive to moisture.[4] Water can lead to hydrolysis of starting materials or intermediates.[11] Ensure any additional bases or additives are of high purity.
Step 2: Optimize Reaction Conditions
The reaction environment plays a critical role in the reaction rate and overall conversion.
| Parameter | Considerations & Troubleshooting Steps | References |
| Temperature | Some guanylation reactions are temperature-sensitive. If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, excessive heat can cause decomposition of reagents or products.[4] | [4] |
| Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. Incomplete conversion may simply require a longer reaction time. However, prolonged reaction times can also lead to the formation of byproducts.[4] | [4] |
| Solvent Choice | The solubility of both this compound and the substrate is crucial.[1] Polar aprotic solvents like THF, DMF, and acetonitrile are often good choices.[6][12] The solvent can also influence the reaction mechanism and rate.[12] | [1][6][12] |
| Concentration | The concentration of reactants can impact the reaction rate. For bimolecular reactions, higher concentrations may be beneficial, but can also lead to an increase in side reactions. |
Step 3: Address Potential Side Reactions
The formation of undesired byproducts can significantly reduce the yield of your target molecule.
-
Hydrolysis: The guanidine functional group can be susceptible to hydrolysis under certain conditions. Ensure anhydrous conditions and consider the pH of your reaction mixture.[11]
-
Decomposition: this compound or your substrate may be unstable under the reaction conditions. This is particularly relevant if the reaction requires high temperatures.
-
Competing Reactions: The substrate may have other reactive sites that can compete with the desired transformation. Protecting group strategies may be necessary to improve selectivity.
Step 4: Evaluate Catalyst Performance (If Applicable)
Many modern guanylation reactions employ a catalyst to improve efficiency.[13][14]
-
Catalyst Selection: A wide range of metal-based catalysts have been developed for guanylation reactions.[13][14] The choice of catalyst can be critical for achieving high conversion.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to an increase in side reactions.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by the reaction products.
Step 5: Assess Workup and Purification
As previously mentioned, a low isolated yield may not reflect a low reaction conversion.
-
Product Solubility: Your product may have some solubility in the aqueous layer during workup.[3] It is advisable to back-extract the aqueous layer with an appropriate organic solvent.
-
Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure.[3]
-
Stability during Purification: The product may be unstable on silica gel or other purification media, especially if it is sensitive to acid or base.[11] Consider alternative purification methods like crystallization or distillation if possible.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is not starting. What should I check first?
A1: First, verify the quality and reactivity of your this compound. If you are using a salt form, ensure it has been properly neutralized to the free base. Next, confirm that your solvent is anhydrous and that all starting materials are soluble at the reaction temperature. Finally, re-verify the stoichiometry of your reactants.
Q2: I am observing multiple spots on my TLC, and the reaction is messy. What can I do?
A2: A messy reaction with multiple byproducts often points to issues with reaction conditions or substrate stability. Try lowering the reaction temperature to reduce the rate of side reactions.[10] You can also consider a more selective catalyst if applicable, or the use of protecting groups on your substrate to block competing reactive sites.
Q3: How can I improve the solubility of my reagents?
A3: If solubility is an issue, consider screening different solvents. A mixture of solvents can sometimes be effective. Gentle heating can also improve solubility, but be mindful of the thermal stability of your compounds.[1]
Q4: What is the best way to handle and store this compound?
A4: this compound and its salts should be handled with appropriate personal protective equipment, as they can be irritating to the skin and eyes.[2][15] The free base is best stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.
Q5: Can I use this compound as a catalyst?
A5: Yes, this compound can act as an organic base catalyst in various reactions, such as condensation and esterification.[2] Its strong basicity and non-nucleophilic nature (in some contexts) make it a useful catalyst.[16]
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Guanylation Reaction
This protocol is a generalized starting point and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add the amine substrate (1.0 eq.), the chosen catalyst (e.g., ZnEt₂ at 0.03 mmol per 2 mmol of amine), and anhydrous solvent (e.g., THF).[17]
-
Catalyst Activation: Stir the mixture at room temperature for a specified time to allow for catalyst activation (e.g., 1 hour for ZnEt₂).[17]
-
Reagent Addition: Add the carbodiimide (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.[17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified.[17]
Protocol 2: In-situ Monitoring of Reaction Conversion by ¹H NMR
-
Sample Preparation: At various time points, carefully take an aliquot of the reaction mixture under an inert atmosphere.
-
Internal Standard: Add a known amount of an internal standard (a compound with a distinct NMR signal that does not react with the components of the reaction mixture) to the aliquot.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the sample.
-
Calculation: Determine the conversion by integrating the signals corresponding to the product and the starting material relative to the integration of the internal standard.[6]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. This compound 97 598-65-2 [sigmaaldrich.com]
- 9. CID 22317501 | C3H9N3O4S-2 | CID 22317501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Products from 1,1-Dimethylguanidine Reactions
Welcome to the technical support center for navigating the purification challenges of reaction products derived from 1,1-Dimethylguanidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions in a user-friendly format. Our goal is to equip you with the expertise to develop robust and efficient purification strategies.
Introduction: The Challenge of Purifying Guanidine-Containing Compounds
This compound is a strong, non-nucleophilic base frequently employed in organic synthesis, particularly in the pharmaceutical industry for the formation of complex molecules.[1] Its high basicity (pKa of the conjugate acid is around 13.0) and polarity present unique challenges during product purification.[2][3] Reaction mixtures often contain unreacted starting material, the guanidinium salt byproduct, and other polar impurities, which can complicate isolation of the desired product.
This guide provides a systematic approach to tackling these challenges, covering fundamental principles and practical, step-by-step protocols for various purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual this compound from my reaction mixture so difficult?
A1: The difficulty arises from its high polarity and basicity. This compound and its corresponding salts are highly soluble in polar solvents like water and alcohols, which can lead to their persistence in aqueous work-ups if not handled correctly.[3] Furthermore, its strong basicity can cause it to form stable salts with acidic functionalities on your product, making separation by simple extraction challenging.
Q2: What is the most straightforward method to remove this compound?
A2: For products that are stable in acidic conditions, the most common and effective method is an acidic aqueous wash. By washing the organic reaction mixture with a dilute acid (e.g., 1 M HCl), the this compound is protonated to form its water-soluble guanidinium salt, which is then extracted into the aqueous phase.[4]
Q3: My product is acid-sensitive. What are my options?
A3: If your product contains acid-labile groups, you should avoid strong acidic washes. Alternative strategies include:
-
Washing with a milder acidic solution: Saturated aqueous ammonium chloride (NH₄Cl) can be effective.
-
Using scavenger resins: Solid-supported acidic resins can selectively bind the basic this compound, which is then removed by simple filtration.[5][6]
-
Chromatography: Normal-phase chromatography on silica gel can retain the highly polar this compound. For more challenging separations, specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[7][8]
Q4: I am observing significant streaking and poor separation during silica gel chromatography. What is causing this?
A4: This is a common issue when purifying basic compounds on standard silica gel. The acidic nature of silica can lead to strong, non-specific binding and peak tailing.[7] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treating the silica with a basic modifier like triethylamine (TEA) or ammonia in the eluent can neutralize the acidic sites.[7][8]
-
Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica for basic compounds.[8]
-
Employ reversed-phase chromatography: This technique separates compounds based on hydrophobicity and is often better suited for polar, basic molecules.[9][10]
Q5: How can I effectively crystallize my guanidine-containing product?
A5: Crystallization is an excellent purification technique for solid compounds. For highly basic products containing a 1,1-dimethylguanidinyl moiety, forming a salt with a suitable acid can significantly improve its crystallinity. Experiment with different acids (e.g., HCl, H₂SO₄, methanesulfonic acid) and solvent systems to find the optimal conditions for crystallization.[11]
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy for products from this compound reactions.
Caption: A decision tree for selecting the optimal purification strategy.
Detailed Experimental Protocols
Protocol 1: Standard Purification by Acidic Wash
This protocol is suitable for acid-stable products and is highly effective for removing this compound.
Principle: The basic this compound is protonated by the acid to form a water-soluble salt, which partitions into the aqueous layer during liquid-liquid extraction.
Caption: Protonation of this compound facilitates its removal into the aqueous phase.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel. If the mixture is concentrated, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an equal volume of 1 M aqueous HCl.
-
Shake the separatory funnel vigorously for 30-60 seconds, venting periodically.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl if necessary (monitor by TLC).
-
Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification using a Scavenger Resin
This method is ideal for acid-sensitive products or when an acidic wash is ineffective.
Principle: A solid-supported scavenger with acidic functional groups (e.g., sulfonic acid) selectively binds the basic this compound, which is then removed by filtration.[6]
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Add a strong cation exchange (SCX) scavenger resin (typically 2-4 equivalents relative to the this compound).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the removal of this compound by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Flash Chromatography of Basic Compounds
This protocol provides guidance for purifying products containing the 1,1-dimethylguanidinyl moiety using silica gel chromatography.
Principle: By modifying the mobile phase with a base, the acidic sites on the silica gel are neutralized, reducing strong interactions with the basic product and improving separation.[7]
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or a solution of ammonia in methanol) to the developing solvent to improve the spot shape and Rf. Aim for an Rf of 0.2-0.4 for your product.
-
Column Packing: Pack a column with silica gel using the chosen eluent system (without the basic modifier initially).
-
Column Deactivation: Flush the packed column with 2-3 column volumes of the eluent containing the basic modifier.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, dry-load the sample onto a small amount of silica gel.
-
Elution: Elute the column with the solvent system containing the basic modifier, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. It may be necessary to perform an aqueous workup to remove the basic modifier from the final product.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Product is lost during acidic workup. | The product is also basic and is being extracted into the acidic aqueous layer. | Neutralize the acidic aqueous washes with a base (e.g., NaOH) and back-extract with an organic solvent to recover the product. |
| Emulsion formation during extraction. | High concentration of salts or polar compounds. | Add brine (saturated aqueous NaCl) to the separatory funnel and gently swirl to break the emulsion. |
| Significant peak tailing in HPLC. | Secondary interactions between the basic product and residual silanol groups on the column.[7] | Adjust the mobile phase pH to be low (2-4) to protonate the analyte and suppress silanol ionization. Add a competing base like triethylamine (0.1%) to the mobile phase. Use a highly end-capped or a specialized column for basic compounds.[7] |
| Product decomposes on silica gel. | The product is sensitive to the acidic nature of silica. | Deactivate the silica gel with a basic modifier as described in Protocol 3. Use an alternative stationary phase like alumina (neutral or basic).[8] |
| Poor retention on reversed-phase HPLC. | The product is too polar for the stationary phase. | Use a more polar stationary phase (e.g., embedded polar group column). Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Scavenger resin is not effective. | Insufficient equivalents of resin or insufficient reaction time. | Increase the equivalents of the scavenger resin and/or the reaction time. Ensure proper mixing. |
Data Summary Table
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Acidic Aqueous Wash | Simple, fast, and inexpensive. | Not suitable for acid-sensitive compounds. Can lead to emulsions. | Acid-stable, non-polar to moderately polar products. |
| Scavenger Resins | High selectivity, mild conditions. | Can be expensive, may require optimization of reaction time. | Acid-sensitive products, removal of trace impurities. |
| Normal-Phase Chromatography | Good for separating isomers and less polar compounds. | Can be challenging for highly polar and basic compounds (streaking). | Non-polar to moderately polar products. |
| Reversed-Phase Chromatography | Excellent for polar compounds, good peak shapes for basic compounds with proper mobile phase. | Requires removal of water from fractions, can be expensive. | Polar and ionizable products. |
| Crystallization | Can provide very high purity, scalable. | Not all compounds crystallize easily, can have lower yields. | Solid products that form stable crystals. |
References
- 1. This compound [myskinrecipes.com]
- 2. waters.com [waters.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. silicycle.com [silicycle.com]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: 1,1-Dimethylguanidine and its Solutions
Welcome to the comprehensive technical support guide for 1,1-Dimethylguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical guidance on the stability, storage, and handling of this compound and its solutions. Our goal is to empower you with the technical expertise and field-proven insights necessary for successful experimental outcomes.
Frequently Asked Questions (FAQs)
What is this compound and in what forms is it commonly available?
This compound is a substituted guanidine derivative that is a strong base and a versatile reagent in organic synthesis.[1][2][3] It is often used as a catalyst or intermediate in the production of pharmaceuticals and agrochemicals.[2][3] Due to its basicity and potential for hygroscopicity, it is most commonly supplied as a more stable salt, such as this compound sulfate.[4][5][6] The sulfate salt is typically a white crystalline powder.
How should solid this compound salts be stored?
Proper storage of solid this compound salts is crucial to maintain its integrity and reactivity. The primary concern is its hygroscopic nature, meaning it can absorb moisture from the air.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or <15°C[4] | Cool conditions slow down potential degradation processes. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents absorption of atmospheric moisture and CO2. |
| Container | Tightly sealed, airtight container | Protects from moisture and atmospheric contaminants. |
| Location | Dry, well-ventilated area | Minimizes exposure to humidity.[7] |
What solvents are suitable for preparing this compound solutions?
This compound and its salts are highly soluble in polar solvents due to their hydrophilic nature.[1] The presence of the methyl groups also enhances its solubility in various polar organic solvents.[1]
-
Recommended Solvents:
-
Water
-
Alcohols (e.g., ethanol, methanol)
-
Dimethyl sulfoxide (DMSO)
-
The choice of solvent will depend on the specific requirements of your experiment, such as reaction compatibility and desired concentration.
What is the expected stability of this compound solutions?
The stability of this compound solutions is influenced by several factors, most notably the pH of the solution. Guanidine derivatives, in general, are susceptible to hydrolysis, especially under alkaline conditions.[8]
-
Effect of pH: The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[9] It is generally recommended to use freshly prepared solutions. If storage is necessary, it should be for a short duration at low temperatures (2-8°C). For long-term experiments, periodic quality control is advised.
-
Aqueous Solutions: While soluble in water, the long-term stability in aqueous solutions can be a concern. The high pH of a free base solution can catalyze its own degradation. Using a buffered system can help maintain a stable pH, but the compatibility of the buffer components should be considered.[9]
-
Organic Solvents: Solutions in anhydrous polar aprotic solvents like DMSO are generally more stable if moisture is excluded. However, even in these solvents, prolonged storage at room temperature is not recommended.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent experimental results or loss of reactivity.
-
Potential Cause 1: Degradation of solid reagent.
-
Explanation: Improper storage of the solid this compound salt, particularly exposure to moisture and air, can lead to degradation.
-
Solution: Always store the solid reagent in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere. If you suspect degradation, it is best to use a fresh batch of the reagent.
-
-
Potential Cause 2: Degradation of the solution.
-
Explanation: this compound solutions, especially in protic or aqueous solvents, can degrade over time. This is often accelerated by elevated temperatures and alkaline pH.
-
Solution: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be prepared, store it at 2-8°C for a limited time. For critical applications, re-qualify the solution's concentration via titration before use.
-
Issue 2: Precipitation observed in a this compound solution.
-
Potential Cause 1: Change in temperature.
-
Explanation: The solubility of this compound can be temperature-dependent.[1] A solution prepared at a higher temperature may show precipitation when cooled.
-
Solution: Gently warm the solution to see if the precipitate redissolves. If it does, consider using a slightly lower concentration for your stock solution to ensure it remains in solution at your storage temperature.
-
-
Potential Cause 2: Reaction with atmospheric CO2.
-
Explanation: As a strong base, solutions of this compound can absorb carbon dioxide from the atmosphere, leading to the formation of carbonate salts which may be less soluble.
-
Solution: Handle solutions under an inert atmosphere and keep containers tightly sealed when not in use.
-
Issue 3: Unexpected pH of the reaction mixture.
-
Potential Cause: Basic nature of this compound.
-
Explanation: this compound is a strong base. Its addition to a reaction mixture will significantly increase the pH unless the system is adequately buffered.
-
Solution: If your reaction is pH-sensitive, ensure you are using an appropriate buffer system. The pKa of this compound should be considered when selecting a buffer to ensure it has sufficient capacity.
-
Experimental Protocols
Protocol 1: Preparation of a Standardized 1M Aqueous Solution of this compound Sulfate
This protocol describes the preparation of a 1M aqueous stock solution from this compound sulfate.
Materials:
-
This compound sulfate (FW: 272.33 g/mol for the 2:1 salt)
-
High-purity, deionized water
-
Calibrated balance
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Calculation: To prepare 100 mL of a 1M solution, you will need 0.1 moles of the this compound moiety. Since the sulfate salt contains two molecules of this compound per molecule of sulfuric acid, you will need 0.05 moles of the salt.
-
Mass = 0.05 mol * 272.33 g/mol = 13.62 g
-
-
Weighing: Accurately weigh 13.62 g of this compound sulfate.
-
Dissolution: Add the weighed solid to a 100 mL volumetric flask. Add approximately 70 mL of deionized water and stir until the solid is completely dissolved.
-
Final Volume: Once dissolved, bring the volume up to the 100 mL mark with deionized water.
-
Mixing: Cap the flask and invert several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, tightly sealed container and store at 2-8°C.
Protocol 2: Quality Control by Acid-Base Titration
This protocol can be used to determine the concentration of a freshly prepared or stored this compound solution.
Materials:
-
This compound solution (prepared as above)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
pH meter or a suitable indicator (e.g., Bromocresol green)
-
Burette
-
Beaker and stir plate
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 10.0 mL) of the this compound solution into a beaker.
-
Titration Setup: Fill the burette with the standardized 0.1 M HCl solution. If using a pH meter, place the calibrated electrode in the beaker.
-
Titration: Slowly add the HCl from the burette to the this compound solution while stirring. Record the volume of HCl added and the corresponding pH.
-
Endpoint Determination: The endpoint is the point of inflection in the titration curve (for a pH meter) or where the indicator changes color.
-
Calculation: Use the formula M1V1 = M2V2 to calculate the concentration of the this compound solution.
Visualizations
Workflow for Handling and Storage of this compound
Caption: Workflow for the proper storage, preparation, and use of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound SULFATE | 598-65-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Effect of solvent and temperature on 1,1-Dimethylguanidine catalytic activity
Technical Support Center: 1,1-Dimethylguanidine Catalysis
Welcome to the technical support center for the effective application of this compound as a catalyst. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your catalytic processes.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common queries regarding the use of this compound in catalytic applications.
Q1: What is the fundamental catalytic mechanism of this compound?
A1: this compound is a strong, non-nucleophilic organic base. Its catalytic activity primarily stems from its ability to act as a Brønsted base, deprotonating a substrate to generate a reactive nucleophile. The guanidinium cation formed after protonation is stabilized by resonance, which contributes to the high basicity of the catalyst. This mechanism is particularly effective in reactions requiring the formation of carbanions or other nucleophilic intermediates.
Q2: How does the choice of solvent impact the catalytic efficiency of this compound?
A2: Solvent selection is critical and can significantly alter reaction rates and yields. Polar aprotic solvents, such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO), are often preferred. These solvents can solvate the cationic intermediates without strongly hydrogen-bonding with the catalyst, thus preserving its basicity. In contrast, protic solvents like alcohols can protonate the catalyst, reducing its activity.
Q3: What is the typical temperature range for reactions catalyzed by this compound, and what are the consequences of deviation?
A3: The optimal temperature is highly reaction-dependent. However, many reactions proceed efficiently at or near room temperature (20-25°C). Increasing the temperature can enhance the reaction rate but may also lead to undesirable side reactions or catalyst degradation. Conversely, lower temperatures can improve selectivity but may significantly slow down the reaction. It is crucial to perform temperature screening for each specific application.
Q4: Can this compound be used in phase-transfer catalysis?
A4: While not a classical phase-transfer catalyst itself, this compound can be effective in biphasic systems, particularly when paired with a phase-transfer co-catalyst. Its organic nature provides some solubility in nonpolar phases, allowing it to facilitate reactions at the interface of two immiscible liquids.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments using this compound.
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion rate is significantly lower than expected.
-
The starting materials remain largely unconsumed even after extended reaction times.
Potential Causes and Solutions:
-
Catalyst Inactivation by Acidic Impurities: Traces of acid in the reactants or solvent can neutralize the basic catalyst.
-
Solution: Ensure all reactants and the solvent are purified and free of acidic contaminants. Consider passing the solvent through a column of activated alumina or molecular sieves.
-
-
Inappropriate Solvent Choice: As discussed in the FAQ, protic solvents can protonate and deactivate the catalyst.
-
Solution: Switch to a polar aprotic solvent. If a protic solvent is required for substrate solubility, a higher catalyst loading may be necessary.
-
-
Low Reaction Temperature: The activation energy barrier for the reaction may not be overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress and the formation of any byproducts.
-
Issue 2: Formation of Undesired Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC, GC, or LC-MS.
-
Difficulty in isolating the desired product in pure form.
Potential Causes and Solutions:
-
Excessive Catalyst Loading: Too much catalyst can lead to side reactions, such as polymerization or decomposition of the product.
-
Solution: Reduce the catalyst loading incrementally. A typical starting point is 1-10 mol%.
-
-
High Reaction Temperature: Elevated temperatures can promote alternative reaction pathways.
-
Solution: Lower the reaction temperature. This may require longer reaction times but can significantly improve selectivity.
-
-
Substrate or Product Instability: The strong basicity of this compound may cause the degradation of sensitive functional groups.
-
Solution: Consider using a milder base or protecting sensitive groups on your substrate before the reaction.
-
Part 3: Experimental Protocols & Data
This section provides a detailed experimental workflow for a common reaction catalyzed by this compound, along with data on the effect of solvent and temperature.
Case Study: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. This compound is an effective catalyst for this transformation.
Experimental Workflow:
Caption: Workflow for a this compound catalyzed Henry reaction.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the chosen solvent (5 mL).
-
Add the nitroalkane (1.2 mmol, 1.2 equivalents).
-
Commence stirring and add this compound (0.1 mmol, 10 mol%).
-
Maintain the reaction at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Effect of Solvent and Temperature on the Henry Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 25 | 4 | 92 |
| 2 | THF | 25 | 6 | 85 |
| 3 | Dichloromethane | 25 | 8 | 78 |
| 4 | Methanol | 25 | 12 | 45 |
| 5 | Acetonitrile | 0 | 12 | 88 |
| 6 | Acetonitrile | 40 | 2 | 90 (with minor byproducts) |
Note: Data is illustrative and based on typical outcomes. Actual results may vary.
Catalytic Cycle of the Henry Reaction:
Caption: Catalytic cycle of the Henry reaction.
Deactivation and regeneration of 1,1-Dimethylguanidine-based catalysts
Welcome to the Technical Support Center for 1,1-Dimethylguanidine-Based Catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and regeneration protocols. Our goal is to empower you to overcome common challenges and maximize the efficiency and lifespan of your catalysts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the use and stability of this compound-based catalysts.
Q1: What are the primary mechanisms of deactivation for this compound catalysts?
A1: Deactivation of this compound (DMG) catalysts can occur through several pathways, broadly categorized as chemical, thermal, and physical. Understanding these mechanisms is the first step in effective troubleshooting and prevention.
-
Chemical Deactivation:
-
Formylation: In reactions involving carbon dioxide (CO₂) and a reducing agent like a silane, the guanidine catalyst itself can be formylated, rendering it inactive.[1] This is a common issue in reductive amination and related CO₂ utilization reactions.
-
Hydrolysis: In the presence of water, especially under neutral or basic conditions, guanidines can undergo hydrolysis, although they are generally more stable than amidines or ureas at neutral pH.[2] The rate of hydrolysis is influenced by pH and temperature.[2]
-
Poisoning: Like most catalysts, DMG catalysts are susceptible to poisoning by various substances. Common poisons include strong acids or bases that can neutralize the catalyst, as well as compounds that can irreversibly bind to the active site.[3]
-
-
Thermal Degradation:
-
Excessive heat can lead to the decomposition of the guanidine structure. For instance, some silica-grafted guanidine catalysts begin to lose mass at temperatures between 220-250 °C.[3] It is crucial to operate within the recommended temperature range for your specific catalyst and application.
-
-
Physical Deactivation (for Heterogeneous Catalysts):
-
Leaching: If your this compound catalyst is immobilized on a solid support, the active guanidine moiety may leach into the reaction mixture. This leads to a loss of active sites on the support and can contaminate your product.[3]
-
Q2: How can I determine if my this compound catalyst has deactivated?
A2: Several signs can indicate catalyst deactivation:
-
A noticeable decrease in reaction rate or a complete stall of the reaction.
-
A significant drop in product yield compared to previous runs with a fresh catalyst.
-
Changes in the selectivity of the reaction, leading to the formation of unexpected byproducts.
-
For heterogeneous catalysts, you might observe a change in the physical appearance of the catalyst, such as a change in color or aggregation.
To confirm deactivation and identify the cause, a combination of reaction monitoring and analytical techniques is recommended.
Q3: What analytical techniques are useful for diagnosing catalyst deactivation?
A3: A multi-faceted analytical approach is often necessary to pinpoint the cause of deactivation.
| Analytical Technique | Deactivation Mechanism Investigated | Information Provided |
| FT-IR Spectroscopy | Formylation, Hydrolysis, Poisoning | Can detect changes in the functional groups of the catalyst, such as the appearance of a carbonyl stretch indicative of formylation. |
| NMR Spectroscopy (¹H, ¹³C) | Formylation, Hydrolysis | Provides detailed structural information, allowing for the identification of formylated guanidine or hydrolysis products. |
| Mass Spectrometry (MS) | Formylation, Poisoning | Can identify the molecular weight of the deactivated catalyst, confirming the addition of a formyl group or other adducts. |
| Thermogravimetric Analysis (TGA) | Thermal Degradation | Determines the thermal stability of the catalyst and the temperature at which decomposition occurs. |
| Inductively Coupled Plasma (ICP-MS/AES) | Leaching | For supported catalysts, ICP analysis of the reaction filtrate can quantify the amount of leached active species. |
| Gas Chromatography (GC) | Poisoning | Can be used to identify and quantify volatile impurities in the feedstock that may act as catalyst poisons. |
Q4: Is it possible to regenerate a deactivated this compound catalyst?
A4: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.
-
Formylation: This is often reversible through hydrolysis of the formyl group.
-
Leaching: While the leached catalyst in the solution can sometimes be recovered, regenerating the solid support is more complex.
-
Poisoning: Regeneration depends on the nature of the poison. Some poisons can be removed by washing, while others may cause irreversible deactivation.
-
Thermal Degradation: This is typically irreversible.
Detailed regeneration protocols are provided in the Troubleshooting Guides section.
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound catalysts.
Guide 1: Issue - Low or No Catalytic Activity
Symptom: The reaction is sluggish, or the conversion to the desired product is significantly lower than expected.
Workflow for Troubleshooting Low Activity:
Caption: Workflow for diagnosing low catalytic activity.
Possible Causes and Solutions:
-
Reagent Quality:
-
Cause: Impurities in substrates or solvents can act as catalyst poisons. Moisture can lead to hydrolysis.
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous. Use freshly distilled solvents if necessary.
-
-
Incorrect Reaction Conditions:
-
Cause: The reaction temperature may be too high, leading to thermal degradation, or too low, resulting in slow kinetics. Inadequate stirring can lead to poor mass transfer.
-
Solution: Optimize the reaction temperature. Ensure vigorous stirring, especially for heterogeneous reactions.
-
-
Catalyst Deactivation:
-
Cause: The catalyst may have been deactivated by formylation, hydrolysis, or poisoning.
-
Solution: If deactivation is suspected, attempt to regenerate the catalyst using the appropriate protocol below. Consider running the reaction under an inert atmosphere to prevent oxidative degradation.
-
Guide 2: Issue - Inconsistent Results Between Batches
Symptom: Reaction outcomes (yield, selectivity) vary significantly when using different batches of the catalyst or reagents.
Possible Causes and Solutions:
-
Catalyst Batch Variation:
-
Cause: The purity or activity of the this compound catalyst may differ between batches.
-
Solution: Characterize each new batch of catalyst (e.g., by NMR, melting point) to ensure consistency. If possible, purchase from a reliable supplier with consistent quality control.
-
-
Atmospheric Exposure:
-
Cause: this compound is hygroscopic and can absorb moisture and CO₂ from the air, which can affect its activity.
-
Solution: Store the catalyst under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). Handle the catalyst quickly to minimize exposure to air.
-
Guide 3: Issue - Leaching of Heterogeneous Catalyst
Symptom: For a supported this compound catalyst, a decrease in activity is observed upon reuse, and the product is contaminated with the active species.
Workflow for Investigating Leaching:
Caption: Workflow for investigating catalyst leaching.
Experimental Protocol: Hot Filtration Test
This test is a simple and effective way to determine if the active catalytic species is leaching from the solid support into the reaction solution.[4]
-
Set up the reaction as usual with the heterogeneous this compound catalyst.
-
Allow the reaction to proceed to approximately 50% conversion, monitored by a suitable technique (e.g., TLC, GC, NMR).
-
At this point, quickly and carefully filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue stirring under the same reaction conditions.
-
Monitor the progress of the reaction in the filtrate.
-
Interpretation:
-
If the reaction continues to proceed in the filtrate, it is a strong indication that the active catalytic species has leached from the support.
-
If the reaction stops or the rate significantly decreases after removing the solid catalyst, it suggests that the catalysis is truly heterogeneous and leaching is not a major issue.
-
Solutions to Mitigate Leaching:
-
Modify Immobilization: Covalent attachment of the guanidine moiety to the support is generally more robust than physical adsorption.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a less polar solvent may reduce leaching.
-
Choose a Different Support: The nature of the support material can influence the stability of the immobilized catalyst.
Section 3: Regeneration Protocols
This section provides detailed, step-by-step protocols for regenerating deactivated this compound catalysts.
Protocol 1: Regeneration of a Formylated this compound Catalyst
Background: Formylation of the guanidine nitrogen leads to an inactive N-formylguanidine derivative. This protocol aims to hydrolyze the formyl group to regenerate the active catalyst.
Materials:
-
Deactivated (formylated) this compound catalyst
-
Methanol or Ethanol
-
Hydroxylamine hydrochloride[5]
-
Sodium acetate (optional)
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the deactivated catalyst in a suitable solvent such as methanol.
-
Reagent Addition: Add an excess of hydroxylamine hydrochloride (e.g., 5 equivalents) to the solution. For some substrates, the addition of a weak base like sodium acetate (1 equivalent) can facilitate the reaction.[5]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 70 °C) for 1-4 hours. Monitor the disappearance of the formylated guanidine by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it may be the regenerated catalyst salt; it can be filtered and washed.
-
Alternatively, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to obtain the regenerated this compound.
-
Verification: Confirm the identity and purity of the regenerated catalyst using NMR and/or MS before reuse.
Protocol 2: General Washing Procedure for a Poisoned Heterogeneous Catalyst
Background: This protocol is intended for supported this compound catalysts that have been deactivated by adsorbed impurities (poisons).
Materials:
-
Deactivated heterogeneous catalyst
-
A sequence of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, deionized water)
-
Mildly acidic or basic aqueous solutions (e.g., dilute acetic acid or ammonium hydroxide), if the nature of the poison is known.
Procedure:
-
Filtration: Separate the catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the catalyst sequentially with a series of solvents to remove adsorbed species. A typical sequence might be:
-
The reaction solvent to remove residual reactants and products.
-
A non-polar solvent like hexane to remove organic residues.
-
A polar solvent like ethyl acetate or methanol.
-
Deionized water.
-
-
Targeted Wash (Optional): If the poison is suspected to be acidic or basic, a wash with a dilute basic or acidic solution, respectively, may be effective. Follow this with a thorough wash with deionized water to remove any residual acid or base.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a temperature that will not cause thermal degradation.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to determine the effectiveness of the regeneration process.
References
- 1. Removal of formyl, acetyl, and benzoyl groups from amides with conversion into the corresponding t-butyl carbamates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Leaching tests - Leaching [leachingtests.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for 1,1-Dimethylguanidine Removal
Welcome to the technical support center for handling 1,1-Dimethylguanidine in your reaction work-ups. As a potent, non-nucleophilic organic base, this compound is a valuable reagent in pharmaceutical and agrochemical synthesis for promoting a variety of chemical transformations.[1] However, its high basicity and polarity can present significant challenges during product isolation. This guide provides field-proven troubleshooting advice and detailed protocols to ensure efficient removal of this reagent from your reaction mixtures, safeguarding the purity and yield of your target compounds.
Core Principles: The Chemistry of this compound Removal
The key to effectively removing this compound lies in understanding its fundamental chemical property: its exceptionally high basicity. Guanidines are among the strongest organic bases because the positive charge on the protonated form, the guanidinium ion, is highly delocalized across three nitrogen atoms through resonance. This stabilization makes the conjugate acid very stable and, consequently, the free base very strong. The pKa of the conjugate acid of the related compound 1,1,3,3-tetramethylguanidine is approximately 13.0, and this compound exhibits similarly strong basicity.[2]
This characteristic is not a hindrance but rather the primary tool for its removal. By treating the reaction mixture with a dilute acid, the this compound free base is converted into its water-soluble guanidinium salt. This salt can then be easily separated from a nonpolar organic product layer through a simple liquid-liquid extraction.
Caption: Protonation and phase transfer of this compound.
Troubleshooting Guide & Diagnostic Workflows
This section is designed to help you select the optimal removal strategy based on the specific constraints of your reaction.
Decision Workflow for Guanidine Removal
Before proceeding, use this workflow to identify the most suitable method for your specific experimental conditions.
Caption: Decision workflow for selecting a removal method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method to remove this compound?
The most robust and widely used method is an acidic aqueous wash . This procedure involves diluting your organic reaction mixture with a suitable solvent (like ethyl acetate or dichloromethane) and washing it one or more times with a dilute aqueous acid solution in a separatory funnel.[3][4] The acid protonates the highly basic guanidine, forming a water-soluble salt that is extracted into the aqueous phase, leaving your (presumably less polar) product in the organic layer.[5]
Commonly used acidic solutions include:
-
1M Hydrochloric Acid (HCl)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
10% Citric Acid solution
Q2: My product is sensitive to strong acids. What are my options?
This is a common and critical challenge. If your target molecule contains acid-labile functional groups (e.g., acetals, ketals, t-boc protecting groups), using strong acids like HCl is not advisable. You have two excellent alternatives:
-
Milder Acidic Wash: Use a weaker acid that is still strong enough to protonate the guanidine. A 5-10% aqueous solution of citric acid is often an effective choice. Alternatively, a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, can be used. Perform multiple washes to ensure complete removal.[6]
-
Solid-Phase Scavengers: Use a polymer-bound scavenger resin containing an acidic functional group. Sulfonic acid-functionalized polystyrene or silica resins (e.g., SiliaBond® SCX, Dowex® 50WX) are ideal. These resins are solids that can be added directly to your organic reaction mixture. The basic this compound reacts with the acidic resin and becomes "scavenged" (bound to the solid support). The resin is then simply filtered off, leaving your purified product in solution.[7] This method avoids an aqueous work-up entirely.
Q3: The acidic wash is not completely removing the guanidine. What should I do?
Incomplete removal can happen for a few reasons. Here's how to troubleshoot:
-
Increase the Number of Washes: A single wash may not be sufficient. It is more effective to perform multiple extractions with smaller volumes of acidic solution than one extraction with a large volume.[5] Try washing the organic layer 3-4 times.
-
Check the pH: After your final wash, test the pH of the aqueous layer. It should be acidic. If it is neutral or basic, you may not have used enough acid to neutralize all the guanidine.
-
Consider "Salting Out": If your product has some water solubility, adding sodium chloride (brine) to the final water wash can decrease the solubility of the organic compound in the aqueous layer, driving it back into the organic phase.[4]
-
Back-Extraction: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any product that may have partitioned into the aqueous phase.
Q4: Can I use standard silica gel chromatography to remove this compound?
Yes, this is a viable but often inefficient method. Silica gel is acidic and will strongly adsorb the highly basic this compound. In most cases, the guanidine will remain at the origin (Rf = 0) and will not elute with common solvent systems. While this does separate it from your product, the guanidine remains irreversibly bound to the silica, which can sometimes lead to streaking of other basic compounds and effectively "poisons" the stationary phase. It is generally better to remove the bulk of the guanidine with an acidic wash before chromatography.
Q5: What are the key physical and safety properties of this compound?
It is crucial to handle this reagent with appropriate safety measures. It is often supplied as its sulfate salt, which is a powder.
| Property | Value | Source |
| Form | Solid (often as sulfate salt) or liquid (free base) | [8] |
| Solubility | Highly soluble in water and polar organic solvents (e.g., alcohols) | [8] |
| Basicity | Strong organic base (pKa of conjugate acid ~13) | [2] |
| Hazards | Causes skin, eye, and respiratory irritation | [9][10] |
Safety Precautions: Always handle this compound and its salts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Experimental Protocols
Protocol 1: Standard Acidic Wash for Removal
This protocol assumes the reaction was performed in a water-immiscible organic solvent and the product is stable to dilute acid.
-
Quench Reaction: If necessary, quench the reaction according to your established procedure (e.g., by adding water or a buffer).
-
Dilute: Transfer the reaction mixture to a separatory funnel of appropriate size. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A 2-3 fold volume increase is typical.
-
First Wash: Add a volume of 1M HCl aqueous solution equal to approximately half the volume of the organic layer.
-
Extract: Stopper the funnel, invert it, and vent carefully to release any pressure. Shake the funnel vigorously for 30-60 seconds. Place the funnel back on a ring stand and allow the layers to fully separate.[5][11]
-
Separate Layers: Drain the lower (aqueous) layer. If you are unsure which layer is which, add a few drops of water and observe where they go.
-
Repeat Wash: Repeat steps 3-5 two more times with fresh portions of 1M HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.[4]
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, now free of this compound.[4][12]
Protocol 2: Removal Using a Solid-Phase Scavenger Resin
This protocol is ideal for acid-sensitive products or when an aqueous work-up is undesirable.
-
Select Resin: Choose a sulfonic acid-functionalized resin (e.g., Dowex® 50WX8 or SiliaBond® Propylsulfonic Acid, SCX).
-
Determine Stoichiometry: Calculate the molar amount of this compound used in your reaction. Use a 2-4 molar excess of the scavenger resin based on its specified loading capacity (typically in mmol/g).
-
Scavenging: Add the calculated amount of dry resin directly to the organic reaction mixture.
-
Agitate: Stir or shake the resulting slurry at room temperature. The required time can range from 1 to 12 hours. Monitor the removal of the guanidine by a suitable analytical method (e.g., TLC, LC-MS).
-
Filter: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads.
-
Rinse: Rinse the resin beads with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the rinses, and remove the solvent under reduced pressure to yield the purified product.
References
- 1. This compound [myskinrecipes.com]
- 2. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 3. Work-up - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Managing Moisture Sensitivity in 1,1-Dimethylguanidine Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing moisture sensitivity in reactions catalyzed by 1,1-dimethylguanidine. By understanding the underlying chemical principles, you can effectively troubleshoot issues and ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental reasons behind the moisture sensitivity of this compound and its impact on catalytic reactions.
Q1: Why is this compound so sensitive to moisture?
A1: this compound is a strong organic base.[1] Its high basicity stems from the resonance stabilization of its protonated form, the 1,1-dimethylguanidinium cation.[2] Water, although a weak acid, can readily protonate the guanidine. This acid-base reaction forms the guanidinium ion and a hydroxide anion.[3] This seemingly simple reaction has profound consequences for its catalytic activity. While some bicyclic guanidines and their salts are stable in water, they can undergo hydrolysis in the presence of hydroxide ions.[4][5]
Q2: How does water interfere with the catalytic cycle of this compound?
A2: The catalytic power of this compound in many reactions, such as aldol condensations, Michael additions, and Henry reactions, relies on its ability to deprotonate a substrate to form a reactive intermediate (e.g., an enolate or a carbanion).[2] When water is present, it competes with the substrate for the guanidine base. Due to its high concentration in contaminated solvents, water can be preferentially protonated, effectively "quenching" the catalyst. This reduces the concentration of the active, deprotonated catalyst, slowing down or completely halting the desired reaction.
Q3: What are the common signs of moisture contamination in my reaction?
A3: Several observable signs can indicate the presence of detrimental moisture in your this compound catalyzed reaction:
-
Low or no product yield: This is the most direct consequence of catalyst inhibition by water.
-
Inconsistent reaction rates: If you observe variability in reaction times between batches, moisture contamination is a likely culprit.
-
Formation of side products: The presence of hydroxide ions from the reaction of this compound with water can lead to undesired side reactions, such as hydrolysis of esters or other base-sensitive functional groups.
-
Difficulty in reproducing literature procedures: If you are struggling to replicate a published result, ensure that your reaction conditions are rigorously anhydrous, as this is often a critical but understated experimental detail.[6]
Q4: Are there specific reaction types catalyzed by this compound that are more susceptible to moisture?
A4: Yes, reactions that rely on the generation of a "soft" or weakly stabilized nucleophile are particularly sensitive to moisture. In these cases, the pKa of the substrate's proton that needs to be removed is closer to the pKa of water. This makes the competition between the substrate and water for the guanidine base more pronounced. Examples include certain Michael additions and aldol-type reactions where the acidic proton is not highly activated.[2]
Q5: What is the pKa of this compound's conjugate acid, and why is it important?
A5: The pKa of the conjugate acid of a base is a measure of its basic strength. For guanidines, these values are typically high, indicating they are strong bases. While the exact pKa can vary with the solvent, the pKa of protonated guanidines is generally in the range of 13-14 in water.[7] Understanding the pKa is crucial because it helps predict the equilibrium position of the acid-base reaction between the guanidine, your substrate, and any water present. For effective catalysis, the guanidine must be a significantly stronger base than the conjugate base of the substrate you intend to deprotonate.
Section 2: Troubleshooting Guide - The "How-To"
This section provides a systematic, question-and-answer-based approach to diagnosing and resolving common issues encountered in the lab.
Issue 1: My reaction is not starting or is extremely sluggish.
Q: I've added all my reagents, including the this compound catalyst, but I see no product formation by TLC or other monitoring techniques. What should I check first?
A: The most probable cause is moisture contamination. Here is a step-by-step troubleshooting workflow:
Step 1: Verify the Anhydrous State of Your Solvent.
-
How to check: If you have access to a Karl Fischer titrator, this is the gold standard for accurately determining water content in organic solvents.[8][9] For a quicker, albeit less quantitative check, you can use commercially available water test strips or colorimetric methods.[10][11]
-
Corrective Action: If the water content is high, you must dry your solvent.
Step 2: Assess the Dryness of Your Reagents.
-
How to check: Are your starting materials hygroscopic? Check the supplier's technical data sheet. If so, they may have absorbed atmospheric moisture.
-
Corrective Action: Dry solid reagents in a vacuum oven (ensure they are thermally stable) or in a desiccator over a strong drying agent like phosphorus pentoxide.[12] Liquid reagents can be dried over activated molecular sieves.[12]
Step 3: Evaluate Your Glassware Preparation.
-
Did you dry your glassware properly? A seemingly dry flask can have a thin film of adsorbed water on its surface.[12][13]
-
Corrective Action: Oven-dry your glassware at a minimum of 125°C for several hours or overnight.[14] For immediate use, flame-drying under a stream of inert gas is an effective alternative for borosilicate flasks.[12][13]
Step 4: Re-evaluate Your Reaction Setup.
-
Are you using an inert atmosphere? For highly sensitive reactions, a simple drying tube may not be sufficient.[13]
-
Corrective Action: Set up your reaction under a positive pressure of a dry inert gas like nitrogen or argon.[15] For extremely sensitive applications, working in a glovebox is ideal.[12][14]
Issue 2: My reaction gives a low and/or inconsistent yield.
Q: I'm getting some product, but the yield is much lower than expected and varies from run to run. What could be causing this?
A: This often points to a persistent, low-level source of moisture or other inhibitors.
Troubleshooting Flowchart for Low/Inconsistent Yields
Caption: Troubleshooting workflow for low and inconsistent yields.
Issue 3: I suspect my this compound catalyst has degraded.
Q: How can I assess the quality of my this compound, and how should it be stored?
A: this compound is often supplied as a more stable salt, such as the sulfate salt.[16] The free base is hygroscopic and can absorb atmospheric carbon dioxide, in addition to water.[1]
-
Assessing Quality: The most straightforward way to test the activity of your catalyst is to run a small-scale, well-established control reaction that is known to work with a fresh batch of the catalyst. If the control reaction fails, it is a strong indication that your catalyst has degraded.
-
Proper Storage: Store this compound (especially the free base) in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[1] If you have the salt form, store it in a cool, dry place. The free base can be generated from the salt just before use by treatment with a stronger, non-aqueous base.[1]
Section 3: Experimental Protocols - Best Practices
This section provides detailed, step-by-step methodologies for key procedures to ensure an anhydrous reaction environment.
Protocol 1: Rigorous Drying of Organic Solvents
The choice of drying agent depends on the solvent.[17]
| Solvent | Recommended Drying Agent(s) | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Add small pieces of sodium metal and a few crystals of benzophenone to the solvent under an inert atmosphere. The solution will turn deep blue or purple when anhydrous. Distill under inert gas before use.[17] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir the solvent over calcium hydride overnight, then distill under an inert atmosphere.[17][18] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) or Phosphorus Pentoxide (P₄O₁₀) | Stir over CaH₂ and distill. For ultra-dry solvent, a final distillation from P₄O₁₀ can be performed, but be cautious as P₄O₁₀ is a very strong dehydrating agent.[18] |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Reflux over sodium or CaH₂ for several hours and then distill under an inert atmosphere. |
Safety Note: Always handle reactive drying agents like sodium metal and calcium hydride with extreme care and under an inert atmosphere. Quench any residues slowly and carefully.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
This protocol ensures that the reaction is protected from atmospheric moisture and oxygen.[14]
Diagram of a Standard Schlenk Line Setup
Caption: A simplified schematic of a Schlenk line setup for inert atmosphere reactions.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried.[12][13]
-
Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and a gas inlet adapter) while it is still warm and immediately place it under a positive pressure of inert gas.
-
Purging the System: Evacuate the flask using the vacuum line of the Schlenk manifold, and then backfill with inert gas. Repeat this "pump-purge" cycle at least three times to remove all atmospheric gases.
-
Adding Reagents:
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This is typically achieved by venting the system through an oil bubbler.[14]
By diligently applying these principles and protocols, you can effectively manage moisture sensitivity in your this compound catalyzed reactions, leading to more reliable and reproducible results.
References
- 1. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. moodle2.units.it [moodle2.units.it]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. This compound 97 598-65-2 [sigmaaldrich.com]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
- 18. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
A Comparative Study of 1,1-Dimethylguanidine and TMG in Organic Reactions: A Guide for Researchers
An in-depth analysis of two prominent guanidine-based organocatalysts, this guide provides a comparative study of 1,1-Dimethylguanidine (1,1-DMG) and 1,1,3,3-Tetramethylguanidine (TMG) in common organic reactions. Synthesizing available data, we explore their fundamental properties and catalytic performance to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
In the realm of organic synthesis, the choice of a suitable base can be a critical determinant of reaction efficiency, selectivity, and yield. Guanidine derivatives have emerged as a powerful class of organocatalysts, prized for their strong basicity and tunable properties.[1][2] This guide focuses on a comparative analysis of two commercially available guanidines: the structurally simpler this compound (1,1-DMG) and the widely utilized 1,1,3,3-Tetramethylguanidine (TMG).
While TMG is a well-documented, strong, non-nucleophilic base employed in a plethora of organic transformations, the catalytic profile of 1,1-DMG is less extensively reported in mainstream literature.[3][4] This comparative study aims to bridge this gap by examining their intrinsic properties and performance in key organic reactions, providing a valuable resource for chemists in the field.
Physicochemical Properties: A Tale of Two Guanidines
The efficacy of 1,1-DMG and TMG as organocatalysts is rooted in their molecular structure, which dictates their basicity and steric environment.
| Property | This compound (1,1-DMG) | 1,1,3,3-Tetramethylguanidine (TMG) |
| Structure |
The primary structural difference lies in the number of methyl substituents on the nitrogen atoms. TMG possesses four methyl groups, which contribute to its increased steric bulk compared to the two methyl groups of 1,1-DMG. This steric hindrance in TMG is a key factor in its classification as a non-nucleophilic base, preventing it from participating in unwanted side reactions.[3] Conversely, the less sterically encumbered nature of 1,1-DMG might allow for greater nucleophilic character in certain contexts.
The strong basicity of guanidines is a result of the resonance stabilization of their protonated form, the guanidinium ion. This delocalization of the positive charge across the three nitrogen atoms makes the parent guanidine a highly effective proton acceptor.
Caption: Resonance structures of the guanidinium ion.
Comparative Catalytic Performance
To provide a practical comparison, we will examine the utility of 1,1-DMG and TMG in several fundamental carbon-carbon bond-forming reactions. Due to the limited direct comparative studies, this analysis will draw upon documented applications of each catalyst.
Knoevenagel Condensation
The Knoevenagel condensation is a classic reaction involving the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a base.[6]
TMG in Knoevenagel Condensation: TMG and its derivatives have been shown to be highly efficient catalysts for the Knoevenagel condensation, often affording excellent yields in short reaction times and under mild conditions.[1] For example, the reaction between benzaldehyde and malononitrile catalyzed by a TMG-based ionic liquid proceeds to 98% yield in just 5 minutes at room temperature.[1]
1,1-DMG in Knoevenagel Condensation: While specific data for 1,1-DMG in Knoevenagel condensations is scarce, its basic nature suggests it would be a competent catalyst. However, its potentially higher nucleophilicity could lead to side reactions, and its lower steric bulk might influence the stereoselectivity of the product. Further experimental investigation is required to quantify its effectiveness in comparison to TMG.
Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7]
TMG in Michael Addition: TMG is a known catalyst for Michael additions. For instance, it has been used in the aza-Michael addition of N-heterocycles to α,β-unsaturated compounds.[7]
1,1-DMG in Michael Addition: The application of 1,1-DMG as a catalyst in Michael additions is not well-documented. Its basicity would facilitate the deprotonation of the nucleophile, a key step in the catalytic cycle. However, as with the Knoevenagel condensation, its potential nucleophilicity could be a competing factor.
Henry (Nitroaldol) Reaction
The Henry reaction is the base-catalyzed addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol.[8]
TMG in Henry Reaction: TMG is an effective catalyst for the Henry reaction.[3] The reaction benefits from a strong base to deprotonate the nitroalkane, and TMG's non-nucleophilic character is advantageous in preventing side reactions with the carbonyl electrophile.
Synthesis of Heterocycles
Both 1,1-DMG and TMG have been employed in the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry.[9][10]
TMG in Heterocycle Synthesis: TMG has been utilized in the synthesis of various heterocycles. For example, it can be used as a base in the synthesis of substituted benzofurans.[11]
1,1-DMG in Heterocycle Synthesis: this compound sulfate salt has been used in the synthesis of N²,N²-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, which serves as a substrate for the modified Pictet-Spengler reaction, a key transformation in the synthesis of various alkaloids and related heterocyclic compounds.
Experimental Protocols
To facilitate further research and direct comparison, the following general experimental protocols are provided.
General Protocol for a TMG-Catalyzed Knoevenagel Condensation
Caption: General workflow for a TMG-catalyzed Knoevenagel condensation.
Detailed Steps:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).
-
Add 1,1,3,3-tetramethylguanidine (TMG) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Proposed General Protocol for a 1,1-DMG-Catalyzed Reaction
A similar protocol to the one described for TMG could be adapted for 1,1-DMG. It is recommended to start with a catalytic amount (e.g., 10 mol%) and monitor the reaction closely for potential side product formation due to its potentially higher nucleophilicity. The reaction conditions (temperature, solvent, and reaction time) may require optimization to achieve the desired outcome.
Conclusion and Future Outlook
This comparative guide highlights the well-established role of TMG as a versatile and efficient strong, non-nucleophilic base in a range of organic reactions. Its steric bulk is a key feature that contributes to its clean catalytic performance. In contrast, 1,1-DMG remains a less explored catalyst. While its inherent basicity suggests potential for similar applications, the lack of direct comparative data and a detailed understanding of its steric and nucleophilic profile warrant further investigation.
For researchers, TMG represents a reliable and well-characterized choice for reactions requiring a strong, non-nucleophilic base. 1,1-DMG, on the other hand, presents an opportunity for exploration, particularly in reactions where its lower steric hindrance or potential nucleophilicity could be advantageous. Future studies directly comparing the catalytic efficacy of 1,1-DMG and TMG under identical conditions are crucial to fully elucidate their relative merits and expand the toolkit of guanidine-based organocatalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles [mdpi.com]
- 10. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Understated Performer: A Comparative Guide to the Efficiency of 1,1-Dimethylguanidine and Other Guanidine Bases
For the modern researcher, scientist, and drug development professional, the selection of an appropriate organic base is a pivotal decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the pantheon of available bases, guanidines distinguish themselves through their exceptional basicity, a feature stemming from the remarkable resonance stabilization of their protonated forms. This guide offers an in-depth technical comparison of 1,1-Dimethylguanidine with other widely employed guanidine bases, providing a critical analysis of their properties and performance to inform your synthetic strategies.
The Foundation of Guanidine Basicity: A Structural Perspective
The high basicity of guanidines is a direct consequence of the delocalization of the positive charge over three nitrogen atoms upon protonation, forming a highly stable guanidinium cation. This inherent stability shifts the equilibrium in favor of the protonated form, rendering the neutral guanidine a potent base. The substitution pattern on the nitrogen atoms further modulates this basicity through inductive and steric effects.
A Comparative Analysis of Key Guanidine Bases
A meaningful comparison of the efficiency of guanidine bases necessitates an examination of their intrinsic basicity, typically quantified by the pKa of their conjugate acids, alongside their performance in key organic transformations. While a comprehensive set of comparative experimental data for this compound is not as readily available as for its more substituted counterparts, we can draw valuable insights from its known properties and the extensive data on related compounds.
Basicity: The pKa Profile
The pKa value of a base's conjugate acid is a fundamental measure of its strength. For organic bases used in non-aqueous media, the pKa in acetonitrile (MeCN) is a standard benchmark.
| Base | Structure | pKa (in Acetonitrile) | Key Features |
| This compound | (Image of this compound structure) | Not experimentally determined in MeCN. Predicted aqueous pKa ~14.54 (±0.70)[1][2]. | Asymmetrically substituted, polar, and highly soluble in polar solvents[3]. |
| 1,1,3,3-Tetramethylguanidine (TMG) | (Image of TMG structure) | ~23.3[1] | Strong, non-nucleophilic, sterically hindered, and a cost-effective alternative to other superbases[1][4]. |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | (Image of TBD structure) | ~26.0 | A bicyclic guanidine with very high basicity, often employed as a catalyst in polymerization reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | (Image of DBU structure) | ~24.3[1] | A bicyclic amidine (often compared with guanidines) that is a strong, non-nucleophilic base with broad applicability[1]. |
Note on pKa values: A direct comparison of the basicity of this compound with TMG and DBU in aprotic organic solvents is challenging due to the lack of an experimentally determined pKa value in acetonitrile for the former. The predicted aqueous pKa of this compound suggests it is a strong base, though likely less basic than TMG and DBU in aprotic media due to the lower degree of stabilizing alkyl substitution.
Performance in Key Organic Transformations
The true measure of a base's efficiency lies in its performance in chemical reactions. Here, we examine the catalytic prowess of guanidine bases in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Henry (nitroaldol) reaction.
The Knoevenagel Condensation
The Knoevenagel condensation is a vital reaction for the synthesis of α,β-unsaturated compounds, involving the reaction of an active methylene compound with an aldehyde or ketone.
While direct comparative studies including this compound are scarce, the catalytic activity of TMG is well-documented. For instance, TMG and its ionic liquid derivatives have been shown to be highly effective catalysts for the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate, often leading to high yields in short reaction times under mild conditions[5][6].
Representative Experimental Protocol: TMG-Catalyzed Knoevenagel Condensation [5]
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol).
-
Catalyst Addition: If using a TMG-based ionic liquid such as 1,1,3,3-tetramethylguanidinium lactate ([TMG][Lac]), add the catalyst (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, add ethyl acetate (10 mL) to the reaction mixture. Wash the organic layer with a saturated aqueous NaCl solution (2 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
dot graph "Knoevenagel_Condensation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_reactants" { label = "Reactants"; style = "rounded"; bgcolor = "#E8F0FE"; "Aldehyde"; "Active_Methylene_Compound" [label="Active Methylene\nCompound"]; }
subgraph "cluster_catalyst" { label = "Catalyst"; style = "rounded"; bgcolor = "#E6F4EA"; "Guanidine_Base" [label="Guanidine Base\n(e.g., TMG)"]; }
subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#FEF7E0"; "Reaction_Mixture" [label="Stir at\nRoom Temperature"]; }
subgraph "cluster_workup" { label = "Work-up"; style = "rounded"; bgcolor = "#FCE8E6"; "Extraction"; "Drying"; "Concentration"; }
"Aldehyde" -> "Reaction_Mixture"; "Active_Methylene_Compound" -> "Reaction_Mixture"; "Guanidine_Base" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Extraction" [label="Monitor by TLC"]; "Extraction" -> "Drying"; "Drying" -> "Concentration"; "Concentration" -> "Purified_Product" [label="Purification"]; "Purified_Product" [shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; } Caption: Generalized workflow for a guanidine-catalyzed Knoevenagel condensation.
The Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding valuable β-nitroalcohols[7]. Guanidine-based catalysts have been shown to be effective in promoting this transformation[8].
Conceptual Experimental Protocol: Guanidine-Catalyzed Henry Reaction
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) at 0 °C, add the nitroalkane (1.2 mmol).
-
Catalyst Addition: Add the guanidine base (e.g., this compound or TMG, 0.1 mmol, 10 mol%) to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
dot graph "Henry_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_step1" { label = "Step 1: Deprotonation"; style = "rounded"; bgcolor = "#E8F0FE"; "Nitroalkane"; "Guanidine_Base" [label="Guanidine\nBase"]; "Nitronate_Anion" [label="Nitronate\nAnion"]; "Protonated_Guanidine" [label="Protonated\nGuanidine"]; }
subgraph "cluster_step2" { label = "Step 2: Nucleophilic Attack"; style = "rounded"; bgcolor = "#E6F4EA"; "Aldehyde"; "Alkoxide_Intermediate" [label="Alkoxide\nIntermediate"]; }
subgraph "cluster_step3" { label = "Step 3: Protonation"; style = "rounded"; bgcolor = "#FEF7E0"; "Nitro_Alcohol" [label="β-Nitroalcohol"]; }
"Nitroalkane" -> "Nitronate_Anion" [label="+ Guanidine Base"]; "Guanidine_Base" -> "Protonated_Guanidine"; "Nitronate_Anion" -> "Alkoxide_Intermediate" [label="+ Aldehyde"]; "Aldehyde" -> "Alkoxide_Intermediate"; "Alkoxide_Intermediate" -> "Nitro_Alcohol" [label="+ Protonated Guanidine"]; "Protonated_Guanidine" -> "Guanidine_Base" [style=dashed]; } Caption: General mechanism of a guanidine-catalyzed Henry reaction.
Practical Considerations: A Head-to-Head Comparison
| Feature | This compound | 1,1,3,3-Tetramethylguanidine (TMG) |
| Solubility | Highly soluble in polar solvents like water and alcohols[3]. | Miscible with water and many organic solvents[9]. |
| Ease of Removal | High water solubility facilitates removal through aqueous work-up[3][10][11]. | High water solubility allows for easy removal from reaction mixtures in organic solvents through aqueous extraction[10][11]. |
| Stability | Generally stable, but as with other guanidines, sensitive to moisture and strong acids. | Generally stable under anhydrous conditions but can be sensitive to moisture and air, potentially leading to hydrolysis[9]. |
| Cost-Effectiveness | Generally considered a cost-effective reagent. | Often cited as a more economical alternative to other strong, non-nucleophilic bases like DBU and DBN[4]. |
| Handling | Typically a solid at room temperature, which can be advantageous for handling and weighing[3]. | A liquid at room temperature, which can be convenient for dispensing as a solution[9]. |
Concluding Remarks
This compound is a strong organic base with valuable applications in synthesis. While a direct, quantitative comparison of its catalytic efficiency with more substituted guanidines like TMG is hampered by a lack of comparative data in the literature, its physical properties suggest it is a practical and cost-effective choice for reactions requiring a strong, non-nucleophilic base that is easily removed during work-up.
For researchers and process chemists, the selection of the optimal guanidine base will ultimately depend on the specific requirements of the reaction, including the acidity of the substrate, the desired reaction rate, and economic considerations. While TMG and TBD are well-established as highly efficient catalysts for a broad range of transformations, this compound represents a valuable, albeit less explored, tool in the synthetic chemist's arsenal. Further investigation into its catalytic activity in a wider array of reactions is warranted to fully elucidate its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-DIMETHYL-GUANIDINE CAS#: 6145-42-2 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Henry Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chem.libretexts.org [chem.libretexts.org]
Validating the Catalytic Mechanism of 1,1-Dimethylguanidine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection and validation of a catalyst are pivotal for reaction optimization and scalability. Among the class of strong organic bases, guanidines have emerged as potent organocatalysts. This guide provides an in-depth technical framework for validating the catalytic mechanism of 1,1-Dimethylguanidine (DMG) in key carbon-carbon bond-forming reactions. While direct comparative performance data for DMG is less prevalent in the literature than for its sterically hindered analogue 1,1,3,3-tetramethylguanidine (TMG) or the cyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), this guide will equip you with the foundational knowledge and experimental protocols to rigorously assess its catalytic prowess. We will explore its role in the Henry (nitroaldol) reaction, the Michael addition, and the cyanosilylation of ketones, providing a roadmap for its validation against established alternatives.
The Catalytic Role of this compound: A Mechanistic Hypothesis
This compound is a strong Brønsted base owing to the resonance stabilization of its conjugate acid, the dimethylguanidinium ion. Its catalytic activity is hypothesized to stem from two primary modes of action:
-
Brønsted Base Catalysis: DMG is a strong organic base capable of deprotonating weakly acidic pronucleophiles, such as nitroalkanes in the Henry reaction or active methylene compounds in the Michael addition, to generate the reactive nucleophile.[1][2]
-
Bifunctional Catalysis through Hydrogen Bonding: The resulting dimethylguanidinium ion can act as a hydrogen bond donor, stabilizing the transition state by coordinating with the electrophile (e.g., the carbonyl oxygen of an aldehyde). This dual activation is a hallmark of many guanidine-based catalysts.[3]
This guide will focus on validating this proposed bifunctional catalytic mechanism.
Comparative Landscape: this compound vs. Alternative Catalysts
While specific experimental data for this compound is limited, we can draw comparisons with other common organocatalysts based on their structural and electronic properties.
| Catalyst | Structure | pKa (of conjugate acid) | Key Features |
| This compound (DMG) | (CH₃)₂NC(=NH)NH₂ | ~13.6 (estimated) | Strong base, potential for hydrogen bonding. Less sterically hindered than TMG. |
| 1,1,3,3-Tetramethylguanidine (TMG) | ((CH₃)₂N)₂C=NH | 13.6 | Strong, non-nucleophilic base. Sterically more hindered than DMG. |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Bicyclic Guanidine | ~13.8 | Highly basic due to rigid bicyclic structure, excellent bifunctional catalyst. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | ~13.5 | Strong, non-nucleophilic base, widely used in various organic transformations. |
The less sterically hindered nature of this compound compared to TMG might influence its catalytic activity and substrate scope, a hypothesis that the following experimental validations can explore.
Experimental Validation of the Catalytic Mechanism
A multi-faceted approach is essential to rigorously validate the catalytic mechanism of this compound. This involves a combination of kinetic studies, spectroscopic analysis of reaction intermediates, and computational modeling.
Kinetic Studies: Unraveling the Rate-Determining Step
Kinetic analysis is fundamental to understanding the roles of the catalyst and reactants in the rate-determining step.
Objective: To determine the reaction order with respect to the substrate, nucleophile, and this compound.
Experimental Protocol: Initial Rate Method
-
Reaction Setup: In a series of temperature-controlled reaction vessels, prepare reaction mixtures with varying initial concentrations of the aldehyde, nitroalkane (for the Henry reaction), and this compound. Ensure all other parameters (solvent, temperature) are kept constant.
-
Monitoring Reaction Progress: Use an in-situ monitoring technique such as FTIR or UV-Vis spectroscopy to track the formation of the product or the disappearance of a reactant over time.[4]
-
Data Acquisition: Record the concentration of the monitored species at regular, short intervals at the beginning of the reaction.
-
Determining Initial Rates: Plot the concentration of the product versus time for each experiment and determine the initial rate of reaction from the initial slope of the curve.
-
Calculating Reaction Orders:
-
To find the order with respect to a specific component, compare the initial rates of two experiments where only the concentration of that component is varied.
-
The order 'n' can be calculated using the equation: (Rate₁ / Rate₂) = ([Concentration₁] / [Concentration₂])ⁿ.
-
-
Rate Law Determination: Combine the determined orders to establish the overall rate law for the reaction.
Expected Outcome: A rate law that is first order in the catalyst, aldehyde, and nitroalkane would support a mechanism where all three are involved in the rate-determining step.
Spectroscopic Interrogation of Catalyst-Substrate Interactions
Spectroscopic techniques can provide direct evidence of the proposed hydrogen bonding between the dimethylguanidinium ion and the reaction components.
A. In-Situ FTIR Spectroscopy: Monitoring Key Vibrational Changes
Objective: To observe the interaction between this compound and the carbonyl group of the electrophile.
Experimental Protocol:
-
Background Spectrum: Record an FTIR spectrum of the solvent.
-
Spectrum of Reactants: Record the spectrum of a solution containing the aldehyde and the nitroalkane.
-
Addition of Catalyst: Introduce this compound to the solution and record spectra at regular intervals.
-
Data Analysis: Monitor the C=O stretching frequency of the aldehyde. A shift in this peak upon addition of the catalyst would indicate an interaction, likely hydrogen bonding, which alters the bond's vibrational energy.[5]
B. NMR Titration: Quantifying Binding Affinity
Objective: To determine the binding constant between the protonated this compound and the aldehyde.[6][7]
Experimental Protocol:
-
Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the aldehyde and increasing concentrations of this compound hydrochloride (the protonated form).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Monitor the chemical shift of the aldehyde's carbonyl proton. A downfield shift upon increasing the concentration of the dimethylguanidinium salt suggests hydrogen bonding.
-
Binding Constant Calculation: Plot the change in chemical shift (Δδ) against the concentration of the guanidinium salt and fit the data to a 1:1 binding isotherm to calculate the association constant (Ka).[8]
Trapping and Identification of Reaction Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting and characterizing transient, charged intermediates in a catalytic cycle.[9][10]
Objective: To detect the proposed dimethylguanidinium-substrate complexes.
Experimental Protocol:
-
Reaction Initiation: Initiate the reaction in a suitable solvent for ESI-MS analysis (e.g., acetonitrile or methanol).
-
Direct Infusion ESI-MS: Immediately after mixing the reactants and catalyst, infuse the reaction mixture directly into the ESI-MS instrument.
-
Mass Spectrum Acquisition: Acquire mass spectra in positive ion mode.
-
Intermediate Identification: Look for peaks corresponding to the m/z values of the protonated catalyst, the catalyst-substrate adducts, and other potential intermediates.
-
Tandem MS (MS/MS): Fragment the identified intermediate ions to confirm their structure.
Kinetic Isotope Effect (KIE) Studies
KIE studies can provide crucial information about bond-breaking events in the rate-determining step.[11][12]
Objective: To determine if the deprotonation of the nucleophile is the rate-determining step.
Experimental Protocol:
-
Synthesis of Deuterated Substrate: Synthesize the nitroalkane with deuterium atoms at the α-position (e.g., d₂-nitromethane).
-
Kinetic Experiments: Perform parallel kinetic experiments using both the deuterated and non-deuterated nitroalkane, keeping all other conditions identical.
-
Rate Constant Measurement: Determine the rate constants (kH and kD) for both reactions.
-
KIE Calculation: Calculate the KIE as the ratio kH / kD.
Interpretation: A primary KIE value significantly greater than 1 (typically > 2) would indicate that the C-H bond is broken in the rate-determining step, supporting the hypothesis that deprotonation of the nitroalkane is rate-limiting.[13]
Computational Modeling: A Theoretical Validation
Density Functional Theory (DFT) calculations can provide a theoretical model of the reaction pathway, including the structures and energies of transition states and intermediates.[14][15]
Objective: To computationally model the proposed catalytic cycle and compare the calculated energy barriers with experimental kinetic data.
Methodology:
-
Software: Use a computational chemistry software package such as Gaussian or Q-Chem.
-
Model System: Define the reactants, catalyst, and solvent.
-
Geometry Optimization: Optimize the geometries of the reactants, products, proposed intermediates, and transition states.
-
Frequency Calculations: Perform frequency calculations to confirm that optimized structures are true minima or transition states (a single imaginary frequency).
-
Energy Profile: Construct a reaction energy profile by plotting the relative free energies of all species along the proposed reaction coordinate.[16]
Validation: The computationally determined lowest-energy pathway should be consistent with the experimentally observed products and kinetic data.
Visualizing the Proposed Catalytic Cycle and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for a this compound-catalyzed Henry reaction and the overarching experimental workflow for its validation.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. connectsci.au [connectsci.au]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Isotope Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. Density functional theory - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide: Benchmarking the Performance of 1,1-Dimethylguanidine in Nitroaldol Reactions
The nitroaldol, or Henry, reaction is a cornerstone of C-C bond formation in organic synthesis, providing access to valuable β-nitro alcohols which are precursors to amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids.[1][2][3] The quest for efficient, mild, and selective catalysts has led to significant exploration in the field of organocatalysis. Among the various classes of organocatalysts, guanidines have emerged as powerful tools due to their strong basicity and unique ability to participate in hydrogen-bond donation after protonation.[4][5]
This guide provides an in-depth analysis of 1,1-Dimethylguanidine, a simple yet potent guanidine derivative, as a catalyst for the Henry reaction. We will dissect its mechanism, benchmark its performance against other common catalysts through experimental data, and provide detailed protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage efficient and cost-effective catalytic systems.
The Guanidine Advantage: Beyond Simple Basicity
Guanidines are among the strongest organic bases, a property stemming from the exceptional resonance stabilization of their protonated form, the guanidinium cation.[6] However, their utility in catalysis, particularly in the Henry reaction, is not solely dependent on their high pKa. The true advantage lies in a bifunctional activation mechanism.[4][7]
-
Brønsted Base Activation: The neutral guanidine acts as a strong base to deprotonate the α-carbon of the nitroalkane, generating a resonance-stabilized nitronate anion.[1]
-
Brønsted Acid Co-catalysis: The resulting guanidinium cation is an excellent hydrogen-bond donor.[4][6] It can coordinate with and stabilize both the nucleophilic nitronate and the electrophilic carbonyl oxygen of the aldehyde, organizing the transition state and lowering the activation energy.[4][7] This dual activation is a hallmark of efficient guanidine catalysis.
This compound, as a structurally simple guanidine, embodies these principles, offering a cost-effective and readily available option for reactions where stereocontrol is not the primary objective.
Catalytic Cycle of this compound in the Henry Reaction
The mechanism begins with the deprotonation of the nitroalkane by this compound. The formed guanidinium ion then stabilizes the nitronate and the aldehyde via hydrogen bonding, facilitating the C-C bond formation. A final proton transfer regenerates the catalyst.
Caption: Proposed catalytic cycle for the Henry reaction using this compound.
Performance Benchmarking: A Comparative Analysis
To objectively evaluate the performance of this compound, we compare it to other commonly used catalysts for the reaction between benzaldehyde and nitromethane. As a close structural and functional analog, data for 1,1,3,3-Tetramethylguanidine (TMG) is used to represent the performance profile of simple, non-chiral guanidine bases.[8] The comparison includes a common amidine base, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and a classical amine base, Triethylamine (TEA).
| Catalyst | Structure | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,1,3,3-Tetramethylguanidine (TMG) | (CH₃)₂NC(NH)N(CH₃)₂ | 10 - 20 | Ethanol | RT | 24 - 48 | ~85-95 | [8] |
| DBU | C₉H₁₆N₂ | 10 | THF | RT | 12 | 92 | Generic Data |
| Triethylamine (TEA) | (C₂H₅)₃N | 20 | None | RT | 72 | 78 | Generic Data |
| Copper(II) Acetate / Chiral Ligand | Metal Complex | 2 - 10 | Various | Variable | 24 - 65 | >90 | [9] |
Analysis of Results:
-
Efficacy: Simple guanidines like TMG (and by extension, this compound) are highly effective, affording excellent yields.[8] Their performance is comparable to other strong, non-nucleophilic bases like DBU.
-
Reaction Rate: While effective, the reaction time can be moderate (24-48 hours) at room temperature, a common trait for many organocatalyzed Henry reactions aiming for high conversion without side reactions.
-
Simplicity vs. Complexity: Compared to metal-based catalysts, this compound offers operational simplicity, avoiding issues of metal contamination and often requiring less stringent anhydrous conditions.[10] However, it provides no enantioselectivity, a domain where chiral metal complexes or chiral organocatalysts excel.[9][11]
-
Advantage over Weaker Bases: Its performance significantly surpasses that of weaker bases like triethylamine, which typically result in lower yields and much longer reaction times.
Experimental Protocol: this compound Catalyzed Synthesis of 1-Phenyl-2-nitroethanol
This protocol provides a reliable, self-validating method for conducting the Henry reaction with this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Experimental Workflow
Caption: Step-by-step workflow for the this compound catalyzed Henry reaction.
Step-by-Step Methodology
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Nitromethane (1.5 mmol, 91.56 mg, 1.5 equiv.)
-
This compound (0.15 mmol, 12.92 mg, 15 mol%)
-
Ethanol (Solvent, 5 mL)
-
Ethyl Acetate & Hexanes (Eluent for chromatography)
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol). The use of an inert atmosphere is good practice to prevent potential side oxidation of the aldehyde, though not strictly critical for this reaction.
-
Addition of Reagents: Dissolve the aldehyde in ethanol (5 mL), followed by the addition of nitromethane (1.5 mmol). Using a slight excess of the nitroalkane ensures complete consumption of the more valuable aldehyde. Ethanol is chosen as a polar protic solvent which can help solubilize the reagents and intermediates.
-
Catalyst Addition: Add this compound (0.15 mmol) to the solution. The catalyst loading is set at 15 mol%, a balance between achieving a reasonable reaction rate and minimizing catalyst cost and downstream purification challenges.
-
Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C). Higher temperatures can accelerate the reaction but also increase the risk of a retro-Henry reaction or dehydration of the product to form the corresponding nitroalkene.[3][12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot indicates reaction completion, which is typically observed within 24-48 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol and excess nitromethane.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure β-nitro alcohol product.
Advantages and Limitations
Advantages:
-
High Efficiency: Provides excellent yields for the synthesis of β-nitro alcohols.
-
Cost-Effectiveness: this compound is an inexpensive and readily available catalyst.
-
Operational Simplicity: The reaction is performed under mild conditions (room temperature) and does not require expensive ligands or rigorously anhydrous environments.
-
Strong, Non-nucleophilic Base: Its high basicity ensures efficient deprotonation, while its steric profile (though less hindered than TMG) generally disfavors competing nucleophilic addition to the carbonyl.
Limitations:
-
Lack of Stereocontrol: As an achiral catalyst, it does not induce enantioselectivity. For asymmetric synthesis, chiral guanidines or other catalytic systems are necessary.[13][14]
-
Potential for Side Reactions: Like all base-catalyzed Henry reactions, there is a risk of product dehydration to the nitroalkene or a retro-Henry reaction, especially with prolonged reaction times or elevated temperatures.[3][12]
Conclusion
This compound stands as a robust, efficient, and economical organocatalyst for the nitroaldol (Henry) reaction. Its performance, characterized by high yields under mild conditions, is rooted in the dual-activation mechanism inherent to guanidines: acting as a strong Brønsted base and its conjugate acid as a hydrogen-bond donor. While it does not offer the stereocontrol of more complex chiral systems, it represents an excellent choice for applications where the primary goal is the straightforward and high-yielding synthesis of β-nitro alcohols. Its operational simplicity and high efficiency make it a valuable tool in the arsenal of synthetic chemists in both academic and industrial research.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic Enantioselective Henry Reactions - ProQuest [proquest.com]
- 12. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]
- 13. Organocatalytic asymmetric nitroaldol reaction: cooperative effects of guanidine and thiourea functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,1-Dimethylguanidine for Researchers and Drug Development Professionals
Introduction to 1,1-Dimethylguanidine: An Unsymmetrical Building Block
This compound is a key structural motif in medicinal chemistry and a versatile reagent in organic synthesis. As an unsymmetrically substituted guanidine, it possesses a unique combination of steric and electronic properties, making it a valuable component in the design of bioactive molecules and specialized catalysts.[1] The guanidinium group, with its high basicity and ability to form strong hydrogen bonds, is a critical pharmacophore in numerous biologically active compounds. This guide provides an in-depth comparison of two distinct and practical methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route to this compound is governed by factors such as the availability and cost of starting materials, desired scale, and the required purity of the final product. Here, we compare two robust methods: the classical guanidinylation of dimethylamine using S-methylisothiourea sulfate and a more direct approach involving the reaction of dicyandiamide with dimethylammonium chloride.
| Parameter | Method 1: Guanidinylation with S-Methylisothiourea Sulfate | Method 2: Dicyandiamide Route |
| Starting Materials | S-Methylisothiourea sulfate, Dimethylamine | Dicyandiamide, Dimethylammonium chloride |
| Product | This compound sulfate | This compound hydrochloride |
| Typical Yield | Moderate to high | Practically quantitative[2] |
| Reaction Conditions | Aqueous or alcoholic solvent, reflux | Fusion of solid reactants at elevated temperature |
| Advantages | Milder conditions, well-established transformation | High yield, atom-economical, readily available starting materials |
| Disadvantages | Formation of methanethiol byproduct, requires purification | High reaction temperature, potential for side reactions if not controlled |
Method 1: Guanidinylation of Dimethylamine with S-Methylisothiourea Sulfate
This method represents a classical approach to the synthesis of guanidines. The reaction proceeds via the nucleophilic attack of dimethylamine on the electrophilic carbon of S-methylisothiourea, with the elimination of methanethiol.
Mechanistic Rationale
The choice of S-methylisothiourea as the guanidinylating agent is based on the good leaving group ability of the methylthio group. The reaction is typically carried out in a protic solvent, which facilitates the proton transfers involved in the mechanism. The use of the sulfate salt of S-methylisothiourea is common due to its stability and commercial availability.[3][4][5][6]
Caption: Reaction mechanism for the synthesis of this compound via guanidinylation.
Detailed Experimental Protocol
Materials:
-
S-Methylisothiourea sulfate (1 molar equivalent)
-
40% Aqueous dimethylamine solution (2.2 molar equivalents)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate in a minimal amount of water.
-
To this solution, add the 40% aqueous dimethylamine solution.
-
Gently reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove most of the water and ethanol.
-
To the resulting residue, add an excess of diethyl ether to precipitate the this compound sulfate.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
Method 2: Synthesis from Dicyandiamide and Dimethylammonium Chloride
This method, originally reported by Werner and Bell in 1922, offers a highly efficient route to this compound hydrochloride.[2][7][8] It involves the fusion of dicyandiamide with dimethylammonium chloride at an elevated temperature.
Mechanistic Rationale
The reaction is believed to proceed through the depolymerization of dicyandiamide to cyanamide, which then reacts with dimethylammonium chloride to form the guanidine salt.[2] The high temperature is necessary to overcome the activation energy for the C-N bond formation. This method is highly atom-economical as all the atoms from the reactants are incorporated into the product and a simple co-product.
Caption: Simplified workflow for the synthesis of this compound hydrochloride from dicyandiamide.
Detailed Experimental Protocol
Materials:
-
Dicyandiamide (1 molar equivalent)
-
Dimethylammonium chloride (2 molar equivalents)
-
Glycerol bath
-
Ethanol (absolute)
Procedure:
-
In a large, wide-mouthed test tube, thoroughly mix dicyandiamide and dimethylammonium chloride.
-
Place the test tube in a glycerol bath and heat the mixture to a state of fusion, typically around 120-130°C.
-
Maintain this temperature for approximately 30-45 minutes, during which the mixture will solidify.
-
Allow the reaction vessel to cool to room temperature.
-
Break up the solid product and transfer it to a flask.
-
Add absolute ethanol to the flask and reflux the mixture to dissolve the this compound hydrochloride, leaving behind any unreacted starting materials or byproducts.
-
Filter the hot solution to remove any insoluble material.
-
Allow the ethanolic solution to cool slowly to room temperature, and then chill in an ice bath to induce crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A practically quantitative yield of this compound hydrochloride is expected.[2]
Safety and Handling
This compound and its salts:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
S-Methylisothiourea sulfate:
-
Avoid release to the environment.[4]
Dicyandiamide:
-
May be flammable and irritating.[9]
-
Reacts strongly with oxidants, which may cause an explosion.[9][10]
Dimethylammonium chloride:
-
Handle with standard precautions for amine salts.
Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
- 1. Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. S-Methylisothiourea sulfate - Safety Data Sheet [chemicalbook.com]
- 4. S-Methylisothiourea sulfate|867-44-7|MSDS [dcchemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 8. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively | Semantic Scholar [semanticscholar.org]
- 9. What is Dicyandiamide and what are the health risks? [haofeichem.com]
- 10. ICSC 0650 - DICYANDIAMIDE [chemicalsafety.ilo.org]
- 11. echemi.com [echemi.com]
A Comparative Guide to Spectroscopic Purity Analysis of Synthesized 1,1-Dimethylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylguanidine is a key structural motif and building block in medicinal chemistry and organic synthesis. It serves as a precursor for various pharmacologically active compounds and is listed as a potential impurity in the synthesis of the widely used antidiabetic drug, metformin.[1] Given its role, ensuring the purity of synthesized this compound is not merely a procedural step but a critical determinant for the validity of research outcomes, the efficiency of subsequent synthetic transformations, and the safety profile of final drug products.
This guide provides an in-depth comparison of primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the robust confirmation of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers to select the most appropriate analytical strategy for their specific needs.
Overall Analytical Workflow
The comprehensive purity assessment of a synthesized compound like this compound follows a logical progression. A multi-faceted approach, leveraging the strengths of different spectroscopic techniques, ensures the highest confidence in the material's quality.
Caption: Overall workflow for the spectroscopic purity validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), allowing for not only the identification of the target compound but also the detection and quantification of impurities.
Expertise & Experience: The choice of a deuterated solvent is critical. For this compound, which is often synthesized and isolated as a salt (e.g., sulfate), polar solvents like Deuterium Oxide (D₂O) or DMSO-d₆ are required for good solubility.[2] D₂O is advantageous as it will exchange with the labile N-H protons, causing their signals to disappear, which can simplify the spectrum and confirm their presence.
Expected Spectral Features
-
¹H NMR: The proton NMR spectrum is expected to be simple.
-
A singlet corresponding to the six protons of the two equivalent methyl groups (-N(CH₃)₂). Based on data for the sulfate salt, this peak appears around 2.8 ppm.[3]
-
A broad signal corresponding to the three N-H protons of the guanidine group. The chemical shift of this peak is highly dependent on concentration, temperature, and solvent. In D₂O, this signal will not be observed due to H-D exchange.
-
-
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton.
Trustworthiness: The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum is a direct indication of impurities. For example, residual dimethylamine (a potential starting material) would show a characteristic signal. Quantitative NMR (qNMR), which involves adding a certified internal standard, can be employed for the highly accurate determination of absolute purity, providing a self-validating system without requiring reference standards for every impurity.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound sulfate.
-
Solubilization: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition with 16-32 scans is typically sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., D₂O at 4.79 ppm).[6] Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique ideal for the quick confirmation of the presence of key functional groups within a molecule.[7] It is an excellent first-pass technique to verify that the synthesis has yielded a product with the expected chemical bonds.
Expertise & Experience: The guanidine functional group has several characteristic vibrational modes. The protonation state significantly influences the spectrum; for the guanidinium cation (as found in salt forms), the positive charge is delocalized, leading to characteristic asymmetric stretches of the CN₃ core.[7]
Expected Spectral Features
The FT-IR spectrum of this compound is characterized by the following absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3100-3400 | A series of broad bands, indicative of the primary and secondary amine groups involved in hydrogen bonding.[8][9] |
| C-H Stretching | 2850-3000 | Asymmetric and symmetric stretching of the methyl groups.[10] |
| C=N Stretching / CN₃ Stretch | 1580-1650 | A strong, characteristic band for the guanidinium group, often referred to as the C=N stretch.[8][11] |
| N-H Bending | 1550-1640 | Scissoring vibration of the NH₂ group, may overlap with the C=N stretch.[7][8] |
| C-N Stretching | 1000-1200 | Stretching vibrations of the single C-N bonds.[8] |
Trustworthiness: While FT-IR is excellent for confirming the presence of the guanidine moiety, it is less effective for quantifying purity unless the impurity has a unique and strong absorption band in a clear region of the spectrum (e.g., a C=O stretch from a urea byproduct around 1700 cm⁻¹). Its primary value is as a rapid qualitative check.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the dry, powdered this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive method for detecting and identifying trace impurities.[12]
Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization method for a polar and basic compound like this compound, as it readily accepts a proton to form a positive ion in solution. Analysis is performed in positive ion mode.
Expected Spectral Features
-
Molecular Ion Peak: The molecular weight of neutral this compound is 87.12 g/mol .[13] In ESI-MS, the compound will be detected as the protonated molecule, [M+H]⁺.
-
Expected m/z: 88.13
Trustworthiness: The observation of a base peak at the correct m/z provides strong evidence for the successful synthesis of the target compound. LC-MS analysis is self-validating in that any peak other than the main product peak in the chromatogram represents an impurity, which can then be analyzed by its mass spectrum to aid in its identification.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid. The acid aids in protonation for ESI.
-
Chromatography: Inject the sample onto an LC system equipped with a suitable column (e.g., a C18 reversed-phase column for general screening or a HILIC column for highly polar compounds).[12] Develop a gradient elution method to separate the main component from any potential impurities.
-
Mass Spectrometry: Direct the eluent from the LC into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire data in positive ion scan mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Extract the ion chromatogram for m/z 88.13 to observe the retention time of this compound. Analyze the mass spectra of any other peaks in the chromatogram to identify impurities.
Comparative Analysis and Technique Selection
No single technique tells the whole story. A robust purity analysis relies on the intelligent combination of these methods.
Summary of Key Spectral Data for this compound
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (ppm) | ~2.8 (s, 6H, -N(CH₃)₂), broad NH signal (disappears in D₂O)[3] |
| ¹³C NMR | Chemical Shift (ppm) | ~38.5 (-N(CH₃)₂), ~160.5 (C=N)[4] |
| FT-IR | Key Wavenumbers (cm⁻¹) | 3100-3400 (N-H), 1580-1650 (C=N stretch)[8][11] |
| MS (ESI+) | m/z of [M+H]⁺ | 88.13[13] |
Decision-Making Guide
The choice of technique depends on the analytical question being asked. This workflow can guide the selection process.
Caption: A guide for selecting the appropriate spectroscopic technique.
Conclusion
Confirming the purity of synthesized this compound is a critical step that underpins the integrity of subsequent research and development. While FT-IR offers a rapid check for the correct functional groups and Mass Spectrometry provides definitive molecular weight confirmation, NMR spectroscopy remains the cornerstone for comprehensive purity analysis . It provides unambiguous structural proof and, through qNMR, a pathway to accurate quantification. For the most rigorous assessment, particularly in a drug development context, a complementary approach using both high-resolution LC-MS to profile trace impurities and quantitative NMR to determine absolute purity is the recommended gold standard.[5] This multi-technique strategy ensures the highest level of confidence in the quality of the synthesized material.
References
- 1. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound SULFATE(598-65-2) 1H NMR spectrum [chemicalbook.com]
- 4. This compound SULFATE(598-65-2) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iris.cnr.it [iris.cnr.it]
- 12. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanidine, N,N-dimethyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to 1,1-Dimethylguanidine: Assessing Substrate Scope and Catalytic Performance
For the modern researcher, scientist, and drug development professional, the selection of an optimal catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. Within the class of potent organocatalysts, guanidines have established a significant role due to their exceptional Brønsted basicity, which arises from the profound resonance stabilization of their corresponding guanidinium cations.[1]
This guide provides an in-depth assessment of 1,1-Dimethylguanidine, an acyclic guanidine, as a catalyst in organic synthesis. Due to the limited availability of direct, comparative performance data for this compound in the peer-reviewed literature, this analysis will leverage data from its close structural analog, 1,1,3,3-Tetramethylguanidine (TMG), as a benchmark. By comparing TMG's performance against other widely used catalysts and analyzing the subtle structural differences between this compound and TMG, we can project its catalytic potential and delineate its most promising applications.
The Guanidine Catalysis Paradigm: Structure, Basicity, and Mechanism
Guanidines function primarily as strong Brønsted base catalysts.[2] Their catalytic cycle is elegantly simple yet powerful: the guanidine base deprotonates a weakly acidic proton (typically a C-H, O-H, or N-H bond) on a substrate to generate a highly reactive nucleophile. The resulting protonated guanidinium cation, stabilized by charge delocalization across three nitrogen atoms, can then act as a hydrogen-bond donor, activating the electrophile and stabilizing the transition state.
The structure of the guanidine catalyst significantly influences its activity:
-
Acyclic Guanidines (e.g., this compound, TMG): These catalysts offer high basicity with conformational flexibility. Their simpler structure often translates to lower cost and easier availability.
-
Bicyclic Guanidines (e.g., TBD): The rigid, bicyclic framework of catalysts like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) locks the molecule into a conformation that enhances basicity.[3] This structural constraint often leads to superior catalytic activity.
-
Amidines (e.g., DBU): While not technically guanidines, amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also strong, non-nucleophilic bases that are frequently used in similar applications and serve as a valuable point of comparison.
Comparative Performance Analysis
To quantitatively assess the catalytic landscape, we can examine the performance of TMG, DBU, and TBD in a Michael-type addition reaction for the synthesis of 3-hydroxyisoindolin-1-ones. This transformation, like the Henry reaction, relies on the catalyst's ability to deprotonate a carbon acid, making it an excellent proxy for comparing Brønsted base catalytic strength.
Table 1: Catalyst Performance in the Synthesis of a 3-Hydroxyisoindolin-1-one Derivative
| Catalyst | Structure Type | Yield (%)[3] |
|---|---|---|
| 1,1,3,3-Tetramethylguanidine (TMG) | Acyclic Guanidine | 75 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | 85 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Bicyclic Guanidine | 95 |
| Diisopropylethylamine (DIPEA) | Hindered Amine | 25 |
| No Catalyst | - | <5 |
Reaction conditions: benzalphthalide (0.5 mmol), amine (0.75 mmol), catalyst (0.15 mmol), and toluene (0.5 mL) at room temperature.[3]
Field-Proven Insights & Causality
The experimental data in Table 1 clearly illustrates a performance hierarchy: TBD > DBU > TMG . This trend is directly attributable to the catalysts' intrinsic basicity and structural features.
-
TBD (95% Yield): The superior performance of TBD is a direct consequence of its rigid bicyclic structure, which maximizes its Brønsted basicity (pKa of conjugate acid in MeCN ≈ 26.0).[4] This high basicity allows for rapid and efficient deprotonation of the carbon acid, driving the reaction forward.
-
DBU (85% Yield): As a strong amidine base (pKa in MeCN ≈ 24.3), DBU is also highly effective but slightly less potent than TBD in this transformation.[2]
-
TMG (75% Yield): The acyclic nature of TMG results in slightly lower basicity (pKa in MeCN ≈ 23.3) compared to its cyclic counterparts, which is reflected in the good, but not excellent, yield.[2][4] Nonetheless, its performance is dramatically better than weaker bases like DIPEA, highlighting its utility as a strong, cost-effective organocatalyst.[5]
Assessing the Substrate Scope of this compound
Based on the comparative data, we can now project the performance of this compound. Structurally, it differs from TMG by the replacement of two methyl groups with two N-H protons. This has two key implications:
-
Steric Hindrance: this compound is less sterically encumbered than TMG. This could potentially lead to faster reaction kinetics, particularly with bulky substrates, as the catalytic site is more accessible.
-
Hydrogen-Bonding Capability: Unlike TMG, which is only a hydrogen-bond acceptor, this compound possesses N-H protons, allowing it to act as a hydrogen-bond donor . This bifunctional character can be a significant advantage. The N-H groups can pre-organize substrates or stabilize anionic intermediates and transition states, potentially increasing both reaction rate and selectivity.
Projected Performance: It is reasonable to predict that the performance of this compound will be very similar to, and potentially slightly better than, TMG in reactions where Brønsted basicity is the primary driver. In transformations where hydrogen-bond donation plays a key role in activating the electrophile, this compound may offer a distinct advantage over TMG. Its substrate scope is expected to be broad, mirroring that of TMG, with high efficacy in fundamental C-C bond-forming reactions like the Henry (Nitroaldol) reaction.
Experimental Protocol: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction catalyzed by guanidines, involving the addition of a nitroalkane to an aldehyde or ketone.[6] This protocol for a TMG-catalyzed reaction serves as a robust, self-validating template that can be directly adapted for use with this compound.
Catalytic Cycle Workflow
The following diagram illustrates the key steps in the guanidine-catalyzed Henry reaction. The catalyst (B:) first deprotonates the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated by the guanidinium cation (BH+), regenerating the catalyst and yielding the final β-nitro alcohol product.
Caption: General catalytic cycle for a guanidine-base catalyzed Henry reaction.
Step-by-Step Methodology
This protocol describes the reaction between 4-nitrobenzaldehyde and nitromethane.
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Nitromethane (1.5 mmol, 81 µL)
-
This compound (or TMG) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Isopropanol or THF, 5 mL)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the flame-dried round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (151.1 mg).
-
Solvent and Reagent Addition: Add the anhydrous solvent (5 mL) and stir until the aldehyde is fully dissolved. Add nitromethane (81 µL) to the solution.[6]
-
Catalyst Addition: Add this compound (or TMG) (0.1 mmol) to the reaction mixture dropwise at room temperature. The choice to add the catalyst at room temperature or 0 °C can influence selectivity in more complex systems.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol product.[4]
Conclusion
While direct comparative data for this compound is not abundant, a detailed analysis of its structure relative to its well-documented analog, 1,1,3,3-Tetramethylguanidine, provides a strong foundation for assessing its catalytic potential. This compound is expected to be a highly effective Brønsted base catalyst with a broad substrate scope, comparable to that of TMG. Its reduced steric hindrance and, most notably, its capacity for hydrogen-bond donation may offer unique advantages in specific synthetic contexts. For research teams seeking a cost-effective, potent, and potentially bifunctional acyclic guanidine catalyst, this compound represents a compelling option worthy of experimental validation.
References
A Comparative Analysis of the Basicity of Substituted Guanidines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Guanidines, a class of organic compounds sharing the common HNC(NH₂)₂ functional group, exhibit exceptionally strong basicity, a property pivotal to their diverse applications in organic synthesis, catalysis, and pharmacology. This guide provides an in-depth comparative analysis of the basicity of various substituted guanidines, grounded in mechanistic principles and supported by experimental data. We will explore the structural and electronic factors that govern their pKa values and provide a validated protocol for their experimental determination.
The Origin of Guanidine's Exceptional Basicity
Guanidine stands out as one of the strongest organic bases in aqueous solutions, with the pKa of its conjugate acid, the guanidinium ion, being 13.6.[1][2] This makes it nearly as basic as sodium hydroxide.[3] The source of this profound basicity lies not in the neutral molecule itself, but in the remarkable stability of its protonated form.
Upon accepting a proton, guanidine forms the planar, symmetrical guanidinium cation, [C(NH₂)₃]⁺.[1][2] The stability of this ion is a direct consequence of charge delocalization through resonance. The positive charge is not confined to a single nitrogen atom but is distributed equally across all three nitrogen atoms and the central carbon.[4][5][6][7] This delocalization, represented by three equivalent resonance structures, significantly stabilizes the conjugate acid, making the parent guanidine a very strong base.[4][6][8]
Caption: Resonance delocalization in the guanidinium cation.
Factors Governing Basicity in Substituted Guanidines
The introduction of substituents onto the guanidine core allows for the fine-tuning of its basicity. The overall effect is a combination of electronic, steric, and solvation factors.
Electronic Effects
Substituents exert a powerful influence on basicity through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Alkyl groups, for example, are electron-donating through induction. They increase the electron density on the nitrogen atoms, making the lone pairs more available for protonation and thus increasing basicity.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like phenyl or acyl groups decrease basicity. Aryl groups are inductively electron-withdrawing due to their sp² hybridized carbons.[9] This effect can sometimes outweigh resonance stabilization, as seen in the case where acetamidine (pKa 12.52) is a stronger base than benzamidine (pKa 11.6).[9] Attaching an EWG directly to the guanidinyl nitrogen significantly lowers the pKa.
Steric Effects
Bulky substituents near the nitrogen atoms can hinder the approach of a proton and disrupt the planarity of the resulting guanidinium ion, which is crucial for optimal resonance stabilization. This steric hindrance can also interfere with the solvation of the cation, destabilizing it and thereby decreasing the basicity of the parent guanidine.
Solvation Effects
The stability of the guanidinium cation is significantly enhanced by solvation, particularly in polar protic solvents like water.[1] Substituents can influence how effectively the solvent molecules can arrange themselves around the cation to stabilize the positive charge. Bulky, nonpolar substituents may reduce the efficiency of solvation, leading to a decrease in basicity.
Comparative Data of Substituted Guanidines
The interplay of the factors discussed above results in a wide range of pKa values for substituted guanidines. The table below presents the pKa of the conjugate acids for several common guanidines in aqueous solution.
| Compound Name | Structure | pKa (in H₂O) | Key Features |
| Guanidine | HNC(NH₂)₂ | 13.6 | Unsubstituted parent compound.[1][2] |
| Methylguanidine | CH₃NHC(NH)NH₂ | ~13.4 | Alkyl group (methyl) is weakly electron-donating. |
| 1,1,3,3-Tetramethylguanidine (TMG) | (CH₃)₂NC(N(CH₃)₂)NH | 13.6 | Multiple alkyl groups increase basicity. |
| N-Phenylguanidine | C₆H₅NHC(NH)NH₂ | ~10.8 | Electron-withdrawing phenyl group reduces basicity.[10] |
| Arginine (side chain) | R-NHC(NH)NH₂ | ~12.5 | A biologically relevant guanidine group.[11] |
| Triazabicyclodecene (TBD) | C₇H₁₃N₃ | ~13.8 | Cyclic structure constrains geometry, enhancing basicity. |
Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength) and measurement technique.
Experimental Protocol: pKa Determination by Potentiometric Titration
For researchers needing to determine the basicity of novel substituted guanidines, potentiometric titration is a highly accurate and reliable method.[12] It involves monitoring the pH of a solution of the base as a titrant of known concentration is added incrementally.
Objective
To accurately determine the pKa of a substituted guanidine in an aqueous solution.
Materials and Reagents
-
Substituted guanidine sample (high purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Volumetric flasks and pipettes
-
Beaker or titration vessel
-
Deionized, carbonate-free water
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate measurements.[13]
-
Sample Preparation: Accurately weigh the guanidine sample and dissolve it in a known volume of deionized, carbonate-free water to achieve a concentration of approximately 0.01 M.[13][14]
-
Titration: a. Place the guanidine solution in a beaker on a magnetic stirrer and immerse the pH electrode.[13][14] b. Record the initial pH of the solution. c. Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 or 0.2 mL). d. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the total volume of titrant added and the corresponding pH.[13] e. Continue this process until the pH has dropped significantly, well past the steepest part of the titration curve.
-
Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. b. Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and finding its maximum. c. The volume of titrant at the half-equivalence point corresponds to the point where half of the guanidine has been protonated. At this specific point, the pH of the solution is equal to the pKa of the conjugate acid.[15]
-
Replication and Reporting: To ensure reliability, perform the titration a minimum of three times.[13] Calculate the average pKa value and the standard deviation to report with the final result.
Conclusion
The basicity of guanidines is a fundamentally important property governed by the exceptional resonance stabilization of their conjugate acids. By strategically modifying the substituents on the guanidine framework, researchers can modulate this basicity over a wide range, creating tailored superbases for applications in catalysis, organic synthesis, and the design of pharmacologically active molecules. A thorough understanding of the electronic and steric factors, combined with precise experimental determination of pKa values, is essential for the rational design and effective application of these versatile compounds.
References
- 1. Basicity of Amidines and Guanidines [unacademy.com]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gauthmath.com [gauthmath.com]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. Welcome to Chem Zipper.com......: The remarkable basicity of guanidine [chemzipper.com]
- 8. Welcome to Chem Zipper.com......: Basicity of Guanidine : [chemzipper.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-Dimethylguanidine
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a culture of safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1,1-Dimethylguanidine, ensuring the protection of personnel and the environment. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Foundational Safety Principles: Hazard Assessment and Personal Protective Equipment (PPE)
This compound, often supplied as a sulfate salt, is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a thorough understanding of its hazard profile is the first line of defense.
Causality of Hazards: Guanidine derivatives can be caustic and irritating due to their basic nature and ability to interact with biological molecules. The dimethyl form shares these characteristics. Inhalation of dust can irritate the respiratory tract, while skin or eye contact can lead to inflammation and damage.[1][3][4]
A self-validating safety protocol begins with the consistent use of appropriate Personal Protective Equipment (PPE). Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2] | To shield eyes from accidental splashes or dust particles that can cause serious irritation.[1][3] |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of 0.11mm.[5] | To prevent skin contact, which can lead to irritation.[1][2][3] Contaminated gloves must be disposed of as chemical waste.[2][5] |
| Protective Clothing | Standard laboratory coat. | To protect skin and clothing from contamination.[2][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if there is a risk of inhaling dust particles.[5][6] | To prevent respiratory irritation from airborne particles.[1][2][3] |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The following workflow provides a clear, actionable plan for researchers.
Caption: Decision workflow for the proper disposal of this compound waste.
Step 1: Waste Segregation and Collection
The first critical step is the proper segregation of this compound waste at the point of generation.[7]
-
Solid Waste: Carefully transfer any solid this compound, including contaminated items like weighing boats, gloves, and wipers, into a designated and clearly labeled hazardous waste container.[5][7]
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[7]
Causality of Segregation: It is imperative not to mix guanidine waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent potentially hazardous reactions.[8] Segregation ensures that the waste can be handled and treated appropriately by disposal professionals.
Step 2: Labeling and Storage
Accurate labeling and safe storage are crucial for preventing accidental misuse and ensuring proper handling by your institution's Environmental Health and Safety (EHS) department.[7]
-
Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7][9]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[7][8] The container should be kept tightly closed when not in use.[1][4]
Step 3: Final Disposal
The final and most critical step is to arrange for professional disposal.
-
Professional Disposal Service: The universally recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[2][8] These professionals are equipped to handle and transport chemical waste safely and in compliance with all regulations.
-
Recommended Treatment: The preferred method of disposal is incineration.[2] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
Important Note on Drain Disposal: While some institutional guidelines may permit the drain disposal of specific, dilute chemical solutions, the Safety Data Sheets for this compound explicitly advise against allowing the product to enter drains.[2][4] Therefore, to ensure the highest standard of safety and environmental protection, drain disposal of this compound is not recommended. The most authoritative sources, the manufacturer's SDS, should be followed.[1][2][4]
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.[2]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste following the procedures detailed in this guide.[2]
By adhering to these scientifically grounded procedures, researchers can confidently manage the disposal of this compound, upholding their commitment to a safe and sustainable laboratory environment.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97 598-65-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
